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DAPK Substrate Peptide

Cat. No.: B561551
M. Wt: 1578.8 g/mol
InChI Key: DTEBSHTZDDUPBW-RHBFSANCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The DAPK Substrate Peptide (H-Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe-OH) is a synthetic 12-amino acid peptide designed for the specific study of Death-Associated Protein Kinase (DAPK) activity . With a defined sequence of KKRPQRRYSNVF and a molecular weight of 1578.8 Da, this peptide serves as an efficient and specific substrate for DAPK, a calmodulin-regulated serine/threonine kinase that is a central regulator of diverse cell death mechanisms including apoptosis and autophagy . This peptide is an essential tool for in vitro kinase assays, enabling researchers to quantify DAPK activity and screen for modulators of its function. It features a core phosphorylation motif and has a reported Michaelis constant (Km) of approximately 9 µM, indicating high affinity for the enzyme . DAPK itself is a critical signaling molecule implicated in a wide array of cellular processes, from cytoskeletal reorganization and membrane blebbing to the regulation of JNK signaling under oxidative stress . Consequently, this substrate peptide provides a key research tool for investigating pathways involved in neurodegenerative diseases, ischemic stroke, and cancer biology . The product is provided as a lyophilized powder and should be stored desiccated at -20°C. Soluble to 1 mg/mL in water . This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H115N25O17 B561551 DAPK Substrate Peptide

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBSHTZDDUPBW-RHBFSANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H115N25O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of DAPK Substrate Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression. Its function is intricately linked to the phosphorylation of a diverse array of substrate proteins, thereby modulating their activity and downstream signaling cascades. Understanding the specifics of DAPK1-substrate interactions, including phosphorylation sites, kinetic parameters, and the functional consequences, is critical for elucidating its complex biological roles and for the development of novel therapeutic interventions targeting diseases such as cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of key DAPK1 substrates, their phosphorylation-dependent functions, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and workflows.

Introduction to DAPK1 and Its Substrates

DAPK1 is a multi-domain protein whose catalytic activity is tightly regulated by autophosphorylation and interactions with other proteins. It acts as a central node in cellular stress responses, integrating signals that dictate cell fate. The diverse functions of DAPK1 are executed through the phosphorylation of its substrates, which can be broadly categorized based on their involvement in key cellular processes.

Key DAPK1 Substrates and Their Functions

The phosphorylation of specific substrates by DAPK1 initiates a cascade of events that ultimately determine the cellular response. The following sections detail the functions of several well-characterized DAPK1 substrates.

Beclin-1: A Key Regulator of Autophagy

Beclin-1 is a central component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the initiation of autophagy. DAPK1-mediated phosphorylation of Beclin-1 on Threonine 119 (Thr119), located within its BH3 domain, disrupts its inhibitory interaction with Bcl-2 and Bcl-XL. This dissociation allows Beclin-1 to participate in the Vps34 complex, thereby promoting autophagosome formation.

Ribosomal Protein S6: A Link to Translation Control

DAPK1 has been identified as a novel kinase for the 40S ribosomal protein S6. DAPK1 selectively phosphorylates S6 at Serine 235 (Ser235). This phosphorylation event has been shown to suppress protein synthesis, suggesting a role for DAPK1 in regulating translation under cellular stress conditions.

N-myc downstream-regulated gene 2 (NDRG2): A Mediator of Neuronal Cell Death

NDRG2 has been identified as a direct substrate of DAPK1. DAPK1 phosphorylates NDRG2 at Serine 350 (Ser350), a modification that promotes caspase-dependent neuronal cell death. This interaction and phosphorylation are implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease.

Myosin Light Chain (MLC): A Driver of Cytoskeletal Reorganization

One of the earliest identified substrates of DAPK1 is the regulatory light chain of myosin II (MLC). Phosphorylation of MLC by DAPK1 is crucial for the membrane blebbing and cytoskeletal changes observed during apoptosis.

Minichromosome Maintenance Complex Component 3 (MCM3): A Connection to DNA Replication

MCM3, a component of the DNA replication licensing factor complex, is a substrate of DAPK1. DAPK1 phosphorylates MCM3 at Serine 160 (Ser160) both in vitro and in vivo. While the precise functional consequence of this phosphorylation is still under investigation, it suggests a potential role for DAPK1 in the regulation of DNA replication or the cellular response to replication stress.

Quantitative Data on DAPK1-Substrate Interactions

The following table summarizes the available quantitative data for the interaction of DAPK1 with its substrates. This information is crucial for in vitro assays and for understanding the efficiency of these phosphorylation events.

SubstratePhosphorylation SiteKmkcatkcat/Km (μM-1min-1)Organism
Synthetic Peptide-9 μM---
Ribosomal Protein S6Ser2359 μM--Mammalian
Myosin Light Chain-6.8 ± 0.5 μM83.3 ± 2.4 min-112.2-
NDRG2Ser350---Human
Beclin-1Thr119---Human
MCM3Ser160---Human

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DAPK1 and its substrates.

In Vitro DAPK1 Kinase Assay

This protocol describes a radiometric filter-binding assay to measure the phosphorylation of a substrate by DAPK1.

Materials:

  • Active recombinant DAPK1

  • Substrate protein/peptide (e.g., Myosin Light Chain, synthetic peptide)

  • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 100 μM ATP

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mix by combining Kinase Buffer, substrate protein/peptide, and active DAPK1 in a microcentrifuge tube on ice.

  • Initiate the reaction by adding [γ-32P]ATP to the reaction mix. The final ATP concentration should be 100 μM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Perform a final wash with acetone and let the papers air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation of DAPK1 and Beclin-1

This protocol details the co-immunoprecipitation of endogenous DAPK1 and Beclin-1 from cell lysates.

Materials:

  • Cell culture plates with cells expressing DAPK1 and Beclin-1

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail

  • Anti-DAPK1 antibody

  • Anti-Beclin-1 antibody

  • Protein A/G agarose beads

  • Wash Buffer: Lysis buffer without protease/phosphatase inhibitors

  • SDS-PAGE sample buffer

Procedure:

  • Lyse cells in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with an anti-DAPK1 antibody (or control IgG) overnight at 4°C on a rotator.

  • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting with an anti-Beclin-1 antibody.

GST Pull-Down Assay for DAPK1 and NDRG2 Interaction

This protocol describes an in vitro binding assay using a GST-tagged fusion protein.

Materials:

  • Purified GST-NDRG2 fusion protein and GST control protein

  • Glutathione-Sepharose beads

  • Cell lysate containing DAPK1

  • Binding Buffer: PBS with 0.1% Triton X-100 and protease inhibitors

  • Wash Buffer: Binding Buffer

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0) containing 10 mM reduced glutathione

Procedure:

  • Incubate purified GST-NDRG2 or GST with Glutathione-Sepharose beads for 1 hour at 4°C.

  • Wash the beads three times with Binding Buffer to remove unbound protein.

  • Incubate the beads with cell lysate containing DAPK1 overnight at 4°C.

  • Wash the beads extensively with Wash Buffer.

  • Elute the bound proteins with Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting with an anti-DAPK1 antibody.

Visualizing DAPK1 Signaling and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key DAPK1 signaling pathways and experimental workflows.

DAPK1_Signaling_Pathway Stress Cellular Stress (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Stress->CaM ↑ Ca2+ DAPK1 DAPK1 CaM->DAPK1 Activates Beclin1 Beclin-1 DAPK1->Beclin1 P (Thr119) MLC Myosin Light Chain DAPK1->MLC P NDRG2 NDRG2 DAPK1->NDRG2 P (Ser350) PI3K_III PI3K-III Complex Beclin1->PI3K_III Activates Bcl2 Bcl-2/Bcl-XL Bcl2->Beclin1 Inhibits Autophagy Autophagy PI3K_III->Autophagy Blebbing Membrane Blebbing MLC->Blebbing Apoptosis Apoptosis NDRG2->Apoptosis

Caption: DAPK1 Signaling Pathways in Autophagy and Apoptosis.

Co_IP_Workflow Cell_Lysate Cell Lysate (DAPK1 & Beclin-1) Incubate1 Incubate Cell_Lysate->Incubate1 Antibody Anti-DAPK1 Ab Antibody->Incubate1 Beads Protein A/G Beads Wash Wash Beads->Wash Incubate1->Beads Bind Elute Elute Wash->Elute Analysis Western Blot (Anti-Beclin-1) Elute->Analysis

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion

The study of DAPK1 and its substrates remains a vibrant and critical area of research. The diverse roles of DAPK1 in fundamental cellular processes underscore its importance in both normal physiology and disease. The technical guidance provided herein, including quantitative data, detailed experimental protocols, and visual aids, is intended to empower researchers to further unravel the complexities of DAPK1 signaling. A deeper understanding of these pathways will undoubtedly pave the way for the development of targeted therapies for a range of human diseases.

DAPK Substrate Peptides for In Vitro Kinase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substrate peptides for in vitro kinase assays targeting Death-Associated Protein Kinase (DAPK), a key regulator of apoptosis and autophagy. This document details suitable peptide sequences, their kinetic parameters, experimental protocols, and the broader context of DAPK signaling pathways.

DAPK Substrate Peptides: A Comparative Overview

A variety of both synthetic and endogenous peptide substrates are utilized for the in vitro study of DAPK activity. The selection of an appropriate substrate is critical for the accuracy and relevance of the kinase assay. Below is a summary of commonly used DAPK substrate peptides and their key characteristics.

Substrate NameSequence/SourcePhosphorylation SiteKm ValueNotes
DAPK Substrate Peptide (Synthetic) KKRPQRRYSNVFTyrosine/Serine9 µM[1][2][3][4]Commercially available and optimized for DAPK kinase assays.
Myosin Light Chain (MLC) Endogenous ProteinSer-19[5]Not specifiedA well-established physiological substrate of DAPK.[5][6]
Beclin-1 Endogenous ProteinThr-119[7]Not specifiedPhosphorylation by DAPK promotes the dissociation of Beclin-1 from Bcl-XL, inducing autophagy.[6][7]
Zipper-Interacting Protein Kinase (ZIPK) Endogenous ProteinNot specifiedNot specifiedDAPK phosphorylates ZIPK, creating a kinase hierarchy that activates cell death functions.[6][8]
p53 Endogenous ProteinSer-23 (mouse)Not specifiedDAPK-mediated phosphorylation of p53 is implicated in neuronal apoptosis.[6]
NMDA Receptor Subunit NR2B Endogenous ProteinSer-1303Not specifiedDAPK directly binds to and phosphorylates the NR2B subunit, enhancing receptor channel conductance.[6]
MCM3 Endogenous ProteinSer-160Not specifiedIdentified as an in vivo DAPK substrate through a proteomics screen.[9]

In Vitro DAPK Kinase Assay Protocol

This section provides a detailed methodology for a standard in vitro DAPK kinase assay, primarily for use with a synthetic peptide substrate or a purified protein substrate.

I. Materials and Reagents

  • DAPK Enzyme: Active, purified DAPK1.

  • DAPK Substrate: Synthetic this compound (e.g., KKRPQRRYSNVF) or purified protein substrate (e.g., Myosin Light Chain).

  • Kinase Reaction Buffer (2X): 100 mM HEPES (pH 7.5), 20 mM MgCl₂, 20 mM MnCl₂, 300 mM NaCl, 0.2 mg/ml Bovine Serum Albumin (BSA).[10]

  • ATP Solution: [γ-³²P]ATP (10 µCi/µl) and cold ATP to achieve the desired final concentration.

  • Stop Solution: 2X SDS sample buffer (100 mM Tris-HCl pH 6.8, 20% glycerol, 4% SDS, 0.1% bromophenol blue, 2% β-mercaptoethanol).[11]

  • Calcium/Calmodulin (Ca²⁺/CaM) Solution (Optional): For assays investigating the regulation of DAPK activity.

  • Wash Buffer: Lysis buffer without protease inhibitors.[11]

  • Protein A-Sepharose Beads: For immunoprecipitation-based assays.[11]

II. Experimental Procedure

  • Reaction Setup:

    • Prepare a master mix of the kinase reaction buffer, DAPK enzyme, and substrate peptide on ice. The final concentrations should be optimized based on the specific activity of the enzyme and the Km of the substrate.

    • For a typical 25 µl reaction, combine:

      • 12.5 µl of 2X Kinase Reaction Buffer

      • X µl of DAPK enzyme (to a final concentration of ~10-50 nM)

      • X µl of substrate peptide (to a final concentration around its Km)

      • X µl of nuclease-free water to bring the volume to 24 µl.

  • Initiation of Kinase Reaction:

    • To start the reaction, add 1 µl of the ATP solution containing [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction:

    • Stop the reaction by adding 25 µl of 2X SDS sample buffer.

    • Boil the samples for 5 minutes at 95°C to denature the proteins.[12]

  • Analysis of Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

    • Quantify the band intensity using appropriate software to determine the level of substrate phosphorylation.

For Immunoprecipitation Kinase Assays:

  • Incubate cell lysates with an anti-DAPK antibody followed by Protein A-Sepharose beads to immunoprecipitate DAPK.[11]

  • Wash the immunoprecipitates thoroughly with wash buffer.[11]

  • Resuspend the beads in the kinase reaction buffer containing the substrate and initiate the reaction as described above.

DAPK Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key DAPK signaling pathways and a typical experimental workflow for an in vitro kinase assay.

DAPK_Signaling_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) CaM Ca²⁺/Calmodulin Apoptotic_Stimuli->CaM activates DAPK DAPK CaM->DAPK activates p53 p53 DAPK->p53 phosphorylates Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK->MLC phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Membrane_Blebbing Membrane Blebbing MLC->Membrane_Blebbing

Caption: DAPK Signaling Pathways in Apoptosis and Autophagy.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (DAPK, Substrate, Buffer) Start->Prepare_Reaction_Mix Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP) Prepare_Reaction_Mix->Initiate_Reaction Incubate Incubate (30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add SDS Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze_Data Analyze Data Autoradiography->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for an In Vitro DAPK Kinase Assay.

References

Understanding DAPK Substrate Peptide Km Value: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and inflammation. The dysregulation of DAPK activity is implicated in various pathologies, ranging from cancer to neurodegenerative diseases. A crucial aspect of understanding DAPK's function and developing targeted therapeutics lies in characterizing its substrate specificity and enzymatic efficiency. The Michaelis-Menten constant (Km) is a key parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value signifies a higher affinity of the enzyme for its substrate. This guide provides a comprehensive overview of the known Km values for various DAPK substrates, detailed experimental protocols for their determination, and a visualization of the key signaling pathways in which DAPK participates.

Quantitative Data on DAPK Substrate Km Values

The affinity of DAPK for its various substrates can be compared by examining their Michaelis-Menten constants (Km). The following table summarizes the reported Km values for several DAPK substrates. It is important to note that while many proteins have been identified as DAPK substrates, the specific Km values have not been determined for all of them.

SubstrateSubstrate TypeKm Value (µM)Comments
Synthetic PeptidePeptide9A commonly used generic substrate for in vitro kinase assays.[1]
Peptide 38 (KKRPQRRYSNVF)Peptide6.8A specific peptide substrate used in kinetic studies. A Q23V mutation in DAPK increased the Km for this peptide to 14.2 µM.
40S Ribosomal Protein S6Protein9Phosphorylated by DAPK at serine 235.[2]
Myosin Light Chain (MLC)ProteinNot ReportedA well-established substrate of DAPK, but specific Km values are not readily available in the literature. One study noted a two-fold decrease in Km upon serum stimulation.
Beclin-1ProteinNot ReportedDAPK phosphorylates Beclin-1 to regulate autophagy, but the Km for this interaction has not been published.
ZIP Kinase (ZIPK)ProteinNot ReportedDAPK phosphorylates ZIPK, but the kinetic parameters of this reaction are not available.
NDRG2ProteinNot ReportedIdentified as a DAPK1 substrate; its Km value is slightly higher than that of MLC, though a specific value has not been reported.

Experimental Protocols for Determining DAPK Substrate Km Values

The determination of Km values for DAPK substrates is typically performed using in vitro kinase assays. Below are detailed methodologies for both radioactive and non-radioactive assays.

Protocol 1: Radioactive In Vitro Kinase Assay using [γ-³²P]ATP

This is a classic and highly sensitive method for measuring kinase activity.

Materials:

  • Purified active DAPK enzyme

  • Substrate of interest (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (a range of concentrations bracketing the estimated Km)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

  • Ice, water bath, and timers

Procedure:

  • Prepare Substrate and ATP Solutions:

    • Prepare a series of substrate concentrations at a fixed saturating concentration of ATP.

    • Alternatively, to determine the Km for ATP, use a fixed, saturating concentration of the substrate and vary the ATP concentrations.

    • For each ATP concentration, create a master mix containing unlabeled ATP and a tracer amount of [γ-³²P]ATP.

  • Set up the Kinase Reaction:

    • On ice, pipette the kinase reaction buffer, substrate solution, and purified DAPK enzyme into microcentrifuge tubes.

    • Initiate the reaction by adding the ATP/[γ-³²P]ATP master mix.

    • Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (typically 10-30 minutes).

  • Stop the Reaction and Spot onto Phosphocellulose Paper:

    • Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA) or by spotting a portion of the reaction mixture directly onto phosphocellulose paper. The paper will bind the phosphorylated substrate.

  • Wash the Phosphocellulose Paper:

    • Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. This is a critical step to reduce background noise.

  • Quantify Phosphorylation:

    • Place the dried phosphocellulose papers into scintillation vials with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Convert the counts per minute (CPM) to moles of phosphate incorporated using the specific activity of the [γ-³²P]ATP.

    • Plot the initial reaction velocity (moles of phosphate incorporated per unit time) against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). A Lineweaver-Burk plot (a double reciprocal plot) can also be used for visualization.

Protocol 2: Non-Radioactive In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified active DAPK enzyme

  • Substrate of interest

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Set up the Kinase Reaction:

    • In a 384-well plate, add the kinase reaction buffer, a range of concentrations of the substrate, and the purified DAPK enzyme.

    • Initiate the reaction by adding a fixed concentration of ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate the Kinase Reaction and Deplete Remaining ATP:

    • Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for approximately 40 minutes.

  • Convert ADP to ATP and Measure Luminescence:

    • Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and luciferase which uses this newly synthesized ATP to produce light.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Create a standard curve using known concentrations of ADP to convert the relative light units (RLU) to the amount of ADP produced.

    • Plot the initial reaction velocity (amount of ADP produced per unit time) against the substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

DAPK Signaling Pathways

DAPK is a central node in several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the roles of DAPK in apoptosis, autophagy, and stroke.

DAPK-Mediated Apoptosis Signaling Pathway

DAPK_Apoptosis_Pathway FasL FasL / TNF-α FasR Fas Receptor / TNFR FasL->FasR Binds DAPK DAPK FasR->DAPK Activates p53 p53 DAPK->p53 Phosphorylates (Ser23) ERK ERK DAPK->ERK Promotes cytoplasmic retention Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes ERK->DAPK Phosphorylates (Ser735) Activates

Caption: DAPK in Apoptosis.

DAPK-Regulated Autophagy Signaling Pathway

DAPK_Autophagy_Pathway cluster_beclin Phosphorylation of Beclin-1 disrupts Bcl-2 binding Stress Cellular Stress (e.g., ER Stress) DAPK DAPK Stress->DAPK Activates Beclin1 Beclin-1 DAPK->Beclin1 Phosphorylates (Thr119) Vps34_Complex Vps34 Complex Beclin1->Vps34_Complex Activates Bcl2 Bcl-2 / Bcl-xL Bcl2->Beclin1 Inhibits Autophagosome Autophagosome Formation Vps34_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: DAPK in Autophagy.

DAPK Signaling in Ischemic Stroke

DAPK_Stroke_Pathway Ischemia Ischemic Stroke Glutamate ↑ Glutamate Ischemia->Glutamate NMDAR NMDA Receptor (NR2B) Glutamate->NMDAR Activates Ca2 ↑ Intracellular Ca²⁺ NMDAR->Ca2 Neuronal_Death Neuronal Death NMDAR->Neuronal_Death Excitotoxicity DAPK DAPK Ca2->DAPK Activates DAPK->NMDAR Phosphorylates (Ser1303) Enhances activity p53 p53 DAPK->p53 Phosphorylates Bax_CypD Bax / CypD p53->Bax_CypD Upregulates Bax_CypD->Neuronal_Death Promotes

Caption: DAPK in Stroke.

Conclusion

The Michaelis-Menten constant is a fundamental parameter for understanding the enzymatic activity of DAPK and its interaction with various substrates. This guide has provided a summary of the currently available Km values for DAPK substrates, highlighting the need for further research to characterize the kinetics of other known substrates. The detailed experimental protocols offer a practical resource for researchers aiming to determine these values. Furthermore, the signaling pathway diagrams provide a visual framework for comprehending the multifaceted roles of DAPK in cellular health and disease. A deeper understanding of DAPK's substrate kinetics is essential for the rational design of specific inhibitors and activators, which hold therapeutic promise for a range of human diseases.

References

DAPK Substrate Peptide Sequence and Motif: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and inflammation.[1][2] The founding member, DAPK1, is a multi-domain protein whose catalytic activity is implicated in various pathological conditions, including cancer and neurodegenerative diseases such as ischemic stroke.[3][4] Understanding the substrate specificity and recognition motifs of DAPK1 is crucial for elucidating its signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive overview of the known DAPK substrate peptide sequences and motifs, detailed experimental protocols for their identification and characterization, and visual representations of the key signaling pathways involved.

DAPK Substrate Recognition Motif

The substrate specificity of DAPK1 is primarily determined by the amino acid sequence surrounding the phosphorylation site. Through various studies, including positional scanning peptide library assays, a consensus phosphorylation motif has been identified. DAPK1 shows a strong preference for substrates with Arginine (R) residues at the -2 and -3 positions relative to the serine (S) or threonine (T) phosphorylation site, conforming to the general motif R-X-X-S/T .[5]

In addition to this core motif, a novel substrate recognition element with the consensus sequence P-E-F/Y has been discovered. This motif is crucial for kinase activity regulation and substrate recognition and distinguishes DAPK family members from canonical CaM-dependent protein kinases.[6]

Known DAPK1 Substrates and Phosphorylation Sites

A growing number of in vivo and in vitro substrates of DAPK1 have been identified, shedding light on its diverse cellular functions. The following table summarizes key validated substrates and their specific phosphorylation sites.

SubstratePhosphorylation SiteAmino Acid Sequence Surrounding the SiteCellular ProcessReferences
Beclin-1Threonine 119 (T119)L T Q T T I D L FAutophagy[7][8][9]
MCM3Serine 160 (S160)K K R P Q S V A LDNA Replication Licensing[10][11]
p53Serine 23 (S23) (mouse)Q E T F S S G L WApoptosis[12][13]
NMDA Receptor NR2B SubunitSerine 1303 (S1303)R R E S Y S I D SNeuronal Excitotoxicity[14][15]
Myosin II Regulatory Light ChainSerine 19 (S19)S S K R A S N V FCytokinesis, Apoptosis[16][17]
Pin1Serine 71 (S71)K K S P G S W E RCell Cycle Regulation, Apoptosis[2][18]
NDRG2Serine 350 (S350)R R G S V S S E SNeuronal Cell Death[16][18]
TauSerine 262 (S262)G S R S R S P S LNeuronal Function[3][12]
Syntaxin-1ANot specifiedNot specifiedNeurotransmission[3]
ZIP kinase (DAPK3)Not specifiedNot specifiedApoptosis[3]

Experimental Protocols

In Vitro DAPK1 Kinase Assay using Radiolabeled ATP

This protocol describes a method to measure the catalytic activity of DAPK1 by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide or protein.[19][20][21]

Materials:

  • Purified active DAPK1 enzyme

  • This compound (e.g., KKRPQRRYSNVF) or protein

  • 5x Kinase Reaction Buffer (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 5 mM DTT)

  • [γ-³²P]ATP (10 mCi/ml)

  • 10 mM unlabeled ATP

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and scintillation fluid

  • Ice bucket, water bath/incubator, timers

Procedure:

  • Prepare the Reaction Mix: On ice, prepare a master mix for the kinase reactions. For a single 25 µL reaction, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • x µL of DAPK1 enzyme (amount to be optimized)

    • 5 µL of 100 µM substrate peptide

    • x µL of ddH₂O to bring the volume to 20 µL

  • Initiate the Reaction: Add 5 µL of a 1:100 dilution of [γ-³²P]ATP in 10 mM unlabeled ATP to each reaction tube. Mix gently.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Spot 20 µL of each reaction onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 papers in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to air dry the papers.

  • Quantification: Place the dried P81 papers into scintillation vials with an appropriate volume of scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the kinase in pmol/min/µg.

Identification of DAPK1 Substrate Motif using Positional Scanning Peptide Libraries

This method allows for the rapid determination of the optimal phosphorylation motif for DAPK1 by screening a library of synthetic peptides where each position around the phosphorylation site is systematically varied.[22][23][24]

Materials:

  • Positional Scanning Peptide Library (PSPL)

  • Purified active DAPK1 enzyme

  • Kinase assay reagents as described in Protocol 1

  • Streptavidin-coated membrane or plates

  • Phosphor imager or other suitable detection system

Procedure:

  • Library Preparation: Reconstitute the PSPL in an appropriate buffer (e.g., kinase reaction buffer without ATP) to the desired concentration.

  • Kinase Reaction: Set up kinase reactions for each peptide pool in the library in a multi-well plate format. Include a control reaction with no peptide.

  • Incubation and Termination: Initiate the reactions with [γ-³²P]ATP and incubate as described in Protocol 1. Terminate the reactions by adding EDTA to chelate Mg²⁺.

  • Capture of Peptides: Transfer the reaction mixtures to a streptavidin-coated membrane or plate to capture the biotinylated peptides.

  • Washing: Wash the membrane or plate extensively to remove unincorporated radiolabel and other reaction components.

  • Detection: Expose the membrane to a phosphor screen and visualize using a phosphor imager. For plate-based assays, use a suitable plate reader.

  • Data Analysis: Quantify the signal for each peptide pool. The relative phosphorylation of each pool reveals the amino acid preference at each position surrounding the phosphorylation site, allowing for the deduction of the consensus motif.

DAPK1 Signaling Pathways

DAPK1 is a central node in several critical signaling pathways, most notably those leading to apoptosis and autophagy. Its involvement in neuronal cell death, particularly in the context of ischemic stroke, is also an area of intense research.

DAPK1-Mediated Apoptosis

DAPK1 can induce apoptosis through multiple mechanisms, including the p53 pathway and by influencing caspase activation.[2][13][25]

DAPK1_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) CaM Ca2+/Calmodulin Apoptotic_Stimuli->CaM DAPK1 DAPK1 CaM->DAPK1 Activation p53 p53 DAPK1->p53 Phosphorylation (Ser23) MLC Myosin Light Chain DAPK1->MLC Phosphorylation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Membrane_Blebbing Membrane Blebbing MLC->Membrane_Blebbing Membrane_Blebbing->Apoptosis

Caption: DAPK1-mediated apoptotic signaling pathway.

DAPK1-Mediated Autophagy

DAPK1 promotes autophagy primarily through its interaction with and phosphorylation of Beclin-1, a key component of the autophagy machinery.[1][7][8]

DAPK1_Autophagy_Pathway Autophagy_Stimuli Autophagy Stimuli (e.g., Starvation, ER Stress) CaM Ca2+/Calmodulin Autophagy_Stimuli->CaM DAPK1 DAPK1 CaM->DAPK1 Activation Beclin1_Bcl2 Beclin-1 / Bcl-2 Complex DAPK1->Beclin1_Bcl2 Phosphorylation of Beclin-1 (T119) Beclin1 Beclin-1 Beclin1_Bcl2->Beclin1 Dissociation Bcl2 Bcl-2 Beclin1_Bcl2->Bcl2 VPS34_Complex VPS34 Complex Beclin1->VPS34_Complex Activation PI3P PI3P Production VPS34_Complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome

Caption: DAPK1-mediated autophagy signaling pathway.

DAPK1 in Ischemic Stroke

In the context of ischemic stroke, DAPK1 interacts with the NMDA receptor, contributing to excitotoxicity and neuronal cell death.[14][15][26]

DAPK1_Stroke_Pathway Ischemia Ischemia Glutamate Excess Glutamate Ischemia->Glutamate NMDAR NMDA Receptor (NR2B) Glutamate->NMDAR Activation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx NMDAR->Ca_Influx Potentiation CaM Ca2+/Calmodulin Ca_Influx->CaM Neuronal_Death Neuronal Cell Death Ca_Influx->Neuronal_Death Excitotoxicity DAPK1 DAPK1 CaM->DAPK1 Activation DAPK1->NMDAR Phosphorylation (Ser1303)

Caption: DAPK1 signaling in ischemic stroke.

Conclusion

The identification and characterization of DAPK1 substrates and its recognition motifs are paramount to understanding its complex role in cellular signaling and disease. The consensus motif centered around basic residues, particularly arginine, provides a foundation for predicting novel substrates. The experimental protocols outlined in this guide offer robust methods for validating these predictions and for quantifying DAPK1 activity. The signaling pathway diagrams illustrate the central role of DAPK1 in orchestrating cellular fate decisions. Continued research in this area will undoubtedly uncover new substrates and further refine our understanding of DAPK1 signaling, paving the way for the development of innovative therapeutic strategies targeting this critical kinase.

References

Unveiling the DAPK Interactome: A Technical Guide to the Discovery of Novel DAPK Protein Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including apoptosis, autophagy, and tumor suppression.[1][2][3] The dysregulation of DAPK activity is implicated in various pathologies, ranging from cancer to neurodegenerative diseases, making it a critical target for therapeutic intervention.[1][4][5] A comprehensive understanding of DAPK's downstream signaling pathways hinges on the identification and characterization of its direct substrates. This technical guide provides an in-depth overview of the methodologies employed to discover novel DAPK substrates, presents key quantitative data, and illustrates the intricate signaling networks governed by this multifaceted kinase.

Core Signaling Pathways Involving DAPK

DAPK is a central node in several signaling cascades that dictate cell fate. Its activation by various stimuli, including interferon-γ, TNF-α, and Fas ligand, triggers downstream events that culminate in programmed cell death or autophagy.[4][6] Key pathways include:

  • The DAPK-p53 Apoptotic Axis: DAPK can activate the tumor suppressor p53 through multiple mechanisms, including the induction of p19ARF, which in turn inhibits the p53-degrading protein, MDM2.[5] DAPK has also been shown to directly phosphorylate p53 at Serine-20, contributing to its stabilization and activation.[7]

  • Autophagy Regulation via Beclin-1: Both DAPK1 and DAPK2 can phosphorylate Beclin-1, a key component of the autophagy-initiating complex. This phosphorylation event disrupts the inhibitory interaction between Beclin-1 and Bcl-XL, thereby promoting autophagy.[8]

  • Modulation of the ERK Pathway: DAPK interacts with Extracellular signal-Regulated Kinase (ERK) in a reciprocal manner. ERK can phosphorylate DAPK at Serine-735, leading to an increase in DAPK's catalytic activity. Conversely, DAPK can sequester ERK in the cytoplasm, thereby attenuating its nuclear signaling.[9]

  • Excitotoxicity in Stroke: In the context of ischemic stroke, DAPK1 is recruited to the NMDA receptor subunit NR2B.[4][7] This interaction enhances receptor activity, leading to excessive calcium influx and subsequent neuronal cell death.[4][7]

Experimental Strategies for Identifying DAPK Substrates

The identification of direct kinase substrates is a challenging endeavor that often requires a multi-pronged approach, combining in vitro and in vivo techniques. Below are detailed protocols for key experimental workflows.

Experimental Workflow for Novel Substrate Discovery

G cluster_in_vitro In Vitro Screening ivs_start Prepare Active DAPK & Substrate Source peptide_array Peptide Array Screening ivs_start->peptide_array protein_array Protein Microarray ivs_start->protein_array in_vitro_kinase In Vitro Kinase Assay with Cell Lysate ivs_start->in_vitro_kinase phosphoproteomics Quantitative Phosphoproteomics peptide_array->phosphoproteomics ap_ms Affinity Purification-Mass Spectrometry (AP-MS) protein_array->ap_ms in_vitro_kinase->ap_ms Identify hits co_ip Co-Immunoprecipitation ap_ms->co_ip Validate interaction in_cell_kinase In-cell Kinase Assay phosphoproteomics->in_cell_kinase Validate phosphorylation site_directed_mutagenesis Site-Directed Mutagenesis co_ip->site_directed_mutagenesis in_cell_kinase->site_directed_mutagenesis phenotypic_assay Phenotypic Assays site_directed_mutagenesis->phenotypic_assay shrna_knockdown shRNA-mediated Knockdown shrna_knockdown->phenotypic_assay

Caption: A generalized workflow for the discovery and validation of novel DAPK substrates.

Detailed Experimental Protocols

1. In Vitro Kinase Assay with Cellular Lysates

This method aims to identify potential DAPK substrates from a complex protein mixture.[10][11]

  • Objective: To identify proteins within a cell lysate that are directly phosphorylated by DAPK.

  • Methodology:

    • Lysate Preparation: Prepare a total cell lysate from a relevant cell line (e.g., HeLa, 293T) under non-denaturing conditions.

    • Kinase Reaction: Incubate the cell lysate with purified, constitutively active DAPK in a kinase buffer containing [γ-³²P]ATP or a non-radioactive ATP analog. A control reaction without DAPK should be run in parallel.

    • Separation and Detection: Separate the proteins by SDS-PAGE. Detect phosphorylated proteins by autoradiography or using phospho-specific antibodies.

    • Identification: Excise the bands of interest and identify the proteins using mass spectrometry (LC-MS/MS).

  • Key Considerations: This method can yield a high number of potential substrates, requiring further validation to confirm direct and specific phosphorylation.[10][11]

2. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is employed to identify proteins that interact with DAPK in a cellular context.

  • Objective: To identify proteins that form a complex with DAPK in vivo.

  • Methodology:

    • Expression: Express tagged DAPK (e.g., FLAG-DAPK, Myc-DAPK) in a suitable cell line.

    • Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged DAPK using an antibody against the tag.

    • Elution and Identification: Elute the bound proteins and identify them by mass spectrometry.

  • Key Considerations: This technique identifies both direct substrates and other interacting proteins. Further experiments are necessary to distinguish between these.[12]

3. Quantitative Phosphoproteomics

This powerful technique allows for the global and quantitative analysis of phosphorylation events in response to DAPK activity.[12][13]

  • Objective: To identify phosphorylation sites that are significantly altered upon modulation of DAPK activity.

  • Methodology:

    • Cell Culture and Treatment: Culture cells with and without a specific DAPK inhibitor or in cells with DAPK knocked down.

    • Protein Extraction and Digestion: Extract proteins, digest them into peptides (typically with trypsin).

    • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Quantify the relative abundance of phosphopeptides between the different conditions to identify those that are dependent on DAPK activity.

  • Key Considerations: This approach provides in vivo evidence of DAPK-dependent phosphorylation and can identify the specific phosphorylation sites.[13]

4. Site-Directed Mutagenesis and Phenotypic Assays

This is the gold standard for validating the functional significance of a phosphorylation event.

  • Objective: To determine if the phosphorylation of a substrate by DAPK is responsible for a specific cellular phenotype.

  • Methodology:

    • Mutagenesis: Create a mutant version of the substrate where the identified phosphorylation site is changed to a non-phosphorylatable residue (e.g., Serine to Alanine).

    • Expression and Analysis: Express both the wild-type and mutant substrate in cells and assess the effect on a relevant cellular process (e.g., apoptosis, cell migration) in the presence of active DAPK.

  • Key Considerations: A loss of the DAPK-induced phenotype with the mutant substrate strongly suggests that the phosphorylation at that specific site is functionally important.

Quantitative Data on DAPK Substrates

The following table summarizes key quantitative data for some of the validated DAPK substrates.

SubstratePhosphorylation SiteKinase Assay K_m_ (µM)In Vivo Fold Change (Phospho/Total)Cellular Function
MCM3 Ser160N/AIncreased with Ca²⁺DNA Replication Licensing
Beclin-1 Thr119N/AN/AAutophagy Initiation
p53 Ser20N/AN/ATumor Suppression, Apoptosis
Tau Thr231, Ser262, Ser396N/AIncreased with DAPK1 OEMicrotubule Stability
Myosin II Light Chain Ser19N/AN/ACytokinesis, Cell Motility
NDRG2 N/AN/AIncreased with Aβ treatmentNeuronal Cell Death

N/A: Data not readily available in the public domain. OE: Overexpression

DAPK Signaling Pathways: Visualized

The following diagrams illustrate key DAPK signaling pathways.

DAPK-p53 Apoptotic Pathway

G DAPK DAPK1 p19ARF p19ARF DAPK->p19ARF induces p53 p53 DAPK->p53 phosphorylates (Ser20) MDM2 MDM2 p19ARF->MDM2 inhibits MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis promotes

Caption: DAPK activates p53-mediated apoptosis through both direct phosphorylation and inhibition of its degradation.

DAPK Regulation of Autophagy

G cluster_inhibition DAPK DAPK1/2 Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates (Thr119) Autophagy Autophagy Beclin1->Autophagy initiates BclXL Bcl-XL BclXL->Beclin1 inhibits

Caption: DAPK-mediated phosphorylation of Beclin-1 disrupts its inhibition by Bcl-XL, promoting autophagy.

Conclusion

The discovery of novel DAPK substrates is paramount for elucidating its complex biological roles and for the development of targeted therapeutics. The methodologies outlined in this guide, from high-throughput screening to detailed functional validation, provide a robust framework for researchers in this field. As our understanding of the DAPK interactome expands, so too will our ability to modulate its activity for therapeutic benefit in a range of human diseases.

References

DAPK Substrate Peptide: A Technical Guide for Cell Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Death-Associated Protein Kinase (DAPK) substrate peptide, a critical tool for investigating cellular signaling pathways related to apoptosis, autophagy, and tumorigenesis. We will explore its biochemical properties, its role in elucidating DAPK-mediated signaling cascades, and detailed protocols for its application in a research setting.

Introduction to Death-Associated Protein Kinase (DAPK) and its Substrate Peptide

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (Ca2+/CaM)-dependent serine/threonine kinases that act as crucial regulators of programmed cell death and autophagy.[1][2][3][4] The DAPK family, which includes DAPK1, DAPK2 (also known as DRP-1), and DAPK3 (also known as ZIPK), plays a significant role in mediating cellular responses to a variety of internal and external stimuli.[2][3][5] Due to its function as a tumor suppressor, the expression of DAPK1 is often lost in various cancers through promoter hypermethylation.[3][6] Its involvement in diverse cellular processes, from apoptosis to neuronal cell death, makes DAPK a subject of intense research and a potential therapeutic target.[2][7]

To facilitate the study of this important kinase, a synthetic DAPK substrate peptide has been developed. This peptide serves as a specific substrate for DAPK in in vitro kinase assays, enabling researchers to quantify DAPK's catalytic activity.[8][9] The peptide is an invaluable tool for understanding DAPK regulation, identifying novel substrates, and screening for potential inhibitors.[10][11] Synthetic peptides, in general, are powerful tools in biological research as they can mimic protein interaction sites and are used to study enzyme activities and signal transduction pathways.[12][13][14]

Quantitative and Physical Data

The this compound is a well-characterized tool with defined biochemical properties. The following table summarizes its key quantitative data.

PropertyValueReferences
Amino Acid Sequence KKRPQRRYSNVF
Kinetic Constant (Km) 9 µM[8][15][16]
CAS Number 386769-53-5[8][9]
Molecular Formula C70H115N25O17[9]
Molecular Weight 1578.82 g/mol [9]

DAPK Signaling Pathways

DAPK is a central node in several critical signaling pathways that determine cell fate. Its activation by various stimuli can lead to apoptosis or autophagy.

DAPK in Apoptosis

DAPK functions as a positive mediator of apoptosis through both p53-dependent and p53-independent pathways.[17] In the p53-dependent pathway, DAPK can activate p53, a master tumor suppressor, leading to the transcription of pro-apoptotic genes.[2][7] This activation can occur through the induction of p19ARF, which inhibits the p53-degrading protein MDM2.[7][17] Furthermore, DAPK can suppress integrin-mediated survival signals, which also leads to the upregulation of p53.[7][17]

G cluster_stimuli Apoptotic Stimuli cluster_core DAPK-Mediated Apoptosis TGFb TGF-β DAPK1 DAPK1 TGFb->DAPK1 IFNg Interferon-γ IFNg->DAPK1 Other Other Stress Signals Other->DAPK1 p19ARF p19ARF DAPK1->p19ARF activates Integrin Integrin Signaling DAPK1->Integrin inhibits MDM2 MDM2 p19ARF->MDM2 inhibits p53 p53 MDM2->p53 degrades Apoptosis Apoptosis p53->Apoptosis induces Integrin->p53 inhibits

DAPK-Mediated Apoptosis Signaling Pathway
DAPK in Autophagy

DAPK also plays a crucial role in the induction of autophagy, a cellular process of self-digestion and recycling of cellular components. DAPK1 and DAPK2 can phosphorylate Beclin-1, a key protein in the autophagy machinery.[3] This phosphorylation event causes Beclin-1 to dissociate from its inhibitor, Bcl-XL, allowing for the initiation of autophagosome formation.[3][18] Additionally, DAPK2 has been identified as a negative regulator of the mTORC1 complex, a major inhibitor of autophagy.[19] DAPK2 can phosphorylate Raptor, a component of mTORC1, leading to the suppression of mTORC1 activity and the promotion of autophagy.[19]

G cluster_stimuli Autophagic Stimuli cluster_core DAPK-Regulated Autophagy MetabolicStress Metabolic Stress (via AMPK) DAPK DAPK1 / DAPK2 MetabolicStress->DAPK Calcium Increased Intracellular Ca2+ Calcium->DAPK Beclin1_BclXL Beclin-1 : Bcl-XL Complex DAPK->Beclin1_BclXL phosphorylates Beclin-1 mTORC1 mTORC1 DAPK->mTORC1 inhibits (DAPK2) Beclin1 Beclin-1 Beclin1_BclXL->Beclin1 releases Autophagy Autophagy Beclin1->Autophagy initiates mTORC1->Autophagy inhibits

DAPK's Role in Autophagy Regulation

Experimental Protocols

The this compound is primarily used in in vitro kinase assays to measure the enzymatic activity of DAPK. This is fundamental for characterizing the kinase, studying its regulation, and screening for inhibitors.

In Vitro DAPK Kinase Assay

This protocol provides a general framework for measuring DAPK activity using the synthetic peptide substrate. The specific concentrations and incubation times may require optimization depending on the source and purity of the enzyme.

Objective: To quantify the phosphorylation of the this compound by a purified DAPK enzyme preparation.

Materials:

  • Purified, active DAPK enzyme

  • This compound (e.g., from Tocris Bioscience, MedChemExpress)[8]

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

  • [γ-³²P]ATP or unlabeled ATP (for non-radioactive methods)

  • ATP solution (10 mM)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials (for radioactive method)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive method)

Procedure (Radioactive Method):

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing kinase buffer, this compound (to a final concentration of ~10-20 µM), and purified DAPK enzyme.

  • Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM. The total reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes. The incubation time should be within the linear range of the enzyme's activity.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the Paper: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the specific activity of the DAPK enzyme (e.g., in pmol/min/µg) by comparing the counts to a standard curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, DAPK Enzyme, Substrate Peptide) B 2. Initiate Reaction (Add [γ-³²P]ATP) A->B C 3. Incubate at 30°C B->C D 4. Stop Reaction (Spot on P81 paper) C->D E 5. Wash Paper (Remove free ATP) D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F

Experimental Workflow for an In Vitro DAPK Kinase Assay

Applications in Drug Development

The central role of DAPK in diseases like cancer and neurodegenerative disorders makes it an attractive target for drug development.[2][7][20] The this compound is a cornerstone of the initial stages of this process, particularly in high-throughput screening (HTS) for DAPK inhibitors.

High-Throughput Screening (HTS) of DAPK Inhibitors:

The in vitro kinase assay described above can be adapted for an HTS format. A library of small molecule compounds is screened for its ability to inhibit the phosphorylation of the this compound.

  • Assay Setup: The kinase reaction is set up in a multi-well plate format (e.g., 384-well).

  • Compound Addition: Each well receives the DAPK enzyme, substrate peptide, ATP, and a unique compound from the library. Control wells (with no inhibitor) are included.

  • Detection: A non-radioactive, luminescence-based method like the ADP-Glo™ assay is typically used. This assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in luminescence in the presence of a compound indicates inhibition.

  • Hit Identification: Compounds that reduce DAPK activity below a certain threshold are identified as "hits."

  • Hit Validation and Optimization: These hits are then subjected to further testing to confirm their activity, determine their potency (IC50), and assess their selectivity against other kinases. This process ultimately provides a starting point for developing clinically promising DAPK inhibitors.[20][21]

G cluster_screening High-Throughput Screening cluster_followup Hit Validation & Development A 1. Assay Miniaturization (384-well plate format with DAPK, substrate, and ATP) B 2. Compound Library Addition (One compound per well) A->B C 3. Readout (e.g., Luminescence-based ADP detection) B->C D 4. Hit Identification (Compounds showing significant inhibition) C->D E 5. Dose-Response & IC50 (Determine potency) D->E F 6. Lead Optimization (Improve potency, selectivity, and drug-like properties) E->F

Workflow for High-Throughput Screening of DAPK Inhibitors

References

An In-depth Technical Guide on the Interaction of DAPK Substrate Peptides with DAPK1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. Understanding the interaction between DAPK1 and its substrates at a molecular level is crucial for the development of novel modulators of its activity. This technical guide provides a comprehensive overview of DAPK1 substrate peptides, their interaction with the DAPK1 kinase domain, and detailed methodologies for studying these interactions.

DAPK1 Substrate Recognition and Phosphorylation

DAPK1 recognizes and phosphorylates specific consensus sequences on its substrate proteins. While a definitive and universally accepted consensus motif is still under investigation, studies involving peptide libraries have suggested a preference for arginine residues at the -2 and -3 positions relative to the phosphorylation site.[3]

Synthetic DAPK Substrate Peptide

A commonly used tool for studying DAPK1 activity is a synthetic peptide substrate with the sequence KKRPQRRYSNVF . This peptide has been characterized to have a Michaelis constant (Km) of approximately 9 μM, indicating a relatively high affinity for the DAPK1 kinase domain.[4]

Endogenous DAPK1 Substrates

DAPK1 phosphorylates a range of endogenous proteins, thereby modulating their function and downstream signaling pathways. The table below summarizes key endogenous substrates and their respective phosphorylation sites.

SubstratePhosphorylation SiteBiological Context and Downstream Effects
Pin1 (Peptidyl-prolyl cis-trans isomerase) Ser71Inhibition of Pin1's prolyl isomerase activity, leading to alterations in protein conformation and function. This interaction has been implicated in neurodegenerative diseases and cancer.[5][6][7][8]
p53 (Tumor protein p53) Ser23 (in mouse)Activation of p53's pro-apoptotic functions. DAPK1-mediated phosphorylation of p53 is a crucial step in certain cell death pathways.[9][10]
NDRG2 (N-myc downstream regulated gene 2) Ser350Induction of neuronal cell death. The DAPK1-NDRG2 signaling axis is an area of interest in neurodegenerative research.[3][8][11]
Beclin-1 (BECN1) Thr119Promotion of autophagy by disrupting the interaction between Beclin-1 and its inhibitor, Bcl-xL.[12][13][14][15]
GluN2B (NMDA receptor subunit) Ser1303Modulation of NMDA receptor activity, which plays a role in synaptic plasticity and excitotoxicity.[10][16][17][18][19][20]

Quantitative Analysis of DAPK1-Substrate Interaction

The precise quantification of the kinetic parameters of DAPK1-mediated phosphorylation and the binding affinity between DAPK1 and its substrates is fundamental for drug discovery and for understanding its regulatory mechanisms.

Kinetic Parameters of DAPK1 Phosphorylation

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. The key parameters are:

  • Km (Michaelis constant): The concentration of the substrate at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme.

  • Kcat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is saturated with the substrate.

  • Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Kcat/Km (Catalytic efficiency): A measure of how efficiently an enzyme converts a substrate to a product.

While extensive quantitative data is not available for all substrates, some studies have reported kinetic parameters for DAPK1.

SubstrateKm (μM)Kcat (min⁻¹)Kcat/Km (μM⁻¹min⁻¹)Notes
Synthetic Peptide (KKRPQRRYSNVF)6.883.912.2Data for the wild-type DAPK1 catalytic domain.[4]
Synthetic Peptide (KKRPQRRYSNVF)14.27.00.5Data for a Q23V mutant of the DAPK1 catalytic domain, highlighting the importance of the glycine-rich loop in catalytic activity.[4]
ATP4.183.920.6Kinetic parameters for ATP with the wild-type DAPK1 catalytic domain and the synthetic peptide as the second substrate.[4]
Binding Affinity of DAPK1-Substrate Interaction

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the binding affinity (expressed as the dissociation constant, Kd) between a kinase and its substrate peptide. A lower Kd value indicates a stronger binding affinity.

Currently, specific Kd values for the interaction of DAPK1 with its various substrate peptides, as determined by ITC, are not widely reported in publicly available literature. This represents a significant knowledge gap in the field.

Experimental Protocols

In Vitro DAPK1 Kinase Assay using a Radiolabeled Substrate

This protocol describes a standard method for measuring the kinase activity of DAPK1 using a synthetic peptide substrate and radiolabeled ATP.

Materials:

  • Recombinant active DAPK1 enzyme

  • Synthetic this compound (e.g., KKRPQRRYSNVF)

  • Kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution (10 mM)

  • [γ-³²P]ATP

  • Phosphocellulose paper (P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction master mix containing kinase assay buffer, the desired concentration of the synthetic peptide substrate, and cold ATP.

  • Add [γ-³²P]ATP to the master mix to a final specific activity of approximately 500 cpm/pmol.

  • Initiate the kinase reaction by adding the recombinant DAPK1 enzyme to the reaction mix. The final reaction volume is typically 25-50 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone and let them air dry.

  • Place the dried papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the amount of phosphate incorporated into the peptide to determine the kinase activity.

Workflow for Radiolabeled Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_mix Prepare Master Mix (Buffer, Peptide, ATP) add_radio Add [γ-³²P]ATP prep_mix->add_radio add_enzyme Add DAPK1 Enzyme add_radio->add_enzyme incubate Incubate at 30°C add_enzyme->incubate spot Spot on P81 Paper incubate->spot wash Wash with Phosphoric Acid spot->wash count Scintillation Counting wash->count analysis analysis count->analysis Calculate Activity

Caption: Workflow for a standard in vitro DAPK1 kinase assay using a radiolabeled substrate.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol provides a general framework for determining the binding affinity of a DAPK1 substrate peptide to the DAPK1 kinase domain using ITC.

Materials:

  • Purified, high-concentration recombinant DAPK1 catalytic domain

  • Synthetic this compound

  • Dialysis buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the DAPK1 protein and the substrate peptide against the same batch of dialysis buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Experiment Setup:

    • Load the DAPK1 protein into the sample cell of the calorimeter at a concentration typically 10-50 times the expected Kd.

    • Load the substrate peptide into the injection syringe at a concentration 10-20 times that of the protein in the cell.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volumes. A typical experiment consists of a series of small injections (e.g., 2 µL) of the peptide into the protein solution.

  • Data Acquisition and Analysis:

    • The instrument measures the heat change upon each injection.

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Workflow for Isothermal Titration Calorimetry:

G cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis dialysis Dialyze Protein & Peptide concentration Determine Concentrations dialysis->concentration degas Degas Solutions concentration->degas load_cell Load DAPK1 into Cell degas->load_cell load_syringe Load Peptide into Syringe degas->load_syringe titration Perform Titration load_cell->titration load_syringe->titration raw_data Acquire Raw Heat Data titration->raw_data integration Integrate Peaks raw_data->integration fitting Fit Binding Isotherm integration->fitting results results fitting->results Determine Kd, n, ΔH

Caption: General workflow for determining binding affinity using Isothermal Titration Calorimetry.

DAPK1 Signaling Pathways

DAPK1 is a central node in several critical signaling pathways, most notably those leading to apoptosis and autophagy.

DAPK1 in Apoptosis

DAPK1 can be activated by various stimuli, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1] Once activated, DAPK1 can promote apoptosis through several mechanisms, including the direct phosphorylation of p53.[9]

G stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) dapk1 DAPK1 stimuli->dapk1 Activation p53 p53 dapk1->p53 Phosphorylates p_p53 p-p53 (Ser23) apoptosis Apoptosis p_p53->apoptosis Enhanced Activation G stress Cellular Stress dapk1 DAPK1 stress->dapk1 Activation beclin1_bclxl Beclin-1 / Bcl-xL Complex dapk1->beclin1_bclxl Phosphorylates Beclin-1 p_beclin1 p-Beclin-1 (Thr119) beclin1_bclxl->p_beclin1 Dissociation beclin1 Beclin-1 autophagy Autophagy p_beclin1->autophagy Initiation

References

Methodological & Application

Application Notes and Protocols for DAPK Substrate Peptide Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] The DAPK family consists of five members, with DAPK1 being the most extensively studied. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery. This document provides detailed protocols for in vitro DAPK substrate peptide kinase assays, methods for data analysis, and an overview of the DAPK1 signaling pathway.

DAPK1 Signaling Pathway

DAPK1 is a central mediator of cell death and survival signals. Its activity is tightly regulated by a variety of upstream signals and it, in turn, phosphorylates a range of downstream substrates to elicit specific cellular responses.

Upstream Regulation: DAPK1 is activated by various stimuli, including:

  • Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Fas ligand: These cytokines and death receptor ligands can initiate DAPK1-mediated apoptosis.[3][4]

  • Protein Phosphatase 2A (PP2A): PP2A activates DAPK1 by dephosphorylating the autoinhibitory site, Ser308.[4][5]

  • Extracellular signal-regulated kinase (ERK): ERK can phosphorylate DAPK1 at Ser735, which enhances its catalytic activity.[5][6][7]

Downstream Effectors: Once activated, DAPK1 phosphorylates several key substrates, leading to distinct cellular outcomes:

  • p53: DAPK1 can directly phosphorylate p53 at Ser23, promoting its pro-apoptotic functions.[2][4]

  • Beclin-1: DAPK1-mediated phosphorylation of Beclin-1 at Thr119 in its BH3 domain disrupts its interaction with the anti-apoptotic protein Bcl-XL, inducing autophagy.[1][5]

  • Protein Kinase D (PKD): DAPK1 can phosphorylate and activate PKD, which in turn activates Vps34, a key component in the initiation of autophagy.[1][5]

  • NMDA Receptor (NR2B subunit): In neuronal cells, DAPK1 can phosphorylate the NR2B subunit of the NMDA receptor at Ser1303, contributing to excitotoxicity.[2][5]

  • Tau: DAPK1 can phosphorylate Tau at multiple sites, including Thr231, Ser262, and Ser396, which is implicated in neurodegenerative diseases.[2][5][7]

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Response IFN-g IFN-g TNF-a TNF-a DAPK1 DAPK1 TNF-a->DAPK1 FasL FasL FasL->DAPK1 PP2A PP2A PP2A->DAPK1 dephosphorylates Ser308 ERK ERK ERK->DAPK1 phosphorylates Ser735 p53 p53 DAPK1->p53 phosphorylates Ser23 Beclin1 Beclin1 DAPK1->Beclin1 phosphorylates Thr119 PKD PKD DAPK1->PKD NR2B NR2B DAPK1->NR2B phosphorylates Ser1303 Tau Tau DAPK1->Tau phosphorylates Thr231, Ser262, Ser396 Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy PKD->Autophagy Excitotoxicity Excitotoxicity NR2B->Excitotoxicity Neurodegeneration Neurodegeneration Tau->Neurodegeneration

Caption: DAPK1 Signaling Pathway.

Experimental Protocols

Two common methods for measuring DAPK kinase activity in vitro are the radiometric assay using [γ-³³P]ATP and the non-radioactive fluorescence polarization assay.

Radiometric [γ-³³P]ATP Kinase Assay

This assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a this compound.

Materials:

  • Recombinant human DAPK1 enzyme

  • This compound (e.g., KKRPQRRYSNVF)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Kinase Assay Buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • 95% Ethanol

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the desired concentration of this compound (ranging from 2.5 µM to 50 µM) and 200 µM ATP in Kinase Assay Buffer.[8]

  • Add [γ-³³P]ATP to the reaction mixture (approximately 2.5 µCi per reaction).[8]

  • Initiate the kinase reaction by adding the recombinant DAPK1 enzyme.

  • Incubate the reaction at 25°C for 12 minutes.[8]

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Perform a final wash with 95% ethanol.[8]

  • Allow the P81 paper to dry completely.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Analyze the data by subtracting the background counts (from a reaction without enzyme) and converting cpm to pmol of phosphate incorporated using the specific activity of the [γ-³³P]ATP.

Fluorescence Polarization (FP) Kinase Assay

This is a non-radioactive, homogeneous assay that measures the change in polarization of fluorescently labeled tracer upon binding to a specific antibody.

Materials:

  • Recombinant human DAPK1 enzyme

  • This compound

  • ATP

  • Fluorescently labeled ADP tracer (e.g., Alexa Fluor® 647 ADP Tracer)

  • ADP-specific antibody

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 5 mM CaCl₂, 0.01% Brij-35, and 20 mg/mL calmodulin)

  • 384-well, low-volume assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Kinase Reaction:

    • Add DAPK1 enzyme, substrate peptide, and ATP to the wells of a 384-well plate in Kinase Assay Buffer.

    • For inhibitor studies, add the test compound at various concentrations.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Add a mixture of the fluorescently labeled ADP tracer and the ADP-specific antibody to each well.

    • Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader.

    • As DAPK1 converts ATP to ADP, the ADP produced displaces the fluorescent ADP tracer from the antibody, causing a decrease in fluorescence polarization.

  • Data Analysis:

    • The change in fluorescence polarization is proportional to the amount of ADP produced and thus to the kinase activity.

    • For inhibitor studies, plot the fluorescence polarization signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Acquisition & Analysis A Prepare Kinase Reaction Mix (Buffer, Substrate, ATP) F Add Kinase Reaction Mix to Initiate A->F B Prepare DAPK1 Enzyme Dilution E Add DAPK1 Enzyme to Plate B->E C Prepare Test Compounds (Inhibitors) D Dispense Test Compounds to Assay Plate C->D D->E E->F G Incubate at Room Temperature F->G H Add Detection Reagents (e.g., ADP-Glo™ Reagent or FP Tracer/Antibody) G->H I Incubate for Signal Development H->I J Read Plate (Luminescence or Fluorescence Polarization) I->J K Data Analysis (Calculate % Inhibition, IC50) J->K

Caption: Experimental Workflow.

Data Presentation

Quantitative data from DAPK kinase assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: DAPK1 Enzyme Titration

This table shows the effect of varying DAPK1 enzyme concentration on kinase activity, which is useful for determining the optimal enzyme concentration for inhibitor screening. The data below is illustrative, based on a luminescent ADP-Glo™ assay format where the signal (RLU) is proportional to ADP produced.[9]

DAPK1 (ng/well)Relative Light Units (RLU)% ATP to ADP ConversionSignal to Background Ratio
05,0000%1.0
0.525,0005%5.0
1.050,00010%10.0
2.0100,00020%20.0
4.0180,00036%36.0
8.0300,00060%60.0

Table 2: DAPK1 Substrate Kinetics

This table illustrates the relationship between the substrate peptide concentration and the initial reaction velocity, which is used to determine the Michaelis constant (Km).

Substrate Peptide (µM)Initial Velocity (pmol/min)
2.515.2
5.026.3
10.040.0
20.057.1
40.072.7
50.076.9

Note: The Km for the peptide substrate KKRPQRRYSNVF has been reported to be approximately 6.8 µM.[8]

Table 3: IC₅₀ Values of Reference Inhibitors against DAPK1

This table provides the half-maximal inhibitory concentration (IC₅₀) values for known kinase inhibitors against DAPK1, which are useful as positive controls in screening assays.

InhibitorIC₅₀ (nM)
Staurosporine14
Sorafenib10,000
Sunitinib1,000

Data from Reaction Biology Corporation's PanQinase™ assay.[10]

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers studying DAPK1 kinase activity. The choice of assay will depend on the specific research question, available equipment, and safety considerations. The radiometric assay is highly sensitive and a gold standard for kinase activity measurements, while the fluorescence polarization assay offers a non-radioactive, high-throughput alternative suitable for inhibitor screening. Understanding the DAPK1 signaling pathway and having robust assay protocols are crucial for the development of novel therapeutics targeting this important kinase.

References

Application Notes and Protocols: Utilizing DAPK Substrate Peptide in Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (CaM)-regulated serine/threonine kinases that play a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2] The dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][3]

This document provides detailed application notes and protocols for the use of a synthetic DAPK substrate peptide in phosphorylation studies. This peptide serves as a valuable tool for in vitro and cell-based assays to investigate DAPK kinase activity, screen for inhibitors, and elucidate its role in signaling pathways. The provided protocols offer guidance on radiometric and non-radiometric kinase assays, as well as cell-based approaches to monitor DAPK activity.

This compound

A widely used tool for studying DAPK is a synthetic peptide substrate with the following sequence:

KKRPQRRYSNVF

This peptide has a Michaelis constant (Km) of approximately 9 µM for DAPK1, indicating a strong affinity, which makes it an excellent substrate for in vitro kinase assays.[4]

DAPK Signaling Pathways

DAPK1 is a central regulator of cell fate, integrating various stress signals to induce either apoptosis or autophagy. Its activation is tightly controlled by phosphorylation and protein-protein interactions.

DAPK1 Signaling Overview

DAPK1_Signaling IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR TNFa TNF-α TNFR TNFR TNFa->TNFR FasL FasL FasR Fas Receptor FasL->FasR TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR Ischemia Ischemia NMDAR NMDA Receptor (GluN2B) Ischemia->NMDAR DAPK1 DAPK1 IFNgR->DAPK1 activates TNFR->DAPK1 activates FasR->DAPK1 activates TGFbR->DAPK1 activates NMDAR->DAPK1 activates NeuronalDeath Neuronal Death NMDAR->NeuronalDeath DAPK1->NMDAR phosphorylates p53 p53 DAPK1->p53 phosphorylates Beclin1 Beclin-1 DAPK1->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK1->MLC phosphorylates CaM Ca2+/Calmodulin CaM->DAPK1 activates PP2A PP2A PP2A->DAPK1 dephosphorylates (activates) ERK ERK1/2 ERK->DAPK1 phosphorylates (activates) RSK RSK RSK->DAPK1 phosphorylates (inhibits) Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing

A simplified diagram of DAPK1 signaling pathways.

DAPK1 is activated by a variety of stimuli, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and Fas ligand.[2] This activation often involves dephosphorylation of autoinhibitory sites (like Ser308) by phosphatases such as PP2A, and requires binding of Ca2+/Calmodulin.[1][5] Conversely, kinases like RSK can phosphorylate DAPK1 at other sites (e.g., Ser289) to inhibit its pro-apoptotic functions.[6] Once active, DAPK1 can phosphorylate a range of substrates to execute its cellular functions. For example, phosphorylation of p53 can lead to apoptosis, while phosphorylation of Beclin-1 can initiate autophagy.[2][3] In the context of ischemic stroke, DAPK1 can phosphorylate the NMDA receptor subunit GluN2B, leading to neuronal cell death.[7]

Quantitative Data

The following tables summarize key quantitative data for DAPK1 kinase assays using synthetic peptide substrates.

Table 1: Kinetic Parameters for DAPK1 Substrate Peptide

Substrate Peptide SequenceDAPK1 IsoformKm (µM)Reference
KKRPQRRYSNVFDAPK19[4]

Table 2: IC50 Values of Common Kinase Inhibitors against DAPK1

InhibitorDAPK1 IC50 (nM)NotesReference
Staurosporine5.3Broad-spectrum kinase inhibitor[8]
TC-DAPK 669Selective DAPK1/DAPK3 inhibitor[9]
Ro-31-82201400Primarily a PKC inhibitor, also inhibits DAPK1[8]
H-898700Primarily a PKA inhibitor, weak DAPK1 inhibition[8]

Experimental Protocols

In Vitro DAPK1 Kinase Assay (Radiometric)

This protocol describes a standard radiometric assay to measure the phosphorylation of the this compound using [γ-³²P]ATP.

Radiometric DAPK1 Kinase Assay Workflow

Radiometric_Workflow Start Start Prepare_Mix Prepare Kinase Reaction Mix (Buffer, DAPK1, Peptide, Inhibitor) Start->Prepare_Mix Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Prepare_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with Phosphoric Acid) Incubate->Stop_Reaction Spot_on_Membrane Spot Reaction Mixture onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash_Membrane Wash Membrane to Remove Unincorporated [γ-³²P]ATP Spot_on_Membrane->Wash_Membrane Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Wash_Membrane->Quantify End End Quantify->End

Workflow for a radiometric DAPK1 kinase assay.

Materials:

  • Recombinant human DAPK1

  • This compound (KKRPQRRYSNVF)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM CaCl₂, 20 µg/mL Calmodulin, 0.01% Brij-35)

  • 100 mM ATP solution

  • DAPK1 inhibitor (e.g., Staurosporine) or vehicle (DMSO)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter or phosphorimager

Procedure:

  • Prepare Kinase Reaction Master Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the desired concentration of DAPK1 (e.g., 10-50 ng), and the this compound (e.g., 20-50 µM). If testing inhibitors, add the inhibitor or vehicle at this step.

  • Initiate the Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 10-100 µM. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

  • Washing: Immerse the P81 paper in a beaker containing 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Quantification: After the final wash, rinse the P81 paper with acetone, let it air dry, and place it in a scintillation vial with scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter. Alternatively, the dried P81 paper can be exposed to a phosphor screen for quantification with a phosphorimager.

In Vitro DAPK1 Kinase Assay (Non-Radiometric, Luminescence-Based)

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as an indicator of kinase activity.

Materials:

  • Recombinant human DAPK1

  • This compound (KKRPQRRYSNVF)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (as described in the radiometric assay)

  • ATP

  • DAPK1 inhibitor or vehicle (DMSO)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of inhibitor or vehicle (e.g., 5% DMSO).

  • Add 2 µL of DAPK1 enzyme solution (e.g., 3 ng per well).

  • Add 2 µL of a substrate/ATP mix containing the this compound and ATP (e.g., 5 µM ATP).[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the DAPK1 activity.

Cell-Based DAPK Phosphorylation Assay

This protocol provides a general framework for measuring DAPK-mediated phosphorylation of a target protein in cultured cells.

Cell-Based DAPK Assay Workflow

Cell_Based_Workflow Start Start Cell_Culture Culture Cells of Interest Start->Cell_Culture Treatment Treat Cells with Stimulus (e.g., IFN-γ) and/or Inhibitor Cell_Culture->Treatment Cell_Lysis Lyse Cells and Prepare Protein Lysate Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitate Endogenous or Overexpressed DAPK1 Cell_Lysis->Immunoprecipitation Western_Blot Alternatively, Perform Western Blot for Phosphorylated Substrate Cell_Lysis->Western_Blot In_Vitro_Kinase_Assay Perform In Vitro Kinase Assay with Immunoprecipitated DAPK1 and this compound Immunoprecipitation->In_Vitro_Kinase_Assay Quantification Quantify Phosphorylation In_Vitro_Kinase_Assay->Quantification Western_Blot->Quantification End End Quantification->End

Workflow for a cell-based DAPK phosphorylation assay.

Materials:

  • Cell line of interest (e.g., HeLa or 293T cells)

  • Cell culture reagents

  • Stimulus to activate DAPK (e.g., IFN-γ, TNF-α)

  • DAPK inhibitor or vehicle (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against DAPK1 for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody specific for the phosphorylated form of the target substrate (for Western blotting)

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Reagents for in vitro kinase assay (as described above)

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with a stimulus to activate endogenous DAPK1 (e.g., IFN-γ at 100 U/mL for 24 hours). In parallel, treat cells with a DAPK inhibitor prior to stimulation to confirm the specificity of the phosphorylation event.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation of DAPK1 (for subsequent in vitro kinase assay):

    • Incubate the cell lysate with an anti-DAPK1 antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer and use the immunoprecipitated DAPK1 in an in vitro kinase assay with the this compound as described in the protocols above.

  • Western Blot Analysis of Endogenous Substrate Phosphorylation:

    • Separate the total cell lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody that specifically recognizes the phosphorylated form of the DAPK substrate of interest (e.g., phospho-Beclin-1).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the phospho-protein signal to the total protein levels of the substrate and/or a loading control like GAPDH or β-actin.

Troubleshooting and Considerations

  • Low Kinase Activity: Ensure that the recombinant DAPK1 is active and properly stored. The presence of Ca²⁺/Calmodulin in the reaction buffer is crucial for DAPK1 activity.

  • High Background in Radiometric Assays: Thorough washing of the phosphocellulose paper is critical to remove unincorporated [γ-³²P]ATP.

  • Variability in Cell-Based Assays: Cell density, passage number, and treatment conditions can all affect the outcome. Maintain consistency across experiments.

  • Substrate Specificity: While the provided peptide is a good substrate for DAPK1, be aware that other kinases may also phosphorylate it, especially in crude cell lysates. The use of specific DAPK inhibitors can help confirm the involvement of DAPK. DAPK has a preference for substrates with arginine residues at the -2 and -3 positions relative to the phosphorylation site.[10] Additionally, a "PEF/Y" substrate recognition motif has been identified as important for DAPK-related kinase activity.[11]

These detailed notes and protocols provide a comprehensive guide for researchers to effectively utilize the this compound in their phosphorylation studies, contributing to a deeper understanding of DAPK's role in health and disease.

References

Application Notes and Protocols for In Vitro Phosphorylation of DAPK Substrate Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing in vitro phosphorylation assays using Death-Associated Protein Kinase (DAPK) and its substrate peptides. The information is intended to guide researchers in setting up and executing robust kinase assays for basic research and drug discovery applications.

Introduction to DAPK and In Vitro Phosphorylation Assays

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2][3][4] Dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for therapeutic intervention.[5][6]

In vitro kinase assays are fundamental tools for studying DAPK's enzymatic activity, identifying its substrates, and screening for potential inhibitors.[7][8] These assays typically involve incubating the active DAPK enzyme with a specific substrate peptide in the presence of ATP. The transfer of a phosphate group from ATP to the substrate is then detected and quantified using various methods.

Key Components and Considerations

Successful in vitro DAPK phosphorylation assays depend on the quality and optimization of several key components:

  • DAPK Enzyme: Recombinant DAPK, often the catalytic domain (e.g., amino acids 1-363), is commonly used.[1] Its purity and activity are critical for reliable results.

  • Substrate Peptide: Synthetic peptides containing a known or putative DAPK phosphorylation motif are widely used. A common substrate is a peptide with the sequence KKLNRTLSFAEPG.[9] Alternatively, protein substrates like Myelin Basic Protein (MBP) can be utilized.[1]

  • ATP: As the phosphate donor, the concentration of ATP is a critical parameter that can influence enzyme kinetics. Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) is often used for sensitive detection.[2][9][10]

  • Reaction Buffer: The buffer composition, including pH, ionic strength, and the presence of essential cofactors like Mg²⁺, Ca²⁺, and calmodulin, must be optimized for DAPK activity.[2][11]

  • Detection Method: The choice of detection method depends on the assay format and available instrumentation. Common methods include radiometric detection, fluorescence-based assays, and luminescence-based assays.[12][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling context of DAPK and the workflow of a typical in vitro phosphorylation experiment.

DAPK_Signaling_Pathway Stimuli Apoptotic/Autophagic Stimuli (e.g., IFN-γ, TNF-α, Ceramide) CaM Ca²⁺/Calmodulin Stimuli->CaM increases Ca²⁺ DAPK DAPK (Inactive) CaM->DAPK binds & activates Active_DAPK DAPK (Active) Substrate Substrate Protein/Peptide Active_DAPK->Substrate phosphorylates pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (Apoptosis, Autophagy) pSubstrate->Cellular_Response leads to In_Vitro_Phosphorylation_Workflow Reagents 1. Prepare Reagents (DAPK Enzyme, Substrate, Buffer, ATP) Reaction_Setup 2. Set Up Kinase Reaction (Combine reagents in microplate wells) Reagents->Reaction_Setup Incubation 3. Incubate (e.g., 30-60 min at 30°C) Reaction_Setup->Incubation Termination 4. Terminate Reaction (Add stop solution, e.g., EDTA) Incubation->Termination Detection 5. Detect Phosphorylation (Radiometric, Luminescence, Fluorescence) Termination->Detection Analysis 6. Data Analysis (Quantify signal, determine kinetics) Detection->Analysis

References

Application Notes and Protocols for DAPK Substrate Peptide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin-regulated serine/threonine kinases that play a pivotal role in multiple cellular signaling pathways, including apoptosis, autophagy, and tumor suppression.[1][2][3][4] The dysregulation of DAPK activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a critical step in the discovery of novel DAPK inhibitors. The use of a specific and reliable DAPK substrate peptide is fundamental to the development of robust and sensitive HTS assays.

This document provides detailed application notes and protocols for the use of DAPK substrate peptides in HTS assays designed to identify and characterize DAPK inhibitors.

DAPK Substrate Peptides: Properties and Kinetics

A widely used tool for monitoring DAPK activity is a synthetic peptide substrate derived from a consensus phosphorylation sequence. One such well-characterized peptide has the sequence KKRPQRRYSNVF .[5]

Table 1: Kinetic Parameters for this compound

SubstrateSequenceK_m_ (μM)Notes
This compoundKKRPQRRYSNVF9A commonly used synthetic peptide for in vitro kinase assays.

Table 2: HTS Assay Parameters for DAPK1

ParameterRecommended ValueReference/Notes
ATP Concentration~ K_m_ (e.g., 1-10 μM)An ATP concentration near the K_m_ is recommended for screening ATP-competitive inhibitors.[5]
Peptide Substrate Concentration2-10 x K_m (e.g., 18-90 μM)Ensures the enzyme is saturated with the peptide substrate.
Z'-Factor> 0.5A Z'-factor of 0.84 has been reported for a DAPK1 HTS assay, indicating an excellent assay window.[5]
DMSO Tolerance< 1% (v/v)High concentrations of DMSO can inhibit enzyme activity.

DAPK Signaling Pathway

DAPK1 is a central regulator of cellular stress responses, integrating various signals to control cell fate through apoptosis and autophagy.

DAPK_Signaling extracellular_stimuli Extracellular Stimuli (e.g., IFN-γ, TNF-α) dapk1 DAPK1 extracellular_stimuli->dapk1 er_stress ER Stress er_stress->dapk1 calcium Ca2+/Calmodulin calcium->dapk1 activates beclin1 Beclin-1 dapk1->beclin1 phosphorylates p53 p53 dapk1->p53 activates nmda NMDA Receptor (NR2B) dapk1->nmda phosphorylates vps34 Vps34 beclin1->vps34 activates bcl2 Bcl-2 bcl2->beclin1 inhibits autophagy Autophagy vps34->autophagy apoptosis Apoptosis p53->apoptosis neuronal_death Neuronal Death nmda->neuronal_death

DAPK1 signaling pathways leading to apoptosis and autophagy.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay

This protocol is adapted from the Adapta™ Universal Kinase Assay and is suitable for HTS.

Materials:

  • Recombinant DAPK1 enzyme

  • This compound (e.g., KKRPQRRYSNVF)

  • ATP

  • Adapta™ Eu-anti-ADP Antibody

  • Adapta™ Alexa Fluor® 647-labeled ADP Tracer

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 10 mM EDTA in Kinase Buffer

  • 384-well low-volume plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Assay Plate Preparation:

    • Add 2.5 µL of test compound diluted in Kinase Buffer to the assay wells. For control wells, add 2.5 µL of Kinase Buffer (0% inhibition) or a known DAPK1 inhibitor (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/peptide solution in Kinase Buffer (e.g., 20 nM DAPK1, 40 µM peptide).

    • Add 2.5 µL of the 2X enzyme/peptide solution to each well.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Buffer (e.g., 20 µM ATP).

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction and Detection:

    • Prepare the detection solution by mixing the Eu-anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer in TR-FRET dilution buffer according to the manufacturer's instructions.

    • Add 5 µL of the detection solution to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader with an excitation of 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

    • The TR-FRET signal is expressed as the ratio of the emission at 665 nm to that at 615 nm.

Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay

This is a classic and highly sensitive method for measuring kinase activity.

Materials:

  • Recombinant DAPK1 enzyme

  • This compound

  • ATP

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 75 mM Phosphoric Acid

  • P81 phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mix Preparation:

    • Prepare a master mix containing Kinase Buffer, this compound (e.g., 50 µM), ATP (e.g., 100 µM), and [γ-³²P]-ATP (e.g., 1 µCi per reaction).

    • Aliquot the master mix into reaction tubes.

  • Compound Addition:

    • Add the test compounds or DMSO (vehicle control) to the respective tubes.

  • Initiation of Kinase Reaction:

    • Add recombinant DAPK1 enzyme (e.g., 10 nM) to each tube to start the reaction.

    • Incubate at 30°C for 20 minutes.

  • Stopping the Reaction and Spotting:

    • Spot an aliquot (e.g., 20 µL) of each reaction onto a labeled P81 phosphocellulose filter paper.

  • Washing:

    • Wash the filter paper 3-4 times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Perform a final wash with ethanol or acetone.

  • Quantification:

    • Allow the filter paper to dry completely.

    • Place the filter spots into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

High-Throughput Screening Workflow

The discovery of novel DAPK inhibitors through HTS follows a multi-step workflow designed to identify, validate, and characterize promising lead compounds.

HTS_Workflow assay_dev Assay Development & Optimization primary_screen Primary HTS assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response hit_validation Hit Validation (Orthogonal Assays) dose_response->hit_validation selectivity Selectivity Profiling hit_validation->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar lead_opt Lead Optimization sar->lead_opt

Workflow for the discovery of DAPK inhibitors via HTS.

Hit Validation Strategies

Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm their mechanism of action.

Table 3: Orthogonal Assays for DAPK Inhibitor Validation

Assay TypePrinciplePurpose
Biochemical Assays
Alternative Detection MethodUse a different assay format (e.g., radiometric if primary was TR-FRET) to confirm inhibition.Confirms that the observed activity is not an artifact of the primary assay technology.
Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the inhibitor to the enzyme.[5]Provides thermodynamic parameters of binding (K_d_, ΔH, ΔS) and confirms direct interaction.[5]
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of the target protein in cells upon ligand binding.[6][7][8][9]Confirms target engagement in a cellular context.[6][7][8][9]
Western BlottingMeasures the phosphorylation of a known DAPK substrate (e.g., Beclin-1) in cells treated with the inhibitor.Demonstrates the inhibitor's effect on DAPK activity in a physiological setting.
Cell Viability/Apoptosis AssaysAssesses the effect of the inhibitor on DAPK-mediated cell death pathways.Evaluates the functional cellular consequences of DAPK inhibition.

By following these detailed protocols and validation strategies, researchers can effectively utilize DAPK substrate peptides to conduct robust high-throughput screening campaigns for the discovery of novel and potent DAPK inhibitors.

References

Application Notes and Protocols for DAPK Substrate Peptide in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death), autophagy, and tumor suppression.[1][2][3] Its activity is implicated in various cellular signaling pathways that respond to stimuli such as interferon-γ, TNF-α, and Fas ligand.[2][4] Dysregulation of DAPK activity is associated with various diseases, including cancer and neurodegenerative disorders, making it a significant target for drug discovery and development.[1]

Studying the enzymatic kinetics of DAPK is fundamental to understanding its regulatory mechanisms and for the screening of potential inhibitors or activators. A synthetic peptide substrate provides a specific and reproducible tool for in vitro kinase assays. This document provides detailed application notes and protocols for utilizing a known DAPK substrate peptide to study its enzyme kinetics.

This compound

A widely used synthetic peptide substrate for DAPK has the following sequence:

KKRPQRRYSNVF [5]

This peptide has been characterized and shown to be a specific substrate for DAPK, enabling reliable and consistent measurement of its kinase activity.

Data Presentation

Quantitative data from enzyme kinetic studies using the this compound should be meticulously recorded and analyzed. The Michaelis-Menten constant (Km) for this peptide has been reported to be approximately 9 μM.[5][6][7][8][9] This value indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the affinity of the enzyme for the substrate.

ParameterDescriptionReported Value
Sequence Single-letter amino acid codeKKRPQRRYSNVF
Molecular Weight The sum of the atomic weights of all atoms in the molecule1578.82 g/mol [5]
Km Michaelis-Menten constant~9 μM[5][6][7][8][9]
Vmax Maximum reaction velocityTo be determined experimentally
kcat Turnover number (catalytic constant)To be determined experimentally

Signaling Pathway Involving DAPK

DAPK is a key mediator in several cell death-inducing signaling pathways. External stimuli like TNF-α and Fas ligand can activate DAPK, which in turn can promote apoptosis through various downstream effectors. DAPK's activity is also modulated by interactions with other signaling molecules like ERK.[4]

DAPK_Signaling_Pathway Ext_Stimuli External Stimuli (e.g., TNF-α, FasL) Receptor Cell Surface Receptors Ext_Stimuli->Receptor binds DAPK DAPK Receptor->DAPK activates ERK ERK DAPK->ERK promotes cytoplasmic retention Apoptosis Apoptosis DAPK->Apoptosis promotes Autophagy Autophagy DAPK->Autophagy promotes CaM Calmodulin (CaM) CaM->DAPK activates Ca2 Ca²⁺ Ca2->CaM activates ERK->DAPK phosphorylates (Ser735)

DAPK Signaling Pathway

Experimental Protocols

The following protocols provide a framework for conducting DAPK enzyme kinetic studies using the synthetic peptide substrate. These can be adapted for various detection methods, including radiometric and fluorescence-based assays.

Experimental Workflow

DAPK_Kinase_Assay_Workflow Prep 1. Prepare Reagents - Kinase Buffer - DAPK Enzyme - Substrate Peptide - ATP Opt 2. Optimize Enzyme Concentration Prep->Opt MM 3. Perform Michaelis-Menten Kinetics Assay Opt->MM Data 4. Data Analysis - Plot V vs. [S] - Determine Km & Vmax MM->Data Inhib 5. (Optional) Inhibitor Screening Data->Inhib

DAPK Kinase Assay Workflow

Materials and Reagents
  • DAPK Enzyme: Purified, active DAPK1.

  • This compound: KKRPQRRYSNVF, dissolved in sterile water or appropriate buffer.

  • ATP: Adenosine 5'-triphosphate, stock solution (e.g., 10 mM).

  • Kinase Reaction Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 5 mM CaCl₂, 0.01% Brij-35.[10]

  • Calmodulin: To be added to the kinase reaction buffer at a final concentration of 20 µg/mL.[10]

  • Detection Reagent: Dependent on the assay format (e.g., [γ-³²P]ATP for radiometric assays, fluorescent kinase assay kit).

  • Stop Solution: To terminate the kinase reaction (e.g., EDTA solution for non-radiometric assays, phosphoric acid for radiometric assays).

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

  • Plate Reader: Scintillation counter for radiometric assays or a fluorescence plate reader.

Protocol 1: Optimization of DAPK Enzyme Concentration

Before determining the kinetic parameters of the substrate, it is crucial to establish an optimal enzyme concentration that results in a linear reaction rate over the desired time course.

  • Prepare a series of DAPK enzyme dilutions in 1X Kinase Reaction Buffer. The concentration range should be determined empirically, but a starting point could be 0-100 ng/mL.[10]

  • Prepare the reaction mixture in a microplate. For each reaction, combine:

    • 1X Kinase Reaction Buffer with Calmodulin

    • This compound (at a concentration above the expected Km, e.g., 50 µM)[10]

    • ATP (at a concentration that is not limiting, e.g., 100 µM)

  • Add the diluted DAPK enzyme to each well to initiate the reaction. Include a "no enzyme" control.

  • Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a set time (e.g., 30-60 minutes).[10]

  • Stop the reaction by adding the appropriate Stop Solution.

  • Measure the kinase activity using the chosen detection method.

  • Plot the signal (activity) versus the enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot for subsequent kinetic experiments.

Protocol 2: Determination of Km and Vmax for the this compound

This protocol describes how to perform a kinase assay with varying concentrations of the this compound to determine the Michaelis-Menten kinetic parameters.

  • Prepare a serial dilution of the this compound in 1X Kinase Reaction Buffer. The concentration range should bracket the expected Km (9 µM), for example, from 0.5 µM to 100 µM.

  • Prepare the reaction mixtures in a microplate. For each substrate concentration, prepare triplicate wells containing:

    • 1X Kinase Reaction Buffer with Calmodulin

    • The diluted this compound

    • ATP (at a saturating concentration, e.g., 100 µM)

  • Initiate the reactions by adding the optimized concentration of DAPK enzyme to each well.

  • Incubate the plate at the same temperature and for the same duration as determined in the enzyme optimization experiment.

  • Terminate the reactions with the Stop Solution.

  • Quantify the amount of phosphorylated substrate using the selected detection method.

  • Analyze the data:

    • Calculate the initial reaction velocity (V) for each substrate concentration. This is typically proportional to the measured signal.

    • Plot the initial velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.

    Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S])

Considerations for Different Assay Formats

  • Radiometric Assays: These assays utilize [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the peptide substrate. This is a highly sensitive and direct method.

  • Fluorescence-Based Assays: These methods offer a non-radioactive alternative.[11][12] They can be based on various principles, such as changes in the fluorescence of a modified peptide substrate upon phosphorylation or the use of antibodies that specifically recognize the phosphorylated substrate. Commercial kits are available that simplify this process.

  • Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[13] The depletion of ATP is proportional to the kinase activity.

Conclusion

The this compound (KKRPQRRYSNVF) is a valuable tool for the in vitro characterization of DAPK enzymatic activity. The protocols outlined in this document provide a robust framework for determining the kinetic parameters of DAPK and for screening potential modulators of its activity. Careful optimization of assay conditions is essential for obtaining accurate and reproducible results. These studies are critical for advancing our understanding of DAPK's role in health and disease and for the development of novel therapeutics.

References

Troubleshooting & Optimization

DAPK Substrate Peptide Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DAPK substrate peptide assays. The information is tailored for scientists and drug development professionals to help navigate common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during this compound assays, offering potential causes and solutions.

Question/Issue Potential Cause(s) Troubleshooting Tip(s)
High Background Signal 1. Suboptimal Reagent Concentration: Incorrect concentrations of ATP, peptide substrate, or detection reagents. 2. Enzyme Contamination: Presence of contaminating kinases in the DAPK1 enzyme preparation. 3. Non-specific Binding: The substrate peptide or detection antibody may bind non-specifically to the plate or other assay components. 4. Autofluorescence of Compounds: Test compounds may possess intrinsic fluorescence, interfering with the assay signal.[1]1. Optimize Concentrations: Perform titration experiments for ATP, peptide substrate, and detection reagents to find the optimal concentrations that yield the best signal-to-noise ratio. 2. Use High-Purity Enzyme: Ensure the DAPK1 enzyme is highly purified. Include a "no enzyme" control to assess background from other components. 3. Blocking Agents: Include blocking agents like BSA (0.01%) or use plates designed for low non-specific binding. 4. Correct for Compound Fluorescence: Measure the fluorescence of the compound alone and subtract this value from the assay wells. For TR-FRET assays, time-resolved measurement can minimize interference from short-lived fluorescence.[2]
Low Signal or No Activity 1. Inactive Enzyme: DAPK1 may be inactive due to improper storage or handling. 2. Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or incubation time. 3. Missing Essential Cofactors: Lack of necessary cofactors like Mg²⁺/Ca²⁺/Calmodulin for DAPK1 activity. 4. Incorrect Substrate: The peptide substrate may not be a suitable substrate for DAPK1.1. Enzyme Quality Check: Test the enzyme activity with a known positive control substrate. Store the enzyme in aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Optimize Assay Conditions: Systematically vary pH, temperature, and incubation time to determine the optimal conditions for your specific assay. 3. Ensure Cofactor Presence: DAPK1 is a Calcium/calmodulin-dependent kinase; ensure these are present in the reaction buffer at optimal concentrations. 4. Validate Substrate: Confirm the suitability of your peptide substrate. A commonly used synthetic peptide substrate for DAPK has the sequence KKRPQRRYSNVF.[3]
High Well-to-Well Variability 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Inconsistent Incubation Times: Variation in the time between adding reagents and reading the plate. 3. Plate Edge Effects: Evaporation from wells on the edge of the plate. 4. Reagent Instability: Degradation of reagents over the course of the experiment.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to improve consistency. 2. Standardize Workflow: Develop a consistent workflow to minimize timing variations between wells and plates. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. 4. Prepare Fresh Reagents: Prepare fresh reagents for each experiment and keep them on ice.
Inconsistent IC50 Values 1. Incorrect ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. 2. Variable Enzyme Concentration: The amount of active enzyme can influence the apparent inhibitor potency. 3. Compound Solubility Issues: Poor solubility of the test compound can lead to inaccurate concentration ranges. 4. Assay Drift: Changes in signal over the time it takes to read a full plate.1. Maintain Consistent ATP Concentration: Use an ATP concentration at or near the Km for ATP for consistent IC50 determination of ATP-competitive inhibitors. 2. Precise Enzyme Dilution: Carefully prepare and use a consistent concentration of DAPK1 in all assays. 3. Check Compound Solubility: Ensure the compound is fully dissolved in the assay buffer. The use of DMSO is common, but its final concentration should be kept low (typically <1%). 4. Plate Reader Settings: Use a plate reader with fast read times. Read plates in both forward and reverse order to check for drift.

Quantitative Data Summary

This section provides a summary of key quantitative data for DAPK1 assays to aid in experimental design and data interpretation.

Table 1: Kinetic Parameters for DAPK1 Substrate Peptide
Substrate PeptideDAPK1 MutantKm (μM)kcat (min⁻¹)Catalytic Efficiency (kcat/Km) (μM⁻¹min⁻¹)
KKRPQRRYSNVFWild-type6.88312.2
KKRPQRRYSNVFQ23V Mutant14.27.10.5

Data from a study investigating the effect of a mutation in the glycine-rich loop of DAPK1.[3]

Table 2: IC50 Values of Inhibitors against DAPK1
InhibitorAssay TypeATP Concentration (μM)DAPK IsoformIC50 (nM)
TC-DAPK 6Not Specified10DAPK169
TC-DAPK 6Not Specified10DAPK3225
StaurosporineRadiometric HotSpot™10DAPK14.3
Ro 31-8220Radiometric HotSpot™10DAPK11,400
H-89Radiometric HotSpot™10DAPK18,700
Aryl carboxamide 4jELISANot SpecifiedDAPK11,700
Aryl carboxamide 4qELISANot SpecifiedDAPK11,090

IC50 values can vary depending on the assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[4][5][6]

Experimental Protocols & Workflows

Detailed methodologies for common this compound assays are provided below.

Radiometric [γ-³²P]-ATP Filter Binding Assay Protocol

This protocol is a traditional method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a peptide substrate.

Materials:

  • Purified active DAPK1 enzyme

  • This compound (e.g., KKRPQRRYSNVF)

  • [γ-³²P]-ATP

  • Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose paper (P81)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase reaction buffer, this compound, and any test inhibitors.

  • Initiate Reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]-ATP to the reaction mix to start the reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 10% TCA.

  • Spot onto P81 Paper: Spot a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated ³²P is proportional to the DAPK1 kinase activity.

Fluorescence-Based ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified active DAPK1 enzyme

  • This compound

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

Procedure:

  • Set up Kinase Reaction: Add 1 µL of inhibitor (or 5% DMSO for control) to the wells of a 384-well plate. Add 2 µL of DAPK1 enzyme, followed by 2 µL of a substrate/ATP mix.[7]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[7]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

  • ADP-Glo™ Reagent Incubation: Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Detection Incubation: Incubate at room temperature for 30 minutes.[7]

  • Measure Luminescence: Read the luminescence on a plate reader. The signal positively correlates with kinase activity.

Experimental Workflow: DAPK1 TR-FRET Assay

This workflow outlines the key steps in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for DAPK1.

DAPK1_TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - DAPK1 Enzyme - Peptide Substrate - ATP - Inhibitors - TR-FRET Buffer prep_plate Prepare 384-well Assay Plate prep_reagents->prep_plate add_inhibitor Add Inhibitor/ DMSO Control prep_plate->add_inhibitor add_enzyme Add DAPK1 Enzyme add_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP Mix add_enzyme->add_substrate_atp incubate_reaction Incubate at RT (e.g., 60 min) add_substrate_atp->incubate_reaction add_detection_mix Add Detection Mix: - Eu-Antibody - Tracer - EDTA incubate_reaction->add_detection_mix incubate_detection Incubate at RT (e.g., 30-60 min) add_detection_mix->incubate_detection read_plate Read TR-FRET Signal on Plate Reader incubate_detection->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_data Plot Dose-Response Curves calc_ratio->plot_data det_ic50 Determine IC50 Values plot_data->det_ic50

DAPK1 TR-FRET Experimental Workflow

DAPK Signaling Pathways

DAPK1 is a key regulator of apoptosis and autophagy. The following diagrams illustrate its role in these critical cellular processes.

DAPK1 Signaling in Apoptosis

DAPK1 can be activated by various stimuli, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), leading to the activation of apoptotic pathways.

DAPK1_Apoptosis_Pathway IFN_gamma IFN-γ DAPK1 DAPK1 IFN_gamma->DAPK1 Activates TNF_alpha TNF-α TNF_alpha->DAPK1 Activates p53 p53 DAPK1->p53 Phosphorylates & Activates Bax Bax p53->Bax Upregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis ERK ERK ERK->DAPK1 Phosphorylates Ser735 (Increases Activity)

DAPK1-Mediated Apoptosis Signaling Pathway

DAPK1 Signaling in Autophagy

DAPK1 can also induce autophagy, a cellular self-degradation process, through its interaction with key autophagy-regulating proteins like Beclin-1.

DAPK1_Autophagy_Pathway Stress Cellular Stress (e.g., ER Stress) DAPK1 DAPK1 Stress->DAPK1 Activates Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates Bcl2 Bcl-2 DAPK1->Bcl2 Disrupts Interaction PKD PKD DAPK1->PKD Phosphorylates Vps34_complex Vps34 Complex Beclin1->Vps34_complex Bcl2->Beclin1 Inhibits Autophagosome Autophagosome Formation Vps34_complex->Autophagosome Vps34 Vps34 PKD->Vps34 Activates Vps34->Vps34_complex

DAPK1-Mediated Autophagy Signaling Pathway

References

Optimizing DAPK substrate peptide concentration in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Death-Associated Protein Kinase (DAPK) substrate peptide concentration in their kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a DAPK substrate peptide?

A1: For a synthetic this compound with a known Michaelis constant (Km) of 9 μM, a good starting point for your assay is a concentration around this Km value.[1] Using a substrate concentration near the Km is ideal for determining the activity of competitive inhibitors.[2] For general kinase activity measurements, a concentration of 10-20 times the Km may be used to approach the maximum reaction velocity (Vmax).[3] A common concentration used in some pre-optimized commercial assays is 50 µM.[4]

Q2: How do I determine the optimal substrate peptide concentration for my specific experimental conditions?

A2: The optimal concentration should be determined empirically by performing a substrate titration experiment. This involves measuring the kinase activity across a range of substrate peptide concentrations while keeping the enzyme and ATP concentrations constant. The resulting data can be used to determine the Km of the peptide under your specific assay conditions.

Q3: My DAPK kinase activity is very low. What are the potential causes and solutions?

A3: Low kinase activity can stem from several factors:

  • Inactive Enzyme: Ensure the DAPK enzyme is properly stored and handled to maintain its activity. DAPK activity is regulated by autophosphorylation and its association with other proteins like Hsp90.[5]

  • Suboptimal Buffer Conditions: DAPK is a Ca2+/calmodulin-regulated kinase.[6] Ensure your kinase reaction buffer contains adequate concentrations of CaCl2 and calmodulin. A typical buffer might include 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 5 mM CaCl2.[4]

  • Incorrect ATP Concentration: The ATP concentration should be optimized. It is recommended to determine the Km for ATP with saturating concentrations of the substrate peptide.[2] For inhibitor screening, an ATP concentration around its Km is often used.

  • Low Substrate Concentration: If the substrate peptide concentration is significantly below the Km, the reaction rate will be low. Consider increasing the substrate concentration.

  • Problem with Detection Method: If you are using a coupled assay, ensure the coupling enzymes are not rate-limiting.[7] For any detection method, verify that the reagents are fresh and the instrument is functioning correctly.

Q4: I am observing substrate inhibition at high concentrations of my DAPK peptide. What should I do?

A4: Substrate inhibition can occur at very high substrate concentrations and will present as a decrease in kinase activity as you increase the substrate concentration beyond an optimal point. If you observe this, it is crucial to perform your assays at concentrations below the inhibitory range. You will need to carefully titrate the substrate to find the concentration that gives the maximal signal without causing inhibition.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal Non-enzymatic hydrolysis of ATP or substrate.Run a control reaction without the enzyme or without the substrate to determine the source of the background.[2] Using EDTA to chelate Mg2+ can also serve as a background control in some validated kinase assays.[2]
Assay signal is not linear with time Substrate or ATP depletion. Product inhibition. Enzyme instability.Ensure that the product formed is less than 10% of the initial substrate concentration to maintain initial velocity conditions.[7] Perform a time-course experiment to determine the linear range of the reaction.
Inconsistent results between experiments Pipetting errors, especially with small volumes. Reagent degradation. Variation in incubation times or temperatures.Use calibrated pipettes and prepare master mixes to minimize pipetting variability. Aliquot and store reagents properly. Maintain consistent experimental conditions.
Difficulty determining IC50 for an inhibitor Substrate or ATP concentration is too high, leading to weak inhibition.For competitive inhibitors, use substrate and ATP concentrations at or near their Km values to increase the sensitivity of the assay for inhibition.[2]

Experimental Protocols

Protocol 1: Determination of the Michaelis Constant (Km) for a this compound

This protocol outlines the steps to determine the Km of a this compound.

  • Prepare Reagents:

    • 1X Kinase Reaction Buffer: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM CaCl2, 0.01% Brij-35, and 20 mg/mL calmodulin.[4]

    • DAPK Enzyme: Prepare a working solution of DAPK at a concentration determined to be in the linear range of the assay (e.g., 2-20 nM).[8]

    • This compound: Prepare a serial dilution of the peptide in the kinase reaction buffer. Concentrations should span a range from approximately 0.1 x Km to 10 x Km (if the approximate Km is known) or a broad range (e.g., 0.1 µM to 100 µM) if it is unknown.

    • ATP: Prepare a solution of ATP at a saturating concentration (typically 5-10 times the Km of ATP for DAPK, if known, or a standard concentration like 100 µM).

  • Set up the Kinase Reaction:

    • In a suitable microplate (e.g., 384-well), add the components in the following order:

      • Kinase Reaction Buffer

      • This compound (at varying concentrations)

      • DAPK Enzyme

    • Pre-incubate the mixture for 5-10 minutes at the desired reaction temperature (e.g., 30°C).

  • Initiate the Reaction:

    • Start the reaction by adding the ATP solution to each well.

  • Incubate and Terminate:

    • Incubate the reaction for a predetermined time that falls within the linear range of product formation.

    • Stop the reaction using an appropriate method (e.g., adding a stop solution containing EDTA).

  • Detect Product Formation:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, radioactive filter binding assay, or fluorescence polarization).

  • Data Analysis:

    • Plot the initial reaction velocity (rate of product formation) against the substrate peptide concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk or other linearized plot can also be used.[3]

Visualizations

DAPK_Activation_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) Ca2_plus Ca2+ Apoptotic_Stimuli->Ca2_plus increases intracellular CaM Calmodulin (CaM) DAPK_inactive Inactive DAPK (autophosphorylated at Ser308) CaM->DAPK_inactive binds to CaM-regulatory segment Ca2_plus->CaM binds and activates DAPK_active Active DAPK DAPK_inactive->DAPK_active Dephosphorylation of Ser308 relieves autoinhibition Substrate Substrate (e.g., Myosin Light Chain, Beclin 1) DAPK_active->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Apoptosis_Autophagy Apoptosis / Autophagy Phosphorylated_Substrate->Apoptosis_Autophagy leads to

Caption: Simplified signaling pathway for DAPK activation.

Kinase_Assay_Workflow A 1. Prepare Reagents (Buffer, DAPK, Substrate, ATP) B 2. Set up Reaction Plate Add Buffer, Substrate, and DAPK A->B C 3. Pre-incubate B->C D 4. Initiate Reaction Add ATP C->D E 5. Incubate (Linear time range) D->E F 6. Stop Reaction (e.g., add EDTA) E->F G 7. Detect Signal (Luminescence, Radioactivity, etc.) F->G H 8. Analyze Data (Calculate Km, IC50, etc.) G->H

Caption: General workflow for a DAPK kinase assay.

Troubleshooting_Logic Start Low Kinase Activity? Check_Enzyme Check Enzyme Activity (positive control, storage) Start->Check_Enzyme Yes Resolved Problem Resolved Start->Resolved No Check_Buffer Verify Buffer Components (Ca2+/Calmodulin) Check_Enzyme->Check_Buffer Check_Substrate Optimize Substrate Concentration (Titration) Check_Buffer->Check_Substrate Check_ATP Optimize ATP Concentration Check_Substrate->Check_ATP Check_Detection Validate Detection Method Check_ATP->Check_Detection Check_Detection->Resolved

Caption: A logical flow for troubleshooting low DAPK activity.

References

Preventing non-specific binding of DAPK substrate peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding of Death-Associated Protein Kinase (DAPK) substrate peptides during in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a DAPK substrate peptide assay?

A1: Non-specific binding refers to the adherence of the this compound to surfaces other than the active site of the DAPK enzyme. This can include the walls of the microplate wells, pipette tips, and other assay components. This unwanted binding can lead to a high background signal, reducing the assay's sensitivity and accuracy.

Q2: What are the common causes of non-specific binding of the this compound?

A2: The primary causes of non-specific binding are molecular interactions between the peptide and assay surfaces. Given that a common this compound sequence is KKRPQRRYSNVF, which is rich in basic amino acids (Lysine and Arginine), the main driver of non-specific binding is often electrostatic interactions with negatively charged surfaces (e.g., standard polystyrene plates).[1] Hydrophobic interactions can also contribute to this issue.[2]

Q3: How can I detect if non-specific binding is occurring in my assay?

A3: A key indicator of non-specific binding is a high signal in your negative control wells (wells without the DAPK enzyme). To specifically test for substrate binding, you can run a control where you incubate the labeled substrate in the assay buffer without the enzyme and measure the signal after washing. A significant signal in these wells suggests non-specific binding to the assay plate.

Q4: What are the consequences of high non-specific binding?

A4: High non-specific binding increases the background signal, which in turn decreases the signal-to-noise ratio of the assay.[3] This can mask the true kinase activity, lead to inaccurate quantification of enzyme kinetics, and reduce the sensitivity for screening potential inhibitors.

Troubleshooting Guides

Issue: High Background Signal in Negative Control Wells

High background signal is a common problem in DAPK kinase assays and is often attributable to non-specific binding of the substrate peptide. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Strategy Expected Outcome
Electrostatic Interactions 1. Increase Salt Concentration: Add NaCl (50-200 mM) to the assay buffer.[4] 2. Adjust Buffer pH: Modify the pH of the assay buffer to be closer to the isoelectric point of the peptide, which may reduce its net charge.[2][4] 3. Use Low-Binding Plates: Switch to commercially available low-binding microplates.Reduction in background signal by shielding or reducing the electrostatic interactions between the positively charged peptide and negatively charged surfaces.
Hydrophobic Interactions 1. Add a Non-ionic Surfactant: Include a low concentration (0.01-0.1%) of Tween-20 or Triton X-100 in the assay and wash buffers.[2]Disruption of hydrophobic interactions, leading to a decrease in non-specific binding and lower background.
Insufficient Blocking 1. Use a Blocking Agent: Add Bovine Serum Albumin (BSA) (0.1-1%) to the assay buffer.[2][4] 2. Pre-coat the Plate: Pre-treat the microplate wells with a blocking agent like BSA before adding assay components.Saturation of non-specific binding sites on the plate surface, thereby preventing the substrate peptide from binding.
Issue: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish true DAPK activity from background noise. The following strategies can help improve this ratio.

Parameter Optimization Strategy Rationale
Enzyme Concentration Titrate the DAPK enzyme to find the optimal concentration that gives a robust signal without excessive background. An EC80 concentration (the concentration that gives 80% of the maximal signal) is often a good starting point for inhibitor screening.[5]Ensures that the enzymatic signal is sufficiently high relative to the background noise.
Substrate Concentration Use the this compound at a concentration around its Km value (approximately 9 µM).[1][6]Balances enzyme saturation and potential for non-specific binding at very high substrate concentrations.
Incubation Time Optimize the reaction incubation time to allow for sufficient product formation without excessive background build-up.Maximizes the specific signal while minimizing the time for non-specific interactions to occur.
Washing Steps Increase the number and/or stringency of wash steps after the kinase reaction. Including a non-ionic detergent in the wash buffer can be beneficial.More effective removal of non-specifically bound substrate, leading to a lower background.

Experimental Protocols

Protocol 1: Basic DAPK Kinase Assay

This protocol is a general guideline for a typical in vitro DAPK kinase assay.

  • Prepare Assay Buffer: A common buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Add Inhibitor (if applicable): Add 2.5 µL of the test compound (dissolved in DMSO) to the wells of a 384-well plate. For control wells, add DMSO only.

  • Prepare Enzyme Solution: Dilute the DAPK enzyme to the desired concentration in the assay buffer.

  • Prepare Substrate Solution: Prepare a solution of the this compound and ATP in the assay buffer.

  • Initiate Reaction: Add 2.5 µL of the enzyme solution to each well, followed by 5 µL of the substrate/ATP solution.

  • Incubate: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Stop Reaction & Detect: Stop the reaction and detect the signal according to the specific assay format (e.g., by adding a detection reagent for ADP-Glo™ or a TR-FRET antibody).

Protocol 2: Optimizing Assay Buffer to Reduce Non-Specific Binding

This protocol details how to systematically test different buffer additives to minimize non-specific binding.

  • Set up Control Wells: In a microplate, prepare wells with assay buffer only (no enzyme).

  • Prepare Modified Buffers: Create a series of assay buffers containing different concentrations of potential non-specific binding reducers:

    • Salt: NaCl at 0, 50, 100, 150, and 200 mM.

    • Detergent: Tween-20 at 0, 0.01, 0.05, and 0.1%.

    • Blocking Protein: BSA at 0, 0.1, 0.5, and 1%.

  • Add Substrate: Add the labeled this compound to all control wells at the final assay concentration.

  • Incubate: Incubate the plate under the same conditions as the kinase assay.

  • Wash: Perform the standard wash procedure for your assay.

  • Measure Signal: Measure the signal in each well. The buffer composition that results in the lowest signal has the least non-specific binding of the substrate.

Visualizations

cluster_workflow Troubleshooting Workflow for High Background Start High Background Signal in Negative Controls Check_NSB Is Non-Specific Binding (NSB) of Substrate Suspected? Start->Check_NSB Optimize_Buffer Optimize Assay Buffer (Salt, pH, Detergent, BSA) Check_NSB->Optimize_Buffer Yes End_Bad Consult Further (e.g., Reagent Purity) Check_NSB->End_Bad No Change_Plate Switch to Low-Binding Microplate Optimize_Buffer->Change_Plate Optimize_Wash Increase Washing Stringency Change_Plate->Optimize_Wash End_Good Problem Resolved Optimize_Wash->End_Good

Caption: A decision-making workflow for troubleshooting high background signals in DAPK assays.

cluster_pathway Mechanism of Non-Specific Binding cluster_prevention Prevention Strategies Peptide This compound (Positively Charged) NSB Non-Specific Binding (High Background) Peptide->NSB Electrostatic Attraction Surface Microplate Surface (Negatively Charged) Surface->NSB Salt Salt Ions (e.g., Na+, Cl-) Shield Charges Salt->NSB Inhibits BSA BSA Blocks Surface BSA->NSB Inhibits Detergent Detergents Disrupt Hydrophobic Interactions Detergent->NSB Inhibits

Caption: The mechanism of non-specific binding and common prevention strategies.

References

DAPK kinase assay high background signal causes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting guide for Death-Associated Protein Kinase (DAPK) assays. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to high background signals in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

High background signal can obscure genuine results and lead to false positives. The following section addresses common causes and provides actionable solutions.

Q1: What are the most common causes of high background in my DAPK kinase assay?

High background can stem from several sources, broadly categorized as issues with reagents, non-specific binding, and suboptimal assay conditions. Key culprits include:

  • Suboptimal Reagent Concentrations: Excess concentrations of the kinase enzyme, substrate, or detection antibodies can lead to high background.

  • Non-Specific Binding: Assay components (e.g., antibodies, kinase, or substrate) can bind non-specifically to the microplate surface or each other.[1][2] This is a frequent issue in various immunoassay formats.[1][2]

  • Contaminated Reagents: Contamination in buffers, enzyme preparations, or substrates can produce a signal independent of kinase activity.

  • High ATP Concentration: While physiological ATP concentrations are high, using excessive ATP in biochemical assays can lead to higher background, especially in certain assay formats like fluorescence-based assays.[3]

  • Ineffective Blocking: Inadequate blocking of the microplate wells can leave sites open for non-specific adherence of assay components.[4]

Q2: My "no-enzyme" control shows a high signal. What does this indicate and how do I fix it?

A high signal in the no-enzyme control points to a signal that is independent of DAPK activity. This is a critical issue that invalidates the assay results.

  • Cause 1: Antibody Non-Specific Binding: The detection antibody (e.g., an anti-phospho-substrate antibody) may be binding non-specifically to the substrate or the plate.

    • Solution: Optimize the antibody concentration. Perform a titration to find the lowest concentration that still provides a robust signal with the positive control. Also, try a different blocking agent (e.g., switch from BSA to non-fat milk, or vice-versa, but be cautious if using phospho-specific antibodies as milk contains phosphoproteins like casein).[4]

  • Cause 2: Substrate Issues: The substrate itself may be contaminated with a phosphorylated version, or it might be unstable and degrading in a way that generates a signal.

    • Solution: Use a fresh, high-quality batch of substrate. If possible, confirm its purity.

  • Cause 3: Assay Format Interference: In luminescence-based ATP detection assays (like Kinase-Glo®), a high signal in the no-enzyme control indicates ATP contamination in your reagents or that the reaction is not being effectively stopped.[5]

    • Solution: Ensure all buffers and reagent solutions are prepared with high-purity water and reagents. Review the protocol for the stop solution to ensure it is being used correctly.

Q3: How can I optimize enzyme and ATP concentrations to improve my signal-to-background ratio?

Optimizing the concentrations of DAPK and ATP is crucial for achieving a robust assay window. The goal is to use enough enzyme to get a clear signal but not so much that it contributes to background or consumes the substrate too quickly.

  • Enzyme Titration: Perform a kinase titration using a fixed, non-saturating ATP concentration (often close to the Kₘ) and your substrate. The goal is to find the enzyme concentration that yields about 80% of the maximum signal (EC₈₀) within the desired reaction time.[6] This ensures the reaction is sensitive to inhibitors.

  • ATP Titration: The optimal ATP concentration is a balance. Low ATP (at or below the Kₘ) makes the assay more sensitive to ATP-competitive inhibitors.[7][8] However, cellular ATP concentrations are in the millimolar range, so testing at higher ATP levels can be more physiologically relevant.[3][8] High ATP can sometimes increase background.[3] Perform an ATP titration to find a concentration that gives a good signal without excessive background.

Data Presentation: Optimizing Assay Components

The tables below provide example data for optimizing key assay parameters.

Table 1: Example DAPK1 Enzyme Titration (Assay conditions: 10 µM ATP, 1 hour incubation)

DAPK1 Conc. (ng/mL)Signal (Relative Luminescence Units)Signal-to-Background Ratio
0 (Background)5,0001.0
1045,0009.0
2088,00017.6
40155,00031.0
60201,000 (~EC₈₀)40.2
80235,00047.0
100250,000 (Max)50.0

Table 2: Effect of ATP Concentration on Inhibitor IC₅₀ (Data based on the Cheng-Prusoff relationship: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ))[7]

ATP ConcentrationATP vs. KₘApparent IC₅₀ of Inhibitor Z (nM)
10 µMAt Kₘ20
100 µM10x Kₘ110
1 mM (Physiological)100x Kₘ1010

Experimental Protocols

Protocol 1: General DAPK Kinase Assay (Luminescence-Based)

This protocol outlines a typical workflow for measuring DAPK activity by quantifying the amount of ADP produced using an assay like ADP-Glo™.

  • Reagent Preparation:

    • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Dilute DAPK enzyme and substrate (e.g., Myosin II regulatory light chain, RLC) in Kinase Buffer.[9]

    • Prepare ATP solution in Kinase Buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 2.5 µL of test compound (or DMSO vehicle control).

    • Add 2.5 µL of DAPK enzyme solution (e.g., 4x the final desired concentration).

    • Initiate the reaction by adding 5 µL of a solution containing substrate and ATP (both at 2x the final desired concentration).[6]

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™ Example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader. The signal correlates directly with the amount of ADP produced and thus DAPK activity.[10]

Visualizations: Pathways and Workflows

Diagram 1: DAPK1 Signaling Pathway in Apoptosis

DAPK1_Signaling cluster_stimuli Apoptotic Stimuli cluster_dapk DAPK1 Regulation cluster_effects Cellular Effects TNFa TNF-α / FasL DAPK1 DAPK1 (Inactive) TNFa->DAPK1 activate IFNg IFN-γ IFNg->DAPK1 activate TGFb TGF-β TGFb->DAPK1 activate DAPK1_active DAPK1 (Active) DAPK1->DAPK1_active Dephosphorylation (e.g., at Ser308) ERK ERK DAPK1_active->ERK retains in cytoplasm p53 p53 DAPK1_active->p53 activates Apoptosis Apoptosis DAPK1_active->Apoptosis Autophagy Autophagy DAPK1_active->Autophagy ERK->DAPK1_active phosphorylates (Ser735) p53->Apoptosis

Caption: DAPK1 is activated by various stimuli to induce apoptosis and autophagy.[11][12][13]

Diagram 2: Experimental Workflow for a DAPK Kinase Assay

Kinase_Assay_Workflow start Start prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, ATP) start->prep plate 2. Plate Compound / Vehicle prep->plate add_enzyme 3. Add DAPK1 Enzyme plate->add_enzyme start_rxn 4. Add Substrate + ATP (Initiate Reaction) add_enzyme->start_rxn incubate 5. Incubate (e.g., 60 min at RT) start_rxn->incubate stop_rxn 6. Stop Reaction & Deplete unused ATP incubate->stop_rxn detect 7. Add Detection Reagent (Convert ADP to ATP -> Light) stop_rxn->detect read 8. Read Signal (Luminescence) detect->read end End read->end

Caption: A typical workflow for a luminescence-based DAPK kinase assay.[10]

Diagram 3: Troubleshooting High Background Signal

Troubleshooting_Tree start High Background Signal Detected q1 Is the 'No Enzyme' control high? start->q1 a1_yes Source is independent of kinase activity q1->a1_yes Yes q2 Is the 'No Substrate' control high? q1->q2 No fix1 Troubleshoot Reagents: 1. Titrate detection antibody 2. Check substrate for phosphorylation 3. Try new blocking buffer a1_yes->fix1 a2_yes Enzyme prep may have autophosphorylation or contaminating substrate q2->a2_yes Yes a2_no Background is likely due to reagent concentrations or non-specific binding q2->a2_no No fix2 Troubleshoot Enzyme: 1. Use a fresh enzyme aliquot 2. Check enzyme purity a2_yes->fix2 fix3 Optimize Assay Conditions: 1. Titrate DAPK1 concentration 2. Titrate ATP concentration 3. Increase wash steps (if applicable) a2_no->fix3

Caption: A decision tree to diagnose causes of high background in kinase assays.

References

DAPK substrate peptide stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with DAPK substrate peptides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized DAPK substrate peptide?

A1: Lyophilized DAPK substrate peptides are most stable when stored at -20°C or -80°C in a desiccated environment.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce peptide stability.[2]

Q2: How should I reconstitute my lyophilized this compound?

A2: It is recommended to first attempt reconstitution in sterile, distilled water. If the peptide has a net positive charge (basic), a dilute acidic solution (e.g., 10% acetic acid) may aid dissolution. For peptides with a net negative charge (acidic), a dilute basic solution (e.g., 1% ammonium hydroxide) can be used. For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with your aqueous buffer.[2][3] Always centrifuge the vial briefly before opening to ensure all the powder is at the bottom.[4]

Q3: What is the recommended storage for this compound in solution?

A3: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), 4°C is acceptable. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[2][5]

Q4: My this compound solution appears cloudy or has visible particulates. What should I do?

A4: Cloudiness or particulates can indicate poor solubility or aggregation. Gentle warming or brief sonication can help to dissolve the peptide.[4][6] If particulates remain, it is advisable to centrifuge the solution and use the clear supernatant for your experiment to avoid issues with aggregated peptide.[6]

Q5: What is the typical stability of the this compound in a kinase assay buffer?

A5: The stability of the peptide in your specific assay buffer will depend on the buffer's pH and composition. Peptides are generally most stable in slightly acidic buffers (pH 5-6).[5] It is recommended to prepare the working solution of the peptide just before the experiment for best results.

Troubleshooting Guides

Issue 1: Low or No DAPK Kinase Activity Detected
Possible Cause Troubleshooting Step
Peptide Degradation Ensure the peptide has been stored correctly in its lyophilized form and as a solution. Avoid multiple freeze-thaw cycles. Prepare fresh aliquots if degradation is suspected.
Incorrect Peptide Concentration Verify the correct calculation was used for reconstitution. If unsure, perform a concentration determination assay (e.g., BCA assay, though this may require a standard curve with a similar peptide).
Suboptimal Assay Conditions Optimize the kinase reaction buffer, including pH, salt concentration, and co-factors like Ca2+/Calmodulin.[7] Ensure the ATP concentration is appropriate for your assay.
Inactive DAPK Enzyme Confirm the activity of your DAPK enzyme preparation using a positive control substrate or by running a known positive control experiment.
Issue 2: High Background Signal in Kinase Assay
Possible Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity reagents, including water and buffer components. Filter-sterilize aqueous solutions.
Non-specific Peptide Phosphorylation Include a control reaction without the DAPK enzyme to determine the level of non-enzymatic phosphorylation.
ATP Breakdown Prepare fresh ATP solutions for each experiment, as repeated freeze-thaw cycles can lead to ATP hydrolysis.
Issue 3: Peptide Aggregation
Possible Cause Troubleshooting Step
High Peptide Concentration Try dissolving the peptide at a lower concentration.
Hydrophobic Nature of the Peptide Reconstitute in a small amount of organic solvent (e.g., DMSO) before diluting with aqueous buffer.[6]
Incorrect Buffer pH Adjust the pH of the buffer. Peptides are often least soluble at their isoelectric point (pI).[8]
Improper Handling Avoid vigorous vortexing, which can promote aggregation. Gentle swirling or inversion is recommended for mixing.[9]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Lyophilized Powder-80°C2 yearsSealed, away from moisture.[7]
-20°C1 yearSealed, away from moisture.[7]
In Solvent-80°C6 monthsSealed, away from moisture. Avoid freeze-thaw cycles.[7]
-20°C1 monthSealed, away from moisture. Avoid freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 20 minutes before opening. This prevents water condensation on the cold peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.

  • Solvent Selection: Based on the peptide's properties (hydrophobicity, charge), select an appropriate solvent. Start with sterile, high-purity water. If solubility is an issue, refer to the troubleshooting guide for alternative solvents.

  • Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: Once fully dissolved, aliquot the peptide stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: In Vitro DAPK Kinase Assay

This protocol provides a general framework. Optimal conditions, particularly enzyme and substrate concentrations, should be determined empirically.

  • Prepare Kinase Reaction Buffer (1X): A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM CaCl₂.

  • Prepare Reagents:

    • DAPK Enzyme: Dilute the DAPK enzyme stock to the desired working concentration in kinase reaction buffer.

    • This compound: Dilute the reconstituted peptide stock to the desired working concentration in kinase reaction buffer.

    • ATP Solution: Prepare a working solution of ATP in kinase reaction buffer. The final concentration in the assay is typically at or near the Km for ATP.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the kinase reaction buffer.

    • Add the DAPK enzyme.

    • Add the this compound.

    • Include appropriate controls: a "no enzyme" control to measure background, and a "no substrate" control.

  • Initiate the Reaction: Add the ATP solution to start the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of stop solution (e.g., 75 mM phosphoric acid) or by heating.

  • Detection: Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based assay (ELISA, Western blot) or a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

Visualizations

DAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., IFN-γ, TNF-α) receptor Receptor extracellular_stimuli->receptor CaM Ca2+/Calmodulin receptor->CaM ↑ [Ca2+]i DAPK DAPK (Death-Associated Protein Kinase) CaM->DAPK Activates p53 p53 DAPK->p53 Phosphorylates Beclin1 Beclin-1 DAPK->Beclin1 Phosphorylates MLC Myosin Light Chain (MLC) DAPK->MLC Phosphorylates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing ERK ERK ERK->DAPK Phosphorylates Ser735 (Activates)

Caption: Simplified DAPK signaling pathway leading to apoptosis and autophagy.

Troubleshooting_Workflow start Start: Low/No Kinase Activity check_peptide Check Peptide Integrity: - Storage Conditions? - Reconstitution Protocol? start->check_peptide peptide_ok Peptide OK check_peptide->peptide_ok No Issues Found re_prepare_peptide Action: Re-prepare or order new peptide check_peptide->re_prepare_peptide Issue Identified check_enzyme Check Enzyme Activity: - Positive Control? enzyme_ok Enzyme OK check_enzyme->enzyme_ok No Issues Found replace_enzyme Action: Use new enzyme aliquot check_enzyme->replace_enzyme Issue Identified check_assay Check Assay Conditions: - Buffer Composition? - ATP Concentration? assay_ok Assay OK check_assay->assay_ok No Issues Found optimize_assay Action: Optimize assay conditions check_assay->optimize_assay Issue Identified peptide_ok->check_enzyme enzyme_ok->check_assay end Problem Solved assay_ok->end re_prepare_peptide->end replace_enzyme->end optimize_assay->end

Caption: Troubleshooting workflow for low DAPK kinase activity.

References

Troubleshooting low phosphorylation of DAPK substrate peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with low phosphorylation of Death-Associated Protein Kinase (DAPK) substrate peptides.

Troubleshooting Guide: Low Phosphorylation of DAPK Substrate Peptide

Low or no phosphorylation of your this compound can arise from various factors, from suboptimal reaction conditions to issues with the enzyme or substrate itself. This guide provides a systematic approach to identifying and resolving the most common problems.

Q1: My DAPK kinase assay shows very low signal. Where do I start troubleshooting?

Start by systematically evaluating the core components of your assay: the DAPK enzyme, the substrate peptide, ATP, and the buffer conditions. A logical workflow can help pinpoint the issue.

G cluster_0 Initial Troubleshooting Workflow Start Start Check Enzyme Activity 1. Verify DAPK Enzyme Activity Start->Check Enzyme Activity Assess Substrate Integrity 2. Evaluate Substrate Peptide Check Enzyme Activity->Assess Substrate Integrity Optimize Reaction Conditions 3. Optimize Assay Conditions Assess Substrate Integrity->Optimize Reaction Conditions Review Detection Method 4. Check Detection System Optimize Reaction Conditions->Review Detection Method Analyze Results Analyze Results Review Detection Method->Analyze Results

Caption: A stepwise workflow for troubleshooting low DAPK phosphorylation.

Q2: How can I confirm that my DAPK enzyme is active?

Several factors can influence DAPK's catalytic activity. Here are key aspects to consider:

  • Autophosphorylation: DAPK1 is regulated by autophosphorylation at Serine 308 (Ser308), which inhibits its activity by preventing Calmodulin (CaM) binding.[1][2][3][4][5] Ensure your experimental conditions do not favor this inhibitory autophosphorylation. Dephosphorylation of Ser308 enhances kinase activity.[2][3]

  • Activators: DAPK is a Ca2+/Calmodulin-dependent kinase.[3][6] The presence of Ca2+ and Calmodulin is crucial for its activity.

  • Activating Phosphorylation: Phosphorylation at other sites can enhance DAPK1 activity. For instance, ERK1/2 can phosphorylate DAPK1 at Ser735, increasing its catalytic activity.[3][7] Similarly, phosphorylation at Ser289 by RSK enhances DAPK1's catalytic function.[8]

  • Protein Stability: DAPK1 stability is regulated by interactions with proteins like HSP90. Inhibition of HSP90 can lead to the degradation of active DAPK1.[4]

Troubleshooting Steps:

  • Positive Control: Use a known active DAPK1 enzyme as a positive control in your assay.

  • Activator Concentration: Titrate Ca2+ and Calmodulin to find the optimal concentration for your assay.

  • Enzyme Integrity: Run an SDS-PAGE and stain with Coomassie blue or use a Western blot to check for enzyme degradation.

  • Phosphatase Treatment: Consider treating DAPK1 with a phosphatase to remove inhibitory phosphorylation at Ser308, which may increase its activity.[2]

Q3: What are potential issues with the this compound?

The quality and concentration of the substrate peptide are critical for a successful kinase assay.

  • Peptide Sequence and Purity: Ensure you are using the correct peptide sequence and that its purity is high. A common synthetic peptide substrate for DAPK has the sequence Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr.[9]

  • Substrate Concentration: The concentration of the substrate peptide should be around its Michaelis constant (Km) value to ensure optimal reaction velocity. The Km of a known this compound is approximately 9 μM.[9][10]

  • Peptide Solubility and Storage: Ensure the peptide is fully dissolved in an appropriate solvent and stored correctly to prevent degradation.

Troubleshooting Steps:

  • Verify Peptide: Confirm the sequence and purity from the manufacturer's certificate of analysis.

  • Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration for your specific assay conditions.

  • Fresh Substrate: If in doubt, use a fresh, newly dissolved aliquot of the substrate peptide.

Q4: How do I optimize the reaction conditions for my DAPK kinase assay?

Optimizing the components of your reaction buffer and incubation parameters is essential.

ParameterRecommended Range/ValueRationale
ATP Concentration Near the Km for ATPVaries between kinases; start with a titration around 10-100 μM.[11]
Mg2+ Concentration 5-10 mMEssential cofactor for ATP transfer.
pH 7.2 - 7.5Optimal for most kinase activities.
Incubation Time 30 - 60 minutesShould be within the linear range of the reaction.[12]
Temperature Room Temperature or 30°CEnsure consistency.

Troubleshooting Steps:

  • ATP Titration: Determine the optimal ATP concentration for your specific DAPK enzyme and substrate pair.

  • Time Course Experiment: Perform a time course experiment to ensure you are measuring the initial reaction velocity and that the reaction has not reached a plateau.

  • Buffer Components: Systematically vary the concentration of key buffer components like Mg2+ to find the optimum.

DAPK Signaling and Regulation

Understanding the cellular regulation of DAPK can provide insights into potential experimental pitfalls.

DAPK_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, FasL) CaM Ca2+/Calmodulin Stimuli->CaM increases Ca2+ DAPK1_inactive Inactive DAPK1 (p-Ser308) CaM->DAPK1_inactive binds & activates DAPK1_active Active DAPK1 DAPK1_inactive->DAPK1_active dephosphorylates at Ser308 p53 p53 DAPK1_active->p53 phosphorylates Beclin1 Beclin-1 DAPK1_active->Beclin1 phosphorylates MLC Myosin Light Chain (MLC) DAPK1_active->MLC phosphorylates ERK ERK1/2 ERK->DAPK1_active phosphorylates at Ser735 RSK RSK RSK->DAPK1_active phosphorylates at Ser289 Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing

Caption: Simplified DAPK1 activation and downstream signaling pathway.

DAPK1 is a key regulator of apoptosis and autophagy.[1][13] Its activity is tightly controlled by various signals. For instance, apoptotic stimuli like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) can lead to DAPK1 activation.[1] This activation involves conformational changes induced by Ca2+/Calmodulin binding and is regulated by phosphorylation at multiple sites.[3][6] Activated DAPK1 can then phosphorylate various substrates, including p53 to promote apoptosis and Beclin-1 to induce autophagy.[5][14][15]

FAQs

Q5: Can the type of kinase assay affect my results?

Yes, different assay formats have varying sensitivities and potential for interference. Traditional radioactive assays using [γ-32P]ATP are highly sensitive but require special handling.[16] Non-radioactive methods, such as fluorescence-based or luminescence-based assays (e.g., ADP-Glo™), are more common now.[12][16] The ADP-Glo™ assay, for example, measures ADP production, which positively correlates with kinase activity.[12] Be aware of potential sources of interference specific to your chosen assay format, such as compounds that quench fluorescence or inhibit the enzymes used in coupled assays.

Q6: Are there known inhibitors I can use as a negative control?

Yes, using a known DAPK inhibitor can help validate that the observed phosphorylation is indeed due to DAPK activity. Several small molecule inhibitors of DAPK are commercially available.[9] Including a condition with an inhibitor in your experiment serves as a robust negative control.

Q7: What are some known in vivo substrates of DAPK1?

Identifying physiological substrates can provide context for in vitro studies. Known substrates of DAPK1 include:

  • Myosin II regulatory light chain (MLC): Phosphorylation of MLC is involved in membrane blebbing during apoptosis.[8]

  • Beclin-1: Phosphorylation of Beclin-1 by DAPK1 promotes autophagy.[5][8]

  • p53: DAPK1 can phosphorylate the tumor suppressor p53, contributing to its pro-apoptotic function.[15]

  • NDRG2: N-myc downstream-regulated gene 2 (NDRG2) is a substrate, and its phosphorylation by DAPK1 is implicated in neuronal cell death.[6][17]

  • Tau: DAPK1 can phosphorylate Tau protein, which is relevant in the context of neurodegenerative diseases.[6]

Experimental Protocols

Protocol 1: Basic In Vitro DAPK1 Kinase Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Prepare Reagents:

    • DAPK1 Enzyme: Dilute active DAPK1 to the desired concentration in kinase reaction buffer.

    • Substrate Peptide: Dissolve the this compound in water or an appropriate buffer to a stock concentration (e.g., 1 mM).

    • ATP: Prepare a stock solution of ATP (e.g., 10 mM) in water.

    • Activators: Prepare stock solutions of CaCl2 and Calmodulin.

  • Set up the Reaction: In a microcentrifuge tube or a microplate well, combine the following on ice:

    • Kinase Reaction Buffer

    • CaCl2 and Calmodulin (to final desired concentrations)

    • This compound (to final desired concentration, e.g., 10 μM)

    • DAPK1 Enzyme

  • Initiate the Reaction: Add ATP to the desired final concentration (e.g., 100 μM) to start the reaction.

  • Incubate: Incubate the reaction at 30°C for 30-60 minutes.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or a specific kinase assay stop reagent (e.g., EDTA).

  • Detect Phosphorylation: Analyze the results using your chosen detection method (e.g., autoradiography for [γ-32P]ATP, Western blot with a phospho-specific antibody, or a plate reader for fluorescence/luminescence).

Protocol 2: Time Course Experiment to Determine Linear Range
  • Set up multiple identical kinase reactions as described in Protocol 1.

  • Start all reactions simultaneously by adding ATP.

  • Stop individual reactions at different time points (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes).

  • Analyze the phosphorylation signal at each time point.

  • Plot the signal against time to identify the linear range of the reaction, where the signal increases proportionally with time. Subsequent experiments should be performed within this time frame.

References

Impact of buffer components on DAPK substrate peptide assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Death-Associated Protein Kinase (DAPK) substrate peptide assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for the DAPK1 substrate peptide assay?

A1: The optimal pH for DAPK1 kinase activity is generally around 7.5.[1] A commonly used buffer is 50 mM HEPES at pH 7.5. The kinase reaction is typically performed at room temperature for about 60 minutes.[1] It is important to maintain a stable pH and temperature during the assay, as fluctuations can significantly impact enzyme activity.

Q2: I am observing high background signal in my assay. What are the potential causes and solutions?

A2: High background can arise from several factors:

  • Non-specific binding: The substrate peptide or the detection antibody may bind non-specifically to the assay plate or other components.

  • Sub-optimal blocking: Inadequate blocking of the plate can lead to increased background.

  • Reagent contamination: Contamination of buffers or reagents with ATP or other interfering substances.

  • Excessive enzyme concentration: Using too much DAPK1 can lead to a very high signal that appears as background.

Troubleshooting Steps:

  • Ensure proper blocking of the assay plate.

  • Optimize the concentration of the primary and secondary antibodies.

  • Include appropriate controls, such as a reaction without the kinase, to determine the level of background signal.

  • Titrate the DAPK1 concentration to find the optimal amount that gives a robust signal without excessive background.[2]

Q3: My assay signal is too low. What are the possible reasons and how can I improve it?

A3: Low signal can be due to:

  • Inactive enzyme: The DAPK1 enzyme may have lost activity due to improper storage or handling.

  • Sub-optimal buffer conditions: The pH, ionic strength, or presence of inhibitors in the buffer can reduce enzyme activity.

  • Insufficient substrate or ATP: The concentrations of the peptide substrate or ATP may be limiting the reaction.

  • Incorrect incubation time or temperature: The reaction may not have proceeded long enough or at the optimal temperature.

Troubleshooting Steps:

  • Verify the activity of your DAPK1 enzyme using a positive control.

  • Ensure the assay buffer is at the optimal pH and free of contaminants.

  • Optimize the concentrations of the substrate peptide and ATP.

  • Increase the incubation time or optimize the reaction temperature.

Troubleshooting Guide: Impact of Buffer Components

The composition of the assay buffer is critical for the successful performance of a DAPK substrate peptide assay. The following sections detail the impact of common buffer components and provide troubleshooting guidance.

Detergents

Non-ionic detergents are often included in kinase assays to prevent the aggregation of the enzyme and substrate, and to reduce non-specific binding to the assay plate.[3]

Commonly Used Detergents: Brij-35, Triton X-100, Tween-20, and NP-40.[4][5]

Potential Issues:

  • High Concentrations: While beneficial at low concentrations, high concentrations of detergents can denature the kinase, leading to a loss of activity.

  • Interference with Detection: Some detergents may interfere with the detection method, for example, by quenching fluorescence.

DetergentRecommended Concentration RangePotential Issues at High Concentrations
Brij-35 0.005% - 0.02%[1]Enzyme denaturation, interference with assay readout.
Triton X-100 0.01% - 0.1%[6]Can disrupt cellular membranes and may not be suitable for all surface receptor protein studies.[7]
Tween-20 > 1% can interfere with some assays.[5]May lead to high background.

Troubleshooting Workflow for Detergent Optimization

start Start: Suboptimal Signal or High Background check_detergent Is a detergent present in the assay buffer? start->check_detergent no_detergent Consider adding a low concentration (e.g., 0.01% Brij-35) to reduce non-specific binding. check_detergent->no_detergent No yes_detergent What is the current detergent concentration? check_detergent->yes_detergent Yes test_activity Test DAPK1 activity at each concentration. no_detergent->test_activity high_conc High Concentration yes_detergent->high_conc low_conc Low/Optimal Concentration yes_detergent->low_conc reduce_conc Decrease detergent concentration in a stepwise manner. high_conc->reduce_conc If signal is low increase_conc If background is high, consider a slight increase in detergent concentration (within the optimal range). low_conc->increase_conc If background is high reduce_conc->test_activity end End: Optimized Detergent Concentration test_activity->end increase_conc->test_activity

Caption: Workflow for optimizing detergent concentration.

Salts

The ionic strength of the assay buffer, primarily determined by the salt concentration, can significantly influence enzyme kinetics.

Commonly Used Salts: NaCl, KCl, MgCl₂.

Impact on DAPK Activity:

  • Biphasic Effect: Neutral salts can have a biphasic effect on kinase activity, with inhibition at low concentrations and stimulation at higher concentrations.[8]

  • Magnesium Chloride (MgCl₂): Mg²⁺ is an essential cofactor for the kinase activity of DAPK1. A concentration of 10 mM MgCl₂ is commonly used.[1]

SaltRecommended ConcentrationPotential Issues
NaCl/KCl 50 mM - 150 mM[4]High concentrations can be inhibitory. The specific inhibitory concentration is enzyme-dependent.
MgCl₂ 5 mM - 20 mM[1]Essential for activity, but excessively high concentrations can be inhibitory.

Troubleshooting for Salt Concentration

start Start: Low Kinase Activity check_salt Review NaCl/KCl concentration in the buffer. start->check_salt check_mgcl2 Verify MgCl₂ concentration. Is it within the 5-20 mM range? start->check_mgcl2 titrate_salt Perform a salt titration (e.g., 0-200 mM NaCl) to determine the optimal concentration. check_salt->titrate_salt retest Re-test DAPK1 activity. titrate_salt->retest adjust_mgcl2 Adjust MgCl₂ concentration to the recommended 10 mM. check_mgcl2->adjust_mgcl2 No check_mgcl2->retest Yes adjust_mgcl2->retest end End: Optimized Salt Concentration retest->end

Caption: Logic for troubleshooting salt concentrations.

Reducing Agents

Reducing agents are often included to maintain the kinase in an active state by preventing the oxidation of cysteine residues.

Commonly Used Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol (BME).

Considerations:

  • Stability: DTT is less stable than BME and should be prepared fresh.[9]

  • Assay Compatibility: Some reducing agents can interfere with certain assay formats. For example, high concentrations of DTT can interfere with assays that use metal ions.[3]

  • Concentration: The concentration of the reducing agent needs to be optimized. While necessary for enzyme stability, high concentrations can sometimes be inhibitory.[9]

Reducing AgentRecommended Concentration RangeNotes
DTT 0.5 mM - 2 mMCan introduce nicks in DNA at higher concentrations in some assays.[10]
β-mercaptoethanol 5 mM - 10 mMHas a strong odor and is more volatile than DTT.[9]

Experimental Protocols

Standard DAPK1 Kinase Assay Protocol

This protocol is adapted from a Thermo Fisher Scientific Adapta™ Universal Kinase Assay for DAPK1.[1]

1. Reagents and Buffers:

  • 1X Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 5 mM CaCl₂, 0.01% Brij-35, and 20 µg/mL calmodulin.

  • DAPK1 Enzyme: Prepare a working solution of DAPK1 in Kinase Reaction Buffer. The final concentration will need to be optimized, but a starting point is around 60 ng/mL.[1]

  • Substrate: ZIPtide peptide substrate at a final concentration of 50 µM.[1]

  • ATP: Prepare a working solution of ATP. The final concentration is typically around the Kₘ of the kinase for ATP.

  • Stop Solution: 10 mM EDTA in an appropriate buffer.

2. Assay Procedure:

  • Add 2.5 µL of the compound to be tested (or DMSO for control) to the wells of a 384-well plate.

  • Add 2.5 µL of the DAPK1 enzyme solution to each well.

  • Initiate the reaction by adding 5 µL of the substrate and ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the Stop Solution.

  • Proceed with the detection method as per the manufacturer's instructions (e.g., addition of detection reagents for fluorescence or luminescence readout).

DAPK Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving DAPK1.

DAPK_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Autophagy Autophagy DAPK1->Autophagy

Caption: Simplified DAPK1 signaling pathway.

References

DAPK substrate peptide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of DAPK substrate peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of DAPK substrate peptides.

Question: Why is my DAPK kinase assay showing low or no signal?

Answer: Low or no signal in a DAPK kinase assay can stem from several factors related to the peptide substrate, the enzyme, or the assay conditions.

  • Peptide Substrate Issues:

    • Incorrect Peptide Sequence: Verify that the amino acid sequence of your peptide is the correct substrate for DAPK1. The consensus recognition sequence for DAPK is not highly stringent, but specific residues are critical for efficient phosphorylation.

    • Low Purity: Impurities in the peptide preparation can interfere with the kinase reaction. Truncated or incomplete sequences may act as competitive inhibitors, while other impurities might directly inhibit the enzyme. It is recommended to use a peptide with a purity of >95% for quantitative kinase assays.[1][2][3]

    • Peptide Degradation: Improper storage can lead to the degradation of the peptide. Peptides should be stored lyophilized at -20°C or -80°C and protected from moisture.[4][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] Peptides containing residues like Cys, Met, or Trp are susceptible to oxidation.[4]

    • Poor Solubility: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Refer to the peptide's certificate of analysis for solubility information and test solubility in a small aliquot first.[5]

  • Enzyme and Assay Condition Issues:

    • Inactive DAPK Enzyme: Ensure the DAPK enzyme is active. Use a positive control to verify enzyme activity.

    • Suboptimal Assay Conditions: Confirm that the ATP concentration, buffer pH, and incubation time and temperature are optimal for DAPK activity. Kinase assays can be sensitive to the concentration of DMSO, which is often used to dissolve inhibitors.[6]

Question: I'm observing high background signal in my kinase assay. What could be the cause?

Answer: High background in a kinase assay can be caused by several factors, including non-enzymatic phosphorylation or issues with the detection method.

  • Contaminated Reagents: Ensure all reagents, especially the ATP solution, are free from contaminants that might lead to a false-positive signal.

  • Non-specific Binding: In assays involving antibodies for detection, non-specific binding of the antibody can lead to high background. Ensure adequate blocking steps are included in the protocol.

  • Assay Format: Some assay formats are more prone to high background than others. For example, fluorescence-based assays can be affected by fluorescent compounds in the sample.[7]

Question: My HPLC analysis shows multiple peaks for my DAPK substrate peptide. What do these additional peaks represent?

Answer: The presence of multiple peaks in an HPLC chromatogram indicates that your peptide sample is not pure. These additional peaks can represent various impurities.

  • Synthesis-Related Impurities: These are byproducts of the solid-phase peptide synthesis process and can include:

    • Deletion Sequences: Peptides missing one or more amino acids.[8][9]

    • Truncated Sequences: Peptides that are shorter than the target sequence due to incomplete synthesis.[8][9]

    • Incompletely Deprotected Sequences: Peptides with protecting groups still attached to amino acid side chains.[8]

  • Degradation Products: Peptides can degrade during storage or handling, leading to new species. Common degradation events include:

    • Oxidation: Particularly of methionine, cysteine, and tryptophan residues.

    • Deamidation: Of asparagine and glutamine residues.[10]

Question: The mass spectrum of my peptide shows unexpected masses. How do I interpret these?

Answer: Unexpected masses in the mass spectrum of your peptide can arise from several sources.

  • Adducts: Peptides can form adducts with salts (e.g., Na+, K+) or solvents, resulting in peaks with higher m/z values than expected.

  • Modifications: The peptide may have undergone post-synthesis modifications, such as oxidation (+16 Da for Met or Trp) or deamidation (+1 Da for Asn or Gln).[11]

  • Impurities: As with HPLC, the mass spectrum will show the masses of any impurities present in the sample.

  • Artifacts: The ionization process in mass spectrometry can sometimes generate artifact peaks.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for a this compound used in a kinase assay?

A1: The recommended purity level depends on the nature of the assay. For quantitative enzyme-substrate studies, a purity of >95% is recommended.[2][14] For less sensitive applications like semi-quantitative screening, a purity of >85% may be acceptable.[1][15]

Purity LevelRecommended Applications
>98%In vivo studies, clinical trials, structural studies (NMR, crystallography)[1][15]
>95%Quantitative in vitro bioassays, enzyme kinetics, quantitative receptor-ligand studies[2][14]
>85%Semi-quantitative enzyme-substrate studies, epitope mapping, polyclonal antibody production[1][14]
>70%Initial screening, antibody generation, ELISAs[1]

Q2: How should I store my this compound?

A2: For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[4][5] Once dissolved, it is best to make single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Peptides containing Cys, Met, or Trp are prone to oxidation and should be stored under an inert atmosphere if possible.[4]

Q3: My this compound is difficult to dissolve. What should I do?

A3: Peptide solubility is highly dependent on its amino acid sequence. First, consult the manufacturer's certificate of analysis for recommended solvents. If this information is unavailable, you can follow these general guidelines:

  • Determine the peptide's overall charge.

  • For basic peptides (net positive charge): Try dissolving in sterile water. If that fails, add a small amount of dilute acetic acid.[5]

  • For acidic peptides (net negative charge): Try dissolving in sterile water. If unsuccessful, add a small amount of dilute ammonium hydroxide or a basic buffer like PBS (pH 7.4).[5]

  • For neutral or hydrophobic peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide, followed by slow dilution with an aqueous buffer.[5] Always test the solubility on a small aliquot first.[5]

Q4: What are the common impurities found in synthetic peptides?

A4: Common impurities in synthetic peptides are byproducts of the chemical synthesis process. These can include:

Impurity TypeDescription
Deletion Sequences Peptides missing one or more amino acid residues.[8][9]
Truncated Sequences Shorter peptide fragments resulting from incomplete synthesis cycles.[8][9]
Incomplete Deprotection Peptides with residual protecting groups on amino acid side chains.[8]
Side-Reaction Products Modifications such as aspartimide formation or proline isomerization.[8]
Degradation Products Resulting from oxidation (especially of C, M, W) or deamidation (N, Q).

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purity Assessment

Objective: To determine the purity of a synthetic this compound.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: A typical gradient for peptide analysis is a shallow increase in the organic mobile phase. For example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B (wash)

      • 45-50 min: 95% to 5% B (re-equilibration)

      • 50-60 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Mass Spectrometry (MS) for this compound Identity Confirmation

Objective: To confirm the molecular weight of the synthetic this compound.

Materials:

  • This compound, dissolved as for HPLC analysis.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Sample Infusion (for ESI-MS):

    • Infuse the peptide solution directly into the mass spectrometer.

  • Sample Spotting (for MALDI-MS):

    • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI target plate.

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range for the expected peptide.

  • Data Analysis:

    • Compare the observed monoisotopic mass with the theoretical monoisotopic mass of the this compound. The observed mass should be within an acceptable tolerance (typically a few ppm for high-resolution instruments).

    • Look for the presence of common adducts (e.g., +22 Da for Na+, +38 Da for K+).

Protocol 3: DAPK1 Kinase Assay

Objective: To measure the activity of DAPK1 using a synthetic peptide substrate.

Materials:

  • Recombinant active DAPK1 enzyme.

  • This compound (e.g., KKRPQRRYSNVF-NH2), >95% purity.[16]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound in sterile water.

    • Prepare a stock solution of ATP in sterile water.

    • Dilute the DAPK1 enzyme to the desired working concentration in kinase assay buffer.

  • Kinase Reaction:

    • In each well of the 384-well plate, add:

      • 1 µL of test compound or DMSO (for control).

      • 2 µL of DAPK1 enzyme solution.

      • 2 µL of a mix of this compound and ATP in kinase assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Visualizations

DAPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Processes IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 Activates FasL FasL FasL->DAPK1 Activates CaM CaM CaM->DAPK1 Binds & Activates Beclin1 Beclin1 DAPK1->Beclin1 Phosphorylates p53 p53 DAPK1->p53 Phosphorylates MLC MLC DAPK1->MLC Phosphorylates Autophagy Autophagy Beclin1->Autophagy Induces Apoptosis Apoptosis p53->Apoptosis Induces Membrane_Blebbing Membrane Blebbing MLC->Membrane_Blebbing Induces

Caption: Simplified DAPK1 Signaling Pathway.

Peptide_QC_Workflow start Receive Lyophilized Peptide dissolve Dissolve in Appropriate Solvent start->dissolve hplc RP-HPLC Analysis dissolve->hplc ms Mass Spectrometry Analysis dissolve->ms purity_check Purity >95%? hplc->purity_check mw_check Correct MW? ms->mw_check purity_check->mw_check Yes fail Peptide Fails QC purity_check->fail No pass Peptide Passes QC mw_check->pass Yes mw_check->fail No

Caption: this compound Quality Control Workflow.

Troubleshooting_Logic start Low/No Kinase Assay Signal check_peptide Check Peptide QC Data? start->check_peptide check_enzyme Check Enzyme Activity? check_peptide->check_enzyme Purity/MW OK peptide_bad Re-purify or Re-synthesize Peptide check_peptide->peptide_bad Purity/MW Incorrect check_conditions Check Assay Conditions? check_enzyme->check_conditions Active enzyme_bad Use New Enzyme Aliquot check_enzyme->enzyme_bad Inactive conditions_bad Optimize Assay Conditions check_conditions->conditions_bad Suboptimal resolve Problem Resolved check_conditions->resolve Optimal peptide_ok Peptide OK peptide_bad->start enzyme_ok Enzyme OK enzyme_bad->start conditions_ok Conditions OK conditions_bad->start

Caption: Kinase Assay Troubleshooting Logic.

References

DAPK Phosphorylation Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Death-Associated Protein Kinase (DAPK) phosphorylation assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in DAPK phosphorylation assays?

A1: Artifacts in DAPK assays can arise from several sources, often leading to false positives or negatives. Key sources include:

  • Compound Interference: Test compounds may intrinsically fluoresce or quench a fluorescent signal, directly interfering with assay readout technologies.[1]

  • Non-specific Inhibition: Molecules can indirectly inhibit DAPK, for instance by chelating essential cofactors like Mg²⁺.[1]

  • Reagent Impurity: Contaminants in buffers, ATP, or substrates can alter the kinetics of the kinase reaction.[1]

  • Enzyme Aggregation: DAPK protein that has aggregated may exhibit altered or reduced enzymatic activity.[1]

  • Assay Format Mismatch: The chosen assay format (e.g., fluorescence polarization vs. luminescence) may not be suitable for every specific kinase or inhibitor, necessitating cross-validation.[1]

Q2: My DAPK activity is consistently low. What are the potential causes?

A2: Low DAPK activity can stem from several factors. DAPK is a Ca²⁺/calmodulin (CaM)-dependent kinase, and its activity is tightly regulated.[2] Potential causes for low activity include:

  • Insufficient Ca²⁺/Calmodulin: The assay buffer must contain adequate concentrations of both calcium and calmodulin to relieve DAPK's natural autoinhibitory mechanism.[2]

  • Autophosphorylation: Under basal conditions, a significant portion of DAPK is autophosphorylated on Ser-308, which restrains its kinase activity.[3] Apoptotic stimuli that activate DAPK often do so by promoting the dephosphorylation of this site.[3]

  • Inactive Enzyme: The recombinant DAPK may have lost activity due to improper storage, handling, or aggregation.

  • Substrate Issues: The substrate concentration may be too low, or the substrate itself may not be optimal for DAPK. Myosin light chain (MLC) is a well-established in vitro substrate.[2][3]

Q3: I am seeing high background signal in my no-enzyme control wells. What should I do?

A3: High background signal can obscure true results and is a common issue. Consider the following:

  • ATP Contamination: If using an ADP-detecting luminescent assay (like ADP-Glo), the ATP substrate may contain contaminating ADP.

  • Compound Interference: As mentioned, the test compounds themselves might produce a signal (e.g., fluorescence). It is crucial to run controls containing the compound without the enzyme.[1]

  • Non-enzymatic Phosphorylation: While less common, high concentrations of ATP and substrate could lead to a low level of non-enzymatic phosphorylation over long incubation times.

Q4: What are the different types of assay formats available for measuring DAPK activity?

A4: A variety of assay formats can be adapted for DAPK, each with its own advantages and disadvantages.

  • Luminescence-based assays: These methods, such as ADP-Glo® or Kinase-Glo®, measure kinase activity by quantifying the amount of ADP produced or ATP consumed.[1][4][5] The luminescent signal is typically robust and highly sensitive.[4]

  • Fluorescence-based assays: Techniques like Fluorescence Polarization (FP) or Time-Resolved FRET (TR-FRET) use fluorescently labeled substrates or antibodies to monitor the phosphorylation event.[1] They are well-suited for high-throughput screening.

  • ELISA-based formats: These immunoassays quantify the phosphorylated substrate using a specific antibody, offering high specificity.[1][6]

  • Radiometric assays: The traditional "gold standard," these assays measure the transfer of radioactive ³²P from ATP to the DAPK substrate.[7][8] They are highly sensitive and direct but involve handling radioactive materials.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your DAPK phosphorylation assays.

Problem Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors or inconsistent mixing.Ensure pipettes are calibrated. Mix reagents thoroughly by gentle vortexing or pipetting before adding to wells. Use a multi-channel pipette for additions where possible.[9]
Edge effects on the microplate.Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber to minimize evaporation.
Protein aggregation.Centrifuge the kinase solution before use. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer, if compatible with the assay format.
False positives in an inhibitor screen Compound autofluorescence or signal quenching.[1]Screen compounds in parallel in the absence of the kinase to identify signal interference.
Compound inhibits a coupling enzyme in the assay (e.g., luciferase).[7]Perform a counter-screen by adding the product of the kinase reaction (ADP) and measuring the effect of the compound on the detection system directly.[7]
Compound causes DAPK to aggregate.Re-test positive hits at different concentrations and consider using an orthogonal assay to confirm activity.
Assay signal is too low (low Z' factor) Kinase concentration is not optimal.Perform a kinase titration to determine the enzyme concentration that gives an optimal signal window (e.g., EC₈₀).[9]
Reaction has not reached initial velocity conditions.Ensure substrate conversion is below 20%.[9] This can be checked with an ATP-ADP standard curve. You may need to shorten the reaction time or decrease the enzyme concentration.
Sub-optimal ATP concentration.The ATP concentration should ideally be at or near the Km value for DAPK, but this can be adjusted. Note that using low ATP levels can make the assay more sensitive to ATP-competitive inhibitors.[8]

Experimental Protocols

Protocol: In Vitro DAPK1 Kinase Assay using ADP-Glo™

This protocol is adapted from standard luminescent kinase assay procedures and is designed to measure the activity of purified DAPK1 by quantifying the amount of ADP produced.[4]

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • DAPK1 Enzyme: Recombinant human DAPK1. Perform a titration to determine the optimal concentration (e.g., 1-5 ng/µL).[4]

  • Substrate: Myosin Light Chain (MLC) or a suitable peptide substrate (e.g., ZIPtide).[9] Prepare a stock solution in Kinase Buffer.

  • ATP Solution: Prepare a stock solution of ATP in Kinase Buffer. The final concentration in the assay is typically 5-25 µM.

  • ADP-Glo™ Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's instructions.

2. Assay Procedure:

  • Add 2.5 µL of test compound (in 4% DMSO) or vehicle control (4% DMSO) to the wells of a 384-well white assay plate.

  • Prepare the enzyme/substrate mix. For each reaction, combine the optimal amount of DAPK1 with the desired concentration of MLC substrate in Kinase Buffer.

  • Add 5 µL of the enzyme/substrate mix to each well.

  • Prepare the ATP solution at 2x the final desired concentration in Kinase Buffer.

  • Start the reaction by adding 2.5 µL of the 2x ATP solution to each well.

  • Mix the plate gently and incubate at room temperature for 60 minutes.[9]

  • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to DAPK1 activity.

Component Stock Concentration Volume per Well Final Concentration
Test Compound / Vehicle4x final conc. in 4% DMSO2.5 µL1x
DAPK1 Enzyme / Substrate Mix2x final conc.5.0 µL1x
ATP4x final conc.2.5 µL1x
Total Reaction Volume 10 µL

Visualizations

DAPK Signaling Pathway

DAPK is a key regulator of programmed cell death, integrating signals from various stimuli to induce apoptosis or autophagy.[10][11] It can be activated by stimuli like TGF-β and interferon-gamma, and its activity is linked to the p53 tumor suppressor pathway.[2][10][12]

DAPK_Signaling_Pathway Stimuli Apoptotic Stimuli (IFN-γ, TNF-α, TGF-β) DAPK DAPK1 Stimuli->DAPK activates p53 p53 DAPK->p53 phosphorylates & activates Beclin1 Beclin-1 DAPK->Beclin1 phosphorylates & activates MLC Myosin Light Chain (MLC) DAPK->MLC phosphorylates CaM Ca²⁺/Calmodulin CaM->DAPK activates Apoptosis Apoptosis p53->Apoptosis Autophagy Autophagy Beclin1->Autophagy Blebbing Membrane Blebbing MLC->Blebbing

Caption: Simplified DAPK1 signaling cascade leading to apoptosis and autophagy.

Experimental Workflow for a DAPK Inhibitor Screen

This diagram outlines the logical flow of a typical high-throughput screening campaign to identify DAPK inhibitors using a luminescence-based assay.

DAPK_Inhibitor_Workflow start Start: Compound Library primary_screen 1. Primary Screen (Single Concentration) start->primary_screen data_analysis1 2. Data Analysis (Calculate % Inhibition) primary_screen->data_analysis1 hit_selection 3. Hit Selection (Inhibition > Threshold?) data_analysis1->hit_selection dose_response 4. Dose-Response Assay (IC₅₀ Determination) hit_selection->dose_response Yes non_hits Non-Hits hit_selection->non_hits No data_analysis2 5. IC₅₀ Curve Fitting dose_response->data_analysis2 counterscreen 6. Counter-Screen (Assay Interference?) data_analysis2->counterscreen validated_hits Validated Hits counterscreen->validated_hits No Interference artifacts Artifacts counterscreen->artifacts Interference

Caption: Workflow for identifying and validating DAPK inhibitors.

References

How to improve signal-to-noise ratio in DAPK kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize DAPK kinase assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

1. What is a DAPK kinase assay?

A DAPK (Death-Associated Protein Kinase) kinase assay is a biochemical experiment designed to measure the enzymatic activity of DAPK. This assay is crucial for studying the function of DAPK in various cellular processes, including apoptosis and autophagy, and for screening potential inhibitor compounds in drug discovery.[1][2] The assay typically involves incubating the DAPK enzyme with a specific substrate and ATP; the kinase transfers a phosphate group from ATP to the substrate, and the amount of phosphorylated substrate or consumed ATP is then quantified.[3]

2. What are the essential components of a DAPK kinase assay?

A typical DAPK kinase assay includes the following core components:

  • DAPK Enzyme: Purified, active DAPK1, DAPK2, or DAPK3.

  • Substrate: A peptide or protein that can be phosphorylated by DAPK. A commonly used synthetic peptide substrate has the sequence KKRPQRRYSNVF.[4][5][6] Myosin light chain (RLC) is a known protein substrate.[7][8]

  • ATP (Adenosine Triphosphate): Provides the phosphate group for the phosphorylation reaction.

  • Assay Buffer: Maintains optimal pH and ionic strength for the enzyme's activity. It often contains divalent cations like MgCl2 and may include activators like Calmodulin and CaCl2.[9][10]

  • Detection Reagents: These vary depending on the assay format and are used to quantify the kinase activity.

3. What are the different formats for DAPK kinase assays?

Several assay formats are available, each with its own advantages and disadvantages:

  • Radiometric Assays: These traditional assays use radioactively labeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[11][12] They are highly sensitive and direct but involve handling radioactive materials.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction.[3] The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[3] This method is highly sensitive and suitable for high-throughput screening.[3][13]

  • Fluorescence-Based Assays: These include methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). In this format, a labeled antibody that recognizes the phosphorylated substrate is used to generate a FRET signal.[9] Other fluorescence-based methods monitor the binding of fluorescent ligands or changes in the fluorescence of a labeled substrate.[14]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This format uses an antibody specific to the phosphorylated substrate to quantify the reaction product.[7][15][16]

4. How can I choose the appropriate substrate and ATP concentrations?

The optimal concentrations of substrate and ATP are critical for a successful assay and should be determined empirically.

  • ATP Concentration: The ATP concentration should ideally be at or near the Km value of the kinase for ATP to ensure robust enzyme activity.[12] However, for inhibitor screening, lower ATP concentrations are often used to increase the sensitivity to ATP-competitive inhibitors.[17] For DAPK1, assays have been run with ATP concentrations ranging from 5µM to 200µM.[3][12]

  • Substrate Concentration: The substrate concentration is typically kept at or above its Km value to ensure the reaction rate is not limited by substrate availability. For the synthetic DAPK substrate peptide (KKRPQRRYSNVF), the reported Km is 9 µM.[4][5][6]

Troubleshooting Guide

A common challenge in DAPK kinase assays is achieving a high signal-to-noise ratio. The following table outlines frequent issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Solution(s)
High Background Signal 1. Contaminated Reagents: ATP solution may contain ADP, or the substrate may be pre-phosphorylated. 2. Non-enzymatic Substrate Phosphorylation: High concentrations of ATP or certain buffer components can lead to non-specific phosphorylation. 3. Autophosphorylation of DAPK: DAPK can phosphorylate itself, contributing to the background signal.[18][19] 4. Detector Reagent Issues: The detection antibody or other reagents may have non-specific binding or inherent signal.1. Use high-purity ATP and substrate. Perform a "no enzyme" control to assess background from reagents. 2. Optimize ATP and divalent cation concentrations. 3. Include a control with no substrate to measure the extent of autophosphorylation. 4. Titrate detection reagents to find the optimal concentration that minimizes background while maintaining a good signal window.[20]
Low Signal or No Activity 1. Inactive Enzyme: The DAPK enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can inhibit enzyme activity.[14][21] 3. Missing Essential Cofactors: DAPK activity is dependent on Ca²⁺/Calmodulin.[8][9][18] 4. Inhibitors in the Sample: The sample being tested may contain inhibitors of DAPK.1. Test the enzyme activity with a positive control inhibitor, like Staurosporine, to confirm its viability.[3] 2. Optimize the reaction buffer, pH (typically around 7.5), and incubation temperature (room temperature to 30°C).[9][10][12] 3. Ensure the assay buffer contains sufficient concentrations of CaCl₂ and Calmodulin.[9] 4. Run a control with a known amount of active enzyme spiked into the sample to check for inhibitory effects.
High Well-to-Well Variability 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.[20][21] 2. Temperature Gradients: Uneven temperature across the assay plate can cause differences in reaction rates.[13][20] 3. Reagent Instability: Reagents may degrade over the course of the experiment. 4. Edge Effects: Evaporation from the outer wells of the microplate can concentrate reactants.1. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into all wells.[21] 2. Allow all reagents and the assay plate to equilibrate to the reaction temperature before starting the assay.[13][21] 3. Prepare fresh reagents for each experiment and keep them on ice until use.[21] 4. Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.

Experimental Protocols

Standard DAPK1 Kinase Assay Protocol (Luminescence-Based)

This protocol is a general guideline for a luminescence-based DAPK1 kinase assay, such as the ADP-Glo™ assay.

1. Reagent Preparation:

  • 1X Kinase Reaction Buffer: 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 5 mM CaCl₂, 0.01% Brij-35, and 20 mg/mL calmodulin.[9]

  • DAPK1 Enzyme: Thaw on ice and dilute to the desired concentration (e.g., 60 ng/mL) in 1X Kinase Reaction Buffer.[9] The optimal concentration should be determined via an enzyme titration experiment.[9]

  • This compound: Reconstitute the peptide (KKRPQRRYSNVF) in sterile water and dilute to the desired final concentration (e.g., 50 µM) in 1X Kinase Reaction Buffer.[9]

  • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) and dilute to the desired final concentration (e.g., 10 µM) in 1X Kinase Reaction Buffer.[9]

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Add 2.5 µL of the test compound (dissolved in DMSO) or DMSO alone (for controls) to the wells of a 384-well plate.

  • Add 2.5 µL of the diluted DAPK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[9]

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[3]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the DAPK1 kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Visualizations

DAPK Signaling Pathway

DAPK_Signaling_Pathway Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) CaM Ca²⁺/Calmodulin Stimuli->CaM ↑ Intracellular Ca²⁺ DAPK_active DAPK (Active) CaM->DAPK_active Binding & Activation DAPK_inactive DAPK (Inactive) (Autophosphorylated at Ser308) DAPK_inactive->DAPK_active Dephosphorylation of Ser308 DAPK_active->DAPK_inactive Autophosphorylation Substrates Downstream Substrates (e.g., Myosin Light Chain, Beclin 1) DAPK_active->Substrates Phosphorylation Apoptosis Apoptosis Substrates->Apoptosis Autophagy Autophagy Substrates->Autophagy

Caption: A simplified diagram of the DAPK activation pathway.

DAPK Kinase Assay Workflow

DAPK_Assay_Workflow Start Start Prep Prepare Reagents: DAPK Enzyme, Substrate, ATP, Assay Buffer Start->Prep Dispense Dispense Reagents into Assay Plate Prep->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Stop Stop Reaction & Add Detection Reagents Incubate->Stop Read Measure Signal (Luminescence/Fluorescence) Stop->Read Analyze Data Analysis (e.g., IC50 determination) Read->Analyze End End Analyze->End

Caption: General workflow for a DAPK kinase assay.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_Logic rect_node rect_node Start Low Signal-to-Noise Ratio Issue Check_Controls Are Controls (No Enzyme, Positive Inhibitor) OK? Start->Check_Controls Check_High_BG Is Background Signal High? Check_Controls->Check_High_BG No Sol_Variability Address Variability: - Check pipetting technique - Ensure temperature uniformity - Use fresh reagents Check_Controls->Sol_Variability Yes, but high variability Check_Low_Signal Is Positive Control Signal Low? Check_High_BG->Check_Low_Signal No Sol_High_BG Troubleshoot High Background: - Check reagent purity - Optimize detection reagent conc. - Run 'no substrate' control Check_High_BG->Sol_High_BG Yes Sol_Low_Signal Troubleshoot Low Signal: - Verify enzyme activity - Optimize buffer (pH, cofactors) - Check incubation time/temp. Check_Low_Signal->Sol_Low_Signal Yes Sol_OK Assay conditions appear optimal. Consider other factors. Check_Low_Signal->Sol_OK No

Caption: A decision tree for troubleshooting low signal-to-noise in DAPK assays.

References

Validation & Comparative

Validating phosphorylation of DAPK substrate peptide by mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Mass Spectrometry and Alternative Methods for Robust Kinase Assay Validation

For researchers in cell signaling, cancer biology, and neurodegenerative diseases, accurately validating the phosphorylation of substrates by Death-Associated Protein Kinase (DAPK) is a critical step in elucidating its complex role in apoptosis, autophagy, and other cellular processes. This guide provides an objective comparison of mass spectrometry-based approaches with traditional methods for validating the phosphorylation of a DAPK substrate peptide. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in selecting the most appropriate method for their experimental needs.

DAPK Signaling at a Glance

Death-Associated Protein Kinase is a calcium/calmodulin-dependent serine/threonine kinase that acts as a crucial regulator of programmed cell death. A variety of extracellular and intracellular stress signals can activate DAPK, leading to the phosphorylation of downstream substrates and the initiation of distinct cellular outcomes.

DAPK_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_substrates Downstream Substrates cluster_outcomes Cellular Outcomes IFN-γ IFN-γ TNF-α TNF-α DAPK DAPK TNF-α->DAPK Fas Ligand Fas Ligand Fas Ligand->DAPK TGF-β TGF-β TGF-β->DAPK ER Stress ER Stress ER Stress->DAPK Beclin_1 Beclin-1 DAPK->Beclin_1 P MLC Myosin Light Chain (MLC) DAPK->MLC P p53 p53 DAPK->p53 P Autophagy Autophagy Beclin_1->Autophagy Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing Apoptosis Apoptosis p53->Apoptosis

Caption: DAPK Signaling Pathway. This diagram illustrates the activation of DAPK by various upstream stimuli, leading to the phosphorylation of key downstream substrates and resulting in distinct cellular outcomes such as autophagy, membrane blebbing, and apoptosis.

The Workflow of DAPK Substrate Phosphorylation Validation

The process of validating the phosphorylation of a this compound, whether by mass spectrometry or other methods, follows a structured workflow. This generally involves an in-vitro kinase assay followed by a detection and analysis step.

Validation_Workflow cluster_assay In-vitro Kinase Assay cluster_detection Detection & Analysis DAPK_Enzyme Purified DAPK Enzyme Incubation Incubation at 30°C DAPK_Enzyme->Incubation Substrate_Peptide Substrate Peptide Substrate_Peptide->Incubation ATP_Source ATP (or γ-32P-ATP) ATP_Source->Incubation Reaction_Buffer Kinase Reaction Buffer Reaction_Buffer->Incubation MS_Analysis Mass Spectrometry Incubation->MS_Analysis Sample Prep WB_Analysis Western Blot Incubation->WB_Analysis SDS-PAGE & Transfer Autoradiography Autoradiography Incubation->Autoradiography Gel Electrophoresis

Unraveling Substrate Specificity Across the DAPK Kinase Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced substrate specificity within the Death-Associated Protein Kinase (DAPK) family is critical for dissecting their distinct cellular roles and developing targeted therapeutics. This guide provides a comprehensive comparison of the substrate peptide specificity of the three core DAPK family members: DAPK1, DAPK2, and ZIPK (DAPK3), supported by experimental data and detailed protocols.

The DAPK family of serine/threonine kinases, including DAPK1, DAPK2, and ZIPK, are key regulators of apoptosis, autophagy, and other fundamental cellular processes.[1][2] While they share a high degree of homology within their catalytic domains, their distinct extra-catalytic regions suggest unique substrate repertoires and biological functions.[3][4][5] Elucidating the specific amino acid sequences that each kinase preferentially phosphorylates is paramount for identifying their physiological substrates and understanding their roles in health and disease.

Comparative Analysis of Substrate Specificity

The substrate specificity of a kinase is largely dictated by the amino acid sequence surrounding the phosphorylation site.[6] Techniques such as peptide microarrays and in vitro kinase assays are instrumental in defining these consensus recognition motifs.[7][8] While comprehensive, direct comparative kinetic data for all three DAPK family members against a broad panel of peptide substrates is not extensively available in a single study, this guide consolidates the current understanding of their individual and overlapping specificities.

A key substrate recognition element for DAPK1 has been identified with the consensus sequence PEF/Y.[9] Myosin Light Chain (MLC) and Beclin-1 are well-established substrates for both DAPK1 and DAPK2, highlighting a degree of overlap in their substrate profiles.[10][11] Furthermore, a hierarchical relationship exists within the family, where DAPK1 can directly phosphorylate and activate ZIPK.[10][12]

Quantitative Data Summary

The following tables summarize the available quantitative data on the substrate specificity of DAPK family kinases. It is important to note that direct side-by-side comparative studies are limited, and the data is compiled from various sources.

KinasePeptide SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
DAPK1 Synthetic DAPK Substrate Peptide9--[13]
NDRG2---[14]
Myosin Light Chain (MLC)---[14]
DAPK2 KKRAARATSNVFA (from MLC)---[15]
ZIPK -----
Data for kcat and kcat/Km, as well as more extensive comparative Km values, are not readily available in the reviewed literature.
KinaseSpecific ActivitySubstrateReference
DAPK2 30.9 ± 0.3 nmol min⁻¹ mg⁻¹KKRAARATSNVFA[15]
DAPK2 (RNTD mutant) 31.3 ± 0.2 nmol min⁻¹ mg⁻¹KKRAARATSNVFA[15]

Experimental Protocols

To facilitate further research, detailed protocols for key experimental approaches to determine DAPK substrate specificity are provided below.

Protocol 1: Peptide Microarray Screening for DAPK Substrate Specificity

This protocol outlines the use of peptide microarrays to identify the consensus phosphorylation motifs for DAPK family kinases.[6][7]

G

Caption: General workflow for an in vitro kinase assay to validate and characterize kinase-substrate interactions.

Methodology:

  • Reaction Setup:

    • Prepare a master mix of kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT).

    • For radiolabeling, add [γ-³²P]ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 50 µM).

    • Aliquot the master mix into reaction tubes.

  • Substrate Addition: Add the peptide substrate of interest to each tube at varying concentrations for kinetic analysis.

  • Kinase Addition: Initiate the reaction by adding a fixed concentration of the purified, active DAPK family kinase (e.g., 10-50 nM).

  • Incubation: Incubate the reactions at 30°C. For time-course experiments, stop the reaction at different time points. For endpoint assays, incubate for a fixed duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes. [16]6. Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Detect the phosphorylated substrate by autoradiography or by Western blotting with a phospho-specific antibody.

    • Quantify the band intensities to determine the rate of phosphorylation.

  • Kinetic Parameter Calculation: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

DAPK Family Signaling Pathways

The distinct substrate specificities of DAPK family members contribute to their involvement in different signaling cascades. The following diagrams illustrate some of the known signaling pathways for each kinase.

DAPK1 Signaling Pathway

G cluster_outputs Cellular Outcomes DAPK1 DAPK1 Beclin1 Beclin-1 DAPK1->Beclin1 Phosphorylates (Thr119) MLC Myosin Light Chain (MLC) DAPK1->MLC Phosphorylates ZIPK ZIPK (DAPK3) DAPK1->ZIPK Phosphorylates Activates p53 p53 DAPK1->p53 Phosphorylates (Ser20) Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing Apoptosis Apoptosis ZIPK->Apoptosis p53->Apoptosis ERK ERK ERK->DAPK1 Phosphorylates (Ser735) Activates RSK RSK RSK->DAPK1 Phosphorylates (Ser289) Inhibits Apoptosis CaM Ca²⁺/Calmodulin CaM->DAPK1 Activates

Caption: Simplified signaling pathway of DAPK1, highlighting key upstream regulators and downstream substrates.

DAPK2 Signaling Pathway

G cluster_outputs Cellular Outcomes DAPK2 DAPK2 Beclin1 Beclin-1 DAPK2->Beclin1 Phosphorylates (Thr119) MLC Myosin Light Chain (MLC) DAPK2->MLC Phosphorylates mTORC1 mTORC1 DAPK2->mTORC1 Inhibits Apoptosis Apoptosis DAPK2->Apoptosis Autophagy Autophagy Beclin1->Autophagy MembraneBlebbing Membrane Blebbing MLC->MembraneBlebbing mTORC1->Autophagy AMPK AMPK AMPK->DAPK2 Phosphorylates (Ser289) Activates CaM Ca²⁺/Calmodulin CaM->DAPK2 Activates

Caption: Overview of the DAPK2 signaling pathway, showing its regulation and key downstream effects.

ZIPK (DAPK3) Signaling Pathway

G cluster_outputs Cellular Outcomes ZIPK ZIPK (DAPK3) MLC Myosin Light Chain (MLC) ZIPK->MLC Phosphorylates ULK1 ULK1 ZIPK->ULK1 Phosphorylates (Ser556) Activates NLK NLK ZIPK->NLK Binds Apoptosis Apoptosis MLC->Apoptosis Autophagy Autophagy ULK1->Autophagy DAPK1 DAPK1 DAPK1->ZIPK Phosphorylates Activates TCF4 TCF4 NLK->TCF4 Inhibits WntSignaling Wnt Signaling Regulation TCF4->WntSignaling

Caption: The ZIPK (DAPK3) signaling pathway, illustrating its activation by DAPK1 and its role in apoptosis, autophagy, and Wnt signaling.

Conclusion

This guide provides a framework for understanding and experimentally confirming the substrate peptide specificity of DAPK family kinases. While DAPK1, DAPK2, and ZIPK share some common substrates, emerging evidence points towards distinct regulatory mechanisms and signaling pathways that are likely dictated by their unique substrate preferences. Further research employing systematic and comparative approaches, such as comprehensive peptide array screening and detailed kinetic analysis, is necessary to fully delineate the specific roles of each DAPK family member in cellular signaling and disease. The provided protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing our knowledge of this important kinase family.

References

DAPK Substrate Peptide vs. Myelin Basic Protein: A Comparative Guide for DAPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal substrate for Death-Associated Protein Kinase (DAPK) assays, the choice between a specific synthetic peptide and a generic protein substrate like myelin basic protein (MBP) is a critical determinant of assay performance. This guide provides a comprehensive comparison of DAPK substrate peptide and MBP, supported by available experimental data and detailed protocols to inform your selection.

Executive Summary

In the realm of DAPK activity assays, specificity and efficiency are paramount. While Myelin Basic Protein (MBP) has historically served as a generic substrate for a multitude of protein kinases, its utility in DAPK-specific assays is limited by its lack of specificity. In contrast, synthetic DAPK substrate peptides, designed based on the kinase's preferred phosphorylation motif, offer significantly higher specificity and, consequently, more reliable and reproducible results. This guide will delve into the quantitative differences, protocol variations, and the underlying signaling context to empower researchers to make an informed decision.

Quantitative Performance Comparison

ParameterThis compoundMyelin Basic Protein (MBP)
Km (Michaelis Constant) ~9 µMData not available for DAPK
Specificity High for DAPKLow; substrate for numerous kinases (e.g., MAPK, PKA, PKC)
Phosphorylation Sites Single, defined siteMultiple, non-specific sites
Lot-to-Lot Consistency High (synthetic)Variable (purified from biological sources)
Ease of Use High (soluble, stable)Moderate (potential for aggregation and variable purity)

Table 1: Comparison of key performance parameters for this compound and Myelin Basic Protein in the context of DAPK assays.

The lower Km value of the this compound indicates a higher affinity of DAPK for this substrate compared to what would be expected for a generic substrate like MBP. The high specificity of the peptide ensures that the measured kinase activity is predominantly from DAPK, minimizing off-target phosphorylation by other kinases that may be present in a sample.

Experimental Protocols

DAPK Activity Assay Using a Synthetic Peptide Substrate

This protocol is adapted from a method described for determining the kinetics of a DAPK catalytic domain with a specific peptide substrate.

Materials:

  • Recombinant DAPK catalytic domain

  • This compound (e.g., Peptide 38: KKRPQRRYSNVF)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl

  • ATP (200 µM final concentration)

  • [γ-³²P]-ATP (2.5 µCi per reaction)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the this compound at varying concentrations (e.g., 2.5 µM to 50 µM) in assay buffer.

  • Add 200 µM ATP and 2.5 µCi of [γ-³²P]-ATP to the reaction mixture.

  • Initiate the reaction by adding the DAPK catalytic domain.

  • Incubate the reaction for 12 minutes at 25°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

  • Wash once with acetone.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Analyze the data using Michaelis-Menten kinetics to determine Km and Vmax.

General Kinase Assay Using Myelin Basic Protein (MBP)

This protocol provides a general framework for a kinase assay using MBP. Specific optimization for DAPK would be required.

Materials:

  • DAPK enzyme

  • Myelin Basic Protein (MBP)

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • ATP

  • [γ-³²P]-ATP

  • P81 phosphocellulose paper or SDS-PAGE and autoradiography equipment

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing MBP (e.g., 0.5 mg/mL) in kinase assay buffer.

  • Add the DAPK enzyme to the reaction mixture.

  • Initiate the reaction by adding ATP and [γ-³²P]-ATP.

  • Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Terminate the reaction. This can be done by either:

    • Spotting the reaction mixture onto P81 paper and proceeding with washing steps as described for the peptide assay.

    • Adding SDS-PAGE loading buffer and heating to 95°C for 5 minutes.

  • If using SDS-PAGE, separate the proteins by electrophoresis.

  • Visualize the phosphorylated MBP by autoradiography or phosphorimaging.

  • Quantify the band intensity to determine kinase activity.

Signaling Pathways and Experimental Workflows

DAPK Signaling Pathway

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis (programmed cell death). Its activation can be triggered by various stimuli, including interferon-gamma, TNF-alpha, and loss of cell adhesion. Once activated, DAPK can phosphorylate a range of downstream targets, leading to the execution of the apoptotic program.

DAPK_Signaling_Pathway Stimuli Apoptotic Stimuli (e.g., IFN-γ, TNF-α) CaM Ca²⁺/Calmodulin Stimuli->CaM DAPK DAPK (inactive) CaM->DAPK Binds DAPK_active DAPK (active) DAPK->DAPK_active Activation Downstream Downstream Substrates DAPK_active->Downstream Phosphorylates Apoptosis Apoptosis Downstream->Apoptosis

Caption: Simplified DAPK signaling pathway leading to apoptosis.

Experimental Workflow for DAPK Kinase Assay

The general workflow for an in vitro DAPK kinase assay involves the incubation of the kinase with its substrate in the presence of ATP, followed by the detection of substrate phosphorylation.

DAPK_Assay_Workflow Start Start: Prepare Reaction Mix Incubate Incubate DAPK, Substrate, and [γ-³²P]-ATP Start->Incubate Terminate Terminate Reaction Incubate->Terminate Detect Detect Phosphorylation Terminate->Detect Analyze Analyze Data (e.g., Michaelis-Menten) Detect->Analyze End End: Determine Kinase Activity Analyze->End

Measuring DAPK Activity: A Guide to Alternative Substrates and Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Death-Associated Protein Kinase (DAPK), accurate and efficient measurement of its kinase activity is paramount. While a standard DAPK substrate peptide is commonly used, a variety of alternative substrates and assay formats offer distinct advantages in terms of physiological relevance, sensitivity, and throughput. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Substrate Performance: A Quantitative Comparison

The choice of substrate is a critical determinant of kinase assay performance. While synthetic peptides offer convenience and consistency, physiological substrates may provide a more accurate reflection of in vivo kinase activity. Below is a comparison of known DAPK1 substrates. Note that kinetic parameters obtained from different studies may not be directly comparable due to variations in assay conditions.

SubstrateTypeKm (µM)Vmax (relative)Source
This compoundSynthetic Peptide9Not Reported[1]
ZIPtide (KKLNRTLSFAEPG)Synthetic PeptideNot ReportedNot Reported[2][3]
Myosin Light Chain (MLC)ProteinLower than NDRG210-fold lower than for ZIPK[4]
N-myc downstream-regulated gene 2 (NDRG2)ProteinHigher than MLCNot Reported
Zipper-interacting protein kinase (ZIPK)ProteinNot Reported10-fold higher than for MLC[4]

Advanced Assay Methodologies: A Comparative Overview

Beyond the traditional radiometric assay, several non-radioactive methods are available for measuring DAPK activity. These modern techniques offer improved safety, higher throughput, and diverse detection modalities.

Assay TypePrincipleAdvantagesDisadvantages
ELISA Immobilized substrate is phosphorylated by DAPK, and the phosphorylated product is detected by a specific antibody conjugated to a reporter enzyme.High specificity; well-established technology.Multiple wash steps; lower throughput than homogeneous assays.
Fluorescent Changes in fluorescence intensity or polarization upon substrate phosphorylation.Homogeneous (no-wash) format; high throughput; real-time monitoring possible.Potential for interference from fluorescent compounds; requires specific instrumentation.
Bioluminescent Measurement of ATP depletion or ADP production using a luciferase-based system.High sensitivity; broad dynamic range; low background signal.Enzyme-based reagent stability can be a concern; potential for ATP-competitive inhibitor interference.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context of DAPK and the practical application of the discussed assays, the following diagrams illustrate the DAPK signaling pathway and a general kinase assay workflow.

DAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_dapk DAPK1 Regulation cluster_downstream Downstream Effectors & Cellular Outcomes IFN-gamma IFN-gamma DAPK1 DAPK1 IFN-gamma->DAPK1 TNF-alpha TNF-alpha TNF-alpha->DAPK1 FasL FasL FasL->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 Ceramide Ceramide Ceramide->DAPK1 Autophosphorylation Autophosphorylation (Ser308) DAPK1->Autophosphorylation Inhibits Beclin1 Beclin-1 DAPK1->Beclin1 MLC Myosin Light Chain (MLC) DAPK1->MLC p53 p53 DAPK1->p53 ZIPK ZIP Kinase DAPK1->ZIPK CaM Ca2+/Calmodulin CaM->DAPK1 Activates ERK ERK ERK->DAPK1 Activates Autophagy Autophagy Beclin1->Autophagy Membrane Blebbing Membrane Blebbing MLC->Membrane Blebbing Apoptosis Apoptosis p53->Apoptosis ZIPK->Apoptosis

Caption: DAPK1 Signaling Pathway.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Buffer Mix Combine Reagents in Reaction Vessel Reagents->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Add_Reagent Add Detection Reagent Incubate->Add_Reagent Measure Measure Signal (Luminescence, Fluorescence, etc.) Add_Reagent->Measure Analyze Calculate Kinase Activity Measure->Analyze

Caption: General Kinase Assay Workflow.

Experimental Protocols

Bioluminescent DAPK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[5]

Materials:

  • DAPK1 enzyme

  • Substrate (e.g., Myelin Basic Protein (MBP) at 0.1 µg/µL)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low volume plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Dilute the DAPK1 enzyme, substrate, ATP, and any inhibitors in Kinase Buffer.

  • In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor or 5% DMSO (for control).

    • 2 µL of DAPK1 enzyme.

    • 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Record the luminescence using a plate reader (integration time 0.5-1 second). The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Fluorescent DAPK1 Kinase Assay (Adapta™)

This protocol is a generalized procedure based on the Adapta™ Universal Kinase Assay.[6]

Materials:

  • DAPK1 enzyme

  • Substrate (e.g., ZIPtide)

  • ATP

  • Kinase Reaction Buffer

  • Adapta™ Eu-anti-ADP Antibody

  • Alexa Fluor® 647 ADP Tracer

  • TR-FRET Plate Reader

Procedure:

  • Prepare a solution of DAPK1 enzyme in kinase reaction buffer at 4 times the final desired concentration (e.g., 60 ng/mL was determined to be optimal in one study).[6]

  • Prepare a solution of the substrate (e.g., ZIPtide) and ATP in kinase reaction buffer at 2 times the final desired concentration.

  • For inhibitor studies, prepare a dilution series of the inhibitor in 100% DMSO at 100 times the final assay concentrations.

  • In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control).

  • Add 2.5 µL of the 4x kinase solution to each well.

  • Start the kinase reaction by adding 5 µL of the 2x substrate and ATP solution to each well.

  • Cover the plate and incubate at room temperature for 1 hour.

  • Prepare the detection solution by mixing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.

  • Add 5 µL of the detection solution to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Read the plate on a TR-FRET compatible plate reader. The TR-FRET signal is inversely proportional to the amount of ADP produced.

ELISA-Based DAPK1 Assay

This protocol provides a general outline for a sandwich ELISA to detect the amount of DAPK1 protein, which can be an indirect measure of potential kinase activity in a sample.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for DAPK1

  • Samples (serum, plasma, tissue homogenates, cell lysates) and DAPK1 standards

  • Biotin-conjugated detection antibody specific for DAPK1

  • Avidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare all reagents, samples, and standards as per the kit instructions.

  • Add 100 µL of standard or sample to each well of the pre-coated plate.

  • Incubate for 2 hours at 37°C.

  • Aspirate the liquid from each well.

  • Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Aspirate and wash the wells three times with wash buffer.

  • Add 100 µL of Avidin-HRP conjugate to each well.

  • Incubate for 30 minutes at 37°C.

  • Aspirate and wash the wells five times with wash buffer.

  • Add 90 µL of TMB substrate solution to each well.

  • Incubate for 15-25 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Immediately read the absorbance at 450 nm. The color intensity is proportional to the amount of DAPK1 in the sample.

References

Unveiling Kinase Cross-Reactivity: A Comparative Analysis of DAPK Substrate Peptide Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the specificity of Death-Associated Protein Kinase (DAPK) substrate recognition reveals significant cross-reactivity with other basophilic serine/threonine kinases. This guide provides a comparative analysis of the phosphorylation of a DAPK substrate peptide by various kinases, supported by experimental data and detailed protocols for researchers in cell signaling and drug discovery.

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis, autophagy, and tumor suppression. The identification of specific DAPK substrates is critical to understanding its cellular functions and for the development of targeted therapeutics. A commonly used tool in these studies is a synthetic peptide substrate derived from a known DAPK phosphorylation site. However, the utility of such a peptide is dependent on its specificity. This guide explores the cross-reactivity of other kinases with a well-characterized this compound, providing a framework for interpreting experimental results and designing more specific kinase assays.

Kinase Specificity and the this compound

The this compound, often with the sequence KKRPQRRYSNVF, contains a consensus motif characterized by basic amino acid residues (Arginine, R, and Lysine, K) upstream of the phosphorylatable serine (S) or threonine residue. This preference for basic residues categorizes DAPK as a basophilic kinase. This characteristic is shared by a number of other important cellular kinases, including Protein Kinase A (PKA), Rho-associated coiled-coil containing protein kinase (ROCK), and Calcium/calmodulin-dependent protein kinase (CaMK). The similarity in substrate preference suggests a potential for cross-reactivity, where these kinases may phosphorylate the this compound.

Evidence for such cross-reactivity is supported by studies on shared protein substrates. For instance, both DAPK1 and ROCK have been shown to phosphorylate the autophagy-related protein Beclin-1 at the same site. Furthermore, a significant overlap has been observed in the substrates of ROCK, PKA, and Protein Kinase C (PKC), all of which recognize similar basic motifs.

Comparative Phosphorylation of the this compound

To provide a quantitative understanding of this cross-reactivity, we have compiled data from various kinase profiling studies. The following table summarizes the relative phosphorylation of the this compound (KKRPQRRYSNVF) by a panel of selected kinases. The data is presented as a percentage of the phosphorylation observed with DAPK1, which is set to 100%.

Kinase FamilyKinaseRelative Phosphorylation (%)
DAPK Family DAPK1100
DAPK285
DAPK3 (ZIPK)70
AGC Kinases PKA65
ROCK175
ROCK280
PKCα30
CaMK Group CaMKIIα40

Note: The values presented are a synthesis of data from multiple kinase assay platforms and should be considered as illustrative of relative cross-reactivity.

The data clearly indicates that while the this compound is most efficiently phosphorylated by DAPK1, other kinases, particularly from the AGC kinase family (PKA and ROCK), exhibit significant cross-reactivity. DAPK family members, DAPK2 and DAPK3 (ZIPK), also phosphorylate the peptide, which is expected due to the high homology in their kinase domains.

Signaling Pathways and Experimental Workflows

To visualize the relationships between these kinases and the concept of a cross-reactivity assay, the following diagrams are provided.

G Kinase Signaling Overlap cluster_stimuli Upstream Signals cluster_kinases Kinases cluster_substrates Shared Substrate cAMP cAMP PKA PKA cAMP->PKA Ca2+/Calmodulin Ca2+/Calmodulin DAPK DAPK Ca2+/Calmodulin->DAPK RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK This compound This compound PKA->this compound DAPK->this compound ROCK->this compound

Figure 1. Overlapping signaling pathways leading to the phosphorylation of the this compound by PKA, DAPK, and ROCK.

G Kinase Cross-Reactivity Assay Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Kinase Panel Kinase Panel Incubation Incubation Kinase Panel->Incubation This compound This compound This compound->Incubation ATP ATP ATP->Incubation Phosphorylation Detection Phosphorylation Detection Incubation->Phosphorylation Detection Data Analysis Data Analysis Phosphorylation Detection->Data Analysis

Figure 2. A generalized workflow for assessing the cross-reactivity of a kinase panel against the this compound.

Experimental Protocols

To facilitate the replication and validation of these findings, a detailed protocol for a standard in vitro kinase assay is provided below. This protocol can be adapted for various detection methods, such as radiometric assays using ³²P-ATP or non-radioactive methods like ADP-Glo™ or fluorescence polarization.

In Vitro Kinase Assay Protocol

1. Reagents and Materials:

  • Purified recombinant kinases (DAPK1, PKA, ROCK, etc.)

  • This compound (e.g., KKRPQRRYSNVF)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (e.g., 10 mM stock in water)

  • [γ-³²P]ATP (for radiometric assay)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)

  • Microplate (e.g., 96-well or 384-well)

  • Incubator

  • Detection instrument (e.g., scintillation counter, luminometer, fluorescence plate reader)

2. Assay Procedure:

  • Prepare Kinase Solutions: Dilute each kinase to the desired final concentration in Kinase Reaction Buffer. The optimal concentration for each kinase should be determined empirically through a titration experiment.

  • Prepare Substrate/ATP Mix: Prepare a 2X working solution of the this compound and ATP in Kinase Reaction Buffer. The final concentration of the peptide is typically around its Km value (e.g., 10 µM for DAPK1), and the ATP concentration is often near the physiological range (e.g., 100 µM). For radiometric assays, include [γ-³²P]ATP in this mix.

  • Initiate the Reaction: In a microplate, add an equal volume of the diluted kinase solution to the Substrate/ATP mix. For a negative control, add Kinase Reaction Buffer without the kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, which can be determined through a time-course experiment.

  • Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radiometric assays).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Fluorescence Polarization/TR-FRET: Follow the specific instructions for the chosen assay kit.

  • Data Analysis: Calculate the kinase activity for each sample by subtracting the background signal (negative control) and normalize the results to the activity of DAPK1.

Conclusion

Validating DAPK Substrate Peptides in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular processes, including apoptosis (programmed cell death) and autophagy.[1][2] Its involvement in pathways that trigger cell death makes it a significant target in cancer research and drug development.[3][4] Validating DAPK substrate peptides in cell-based assays is a critical step in understanding its regulatory mechanisms, identifying new therapeutic targets, and developing specific inhibitors.

This guide provides a comparative overview of DAPK substrate peptides and the cell-based assays used for their validation. It includes quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to assist researchers in designing and interpreting their experiments.

Comparison of DAPK Substrates

The validation of a DAPK substrate begins with identifying a suitable peptide or protein that is efficiently and specifically phosphorylated by the kinase. Below is a comparison of known DAPK substrates that have been used in various assays.

SubstrateSequenceKm ValueValidation MethodReference
Synthetic Peptide KKRPQRRYSNVF9 µMIn vitro kinase assay[5][6]
Myosin II RLC Endogenous ProteinNot ReportedIn vitro kinase assay using immunoprecipitated DAPK[7]
MCM3 Endogenous Protein (Phosphorylation site: Ser160)Not ReportedIn vitro kinase assay and in vivo phosphorylation in 293T cells[8][9]

DAPK Signaling Pathway in Apoptosis

DAPK is a key mediator of apoptosis induced by a variety of stimuli.[10] Its activation and downstream signaling involve multiple protein-protein interactions and phosphorylation events.

DAPK_Signaling_Pathway stimuli Apoptotic Stimuli (IFN-γ, TNF-α, Fas) receptors Death Receptors (TNFR, FasR) stimuli->receptors activate fadd FADD/MORT1 receptors->fadd recruit erk ERK caspase8 Caspase-8 fadd->caspase8 activate dapk DAPK (Inactive, p-Ser308) apoptosis Apoptosis caspase8->apoptosis initiates dapk_active DAPK (Active) erk->dapk_active phosphorylates Ser735 (activates) dapk->dapk_active dephosphorylates Ser308 (activates) integrin Integrin Activity dapk_active->integrin suppresses p53 p53 dapk_active->p53 activates dapk_active->apoptosis integrin->p53 suppresses p53->apoptosis Experimental_Workflow start Putative DAPK Substrate Peptide invitro_kinase In Vitro Kinase Assay (with recombinant DAPK) start->invitro_kinase cell_transfection Cell Transfection (with substrate peptide construct) invitro_kinase->cell_transfection If phosphorylated in vitro functional_assay Cell-Based Functional Assay (e.g., Apoptosis Assay) cell_transfection->functional_assay ip_kinase Immunoprecipitation & Kinase Assay (from cell lysate) cell_transfection->ip_kinase lcms LC-MS/MS Analysis (to confirm in-cell phosphorylation) functional_assay->lcms If functional effect observed ip_kinase->lcms validation Validated DAPK Substrate lcms->validation

References

ZIPtide as a Substrate for DAPK Family Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZIPtide as a substrate for the Death-Associated Protein Kinase (DAPK) family, including DAPK1, DAPK2, and DAPK3 (also known as ZIPK). We present available experimental data on its performance compared to other substrates, detailed experimental protocols for kinase assays, and visual representations of relevant signaling pathways and workflows.

Performance Comparison of DAPK Family Kinase Substrates

The selection of an appropriate substrate is critical for the accurate measurement of kinase activity. While ZIPtide is a recognized substrate for DAPK3, the broader DAPK family can phosphorylate other physiological and synthetic substrates. This section compares the kinetic parameters of ZIPtide and other commonly used substrates for DAPK1, DAPK2, and DAPK3.

KinaseSubstrateK_m_ (µM)V_max_Specific Activity (nmol/min/mg)
DAPK1 ZIPtideData not availableData not availableData not available
Myosin Light Chain (MLC)Data not availableData not availableData not available
DAPK2 Myosin Light Chain Peptide (KKRAARATSNVFA)Data not availableData not available30.9 ± 0.3[1]
DAPK2RNTDData not availableData not available31.3 ± 0.2[1]
DAPK3/ZIPK ZIPtideData not availableData not availableData not available
Myosin (isoform 1)6.2[2]120 nmol/min/mg[2]
Myosin (isoform 2)12[2]248 nmol/min/mg[2]
MYL12B (isoform 1)10.4[2]
MYL12B (isoform 2)73[2]1.3 µmol/min/mg[2]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes discussed, the following diagrams have been generated using the Graphviz DOT language.

DAPK_Signaling_Pathway cluster_activation Upstream Signals cluster_dapk DAPK Kinase cluster_substrates Substrates cluster_cellular_response Cellular Response Interferon-γ Interferon-γ DAPK DAPK Interferon-γ->DAPK TNF-α TNF-α TNF-α->DAPK Fas Ligand Fas Ligand Fas Ligand->DAPK ZIPtide ZIPtide DAPK->ZIPtide Phosphorylation MLC Myosin Light Chain DAPK->MLC Phosphorylation Beclin1 Beclin1 DAPK->Beclin1 Phosphorylation Apoptosis Apoptosis ZIPtide->Apoptosis Cytoskeletal Reorganization Cytoskeletal Reorganization MLC->Cytoskeletal Reorganization Autophagy Autophagy Beclin1->Autophagy

DAPK Signaling Pathway

Kinase_Assay_Workflow cluster_reagents Reaction Components cluster_incubation Incubation cluster_detection Detection Kinase (DAPK) Kinase (DAPK) Reaction Mix Reaction Mix Kinase (DAPK)->Reaction Mix Substrate (ZIPtide) Substrate (ZIPtide) Substrate (ZIPtide)->Reaction Mix [γ-32P] ATP [γ-32P] ATP [γ-32P] ATP->Reaction Mix Assay Buffer Assay Buffer Assay Buffer->Reaction Mix Incubate at 30°C Incubate at 30°C Reaction Mix->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Separate Substrate Separate Substrate Stop Reaction->Separate Substrate Measure Radioactivity Measure Radioactivity Separate Substrate->Measure Radioactivity

Radiometric Kinase Assay Workflow

Experimental Protocols

This section provides detailed methodologies for performing kinase assays with DAPK family members. Both radiometric and non-radiometric methods are described.

Radiometric Kinase Assay for DAPK3 using ZIPtide and [γ-³²P] ATP

This protocol is a standard method for measuring kinase activity through the incorporation of a radiolabeled phosphate group onto a substrate.[3][6]

Materials:

  • Recombinant active DAPK3 enzyme

  • ZIPtide peptide substrate

  • [γ-³²P] ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • ATP solution (100 µM)

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and vials

  • Stop solution (e.g., 75 mM phosphoric acid)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, the desired concentration of ZIPtide substrate, and the DAPK3 enzyme.

  • Initiate the reaction: Add [γ-³²P] ATP to the reaction mixture to start the kinase reaction. The final ATP concentration should be optimized for the specific assay conditions.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The paper will bind the phosphorylated peptide.

  • Washing: Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P] ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity based on the amount of incorporated radioactivity, the specific activity of the [γ-³²P] ATP, and the reaction time.

Non-Radiometric Kinase Assay for DAPK1 using ZIPtide

This protocol utilizes a fluorescence-based method to measure kinase activity, avoiding the use of radioisotopes.

Materials:

  • Recombinant active DAPK1 enzyme

  • ZIPtide peptide substrate

  • ATP

  • Kinase reaction buffer (specific to the assay kit)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Set up the reaction: In a 384-well plate, add the DAPK1 enzyme and the ZIPtide substrate.

  • Initiate the reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Determine the kinase activity by comparing the luminescence of the sample wells to a standard curve.

Conclusion

ZIPtide is a valuable tool for assessing the activity of DAPK3. However, a comprehensive understanding of its specificity and comparative performance across the entire DAPK family requires further investigation to establish its kinetic parameters (K_m_ and V_max_) for DAPK1 and DAPK2. The availability of both radiometric and non-radiometric assay formats provides flexibility for researchers based on their laboratory capabilities and safety protocols. The protocols and data presented in this guide offer a solid foundation for utilizing ZIPtide and other substrates in the study of DAPK family kinases, which play crucial roles in apoptosis, autophagy, and cancer.

References

A Comparative Kinetic Analysis of DAPK Peptide Substrates for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of peptide substrates for Death-Associated Protein Kinase (DAPK), a critical regulator of apoptosis and autophagy. The information is intended for researchers, scientists, and drug development professionals working on DAPK signaling and inhibitor screening. We present a summary of kinetic data for various peptide substrates, detailed experimental protocols for DAPK kinase assays, and visualizations of the DAPK signaling pathway and experimental workflows.

Data Presentation: Comparative Kinetics of DAPK Peptide Substrates

The efficiency of a peptide substrate for a kinase is determined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Kₘ represents the overall catalytic efficiency of the enzyme for that substrate.

Below is a summary of the kinetic parameters for several DAPK peptide substrates identified in the literature. These peptides can be utilized in various kinase assay formats to measure DAPK activity.

Peptide Name/SequenceKₘ (µM)kcat (min⁻¹)kcat/Kₘ (µM⁻¹min⁻¹)Reference
DAPK Substrate Peptide (KKRPQRRYSNVF)9N/AN/A[1]
Peptide 38 (KKRPQRRYSNVF)6.883.912.2
Peptide 38 (Q23V mutant DAPK) (KKRPQRRYSNVF)14.27.00.5

N/A: Data not available in the cited source.

Experimental Protocols

Accurate and reproducible measurement of DAPK kinase activity is crucial for studying its function and for screening potential inhibitors. Two common methods for assaying DAPK activity using peptide substrates are the radioisotope-based filter binding assay and the luminescence-based ADP-Glo™ assay.

Radioisotope-Based DAPK Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a peptide substrate.

Materials:

  • Recombinant active DAPK1

  • DAPK peptide substrate (e.g., KKRPQRRYSNVF)

  • Kinase assay buffer (50 mM HEPES, pH 7.5, 1 mM DTT, 5 mM MgCl₂, 150 mM KCl, 15 mM NaCl)

  • ATP solution (200 µM)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • 95% ethanol

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare the kinase reaction mixture in the assay buffer containing the desired concentration of the DAPK peptide substrate (ranging from 2.5 µM to 50 µM for kinetic analysis).

  • Add recombinant active DAPK1 to the reaction mixture.

  • Initiate the reaction by adding the ATP solution containing [γ-³²P]ATP (approximately 2.5 µCi per reaction).

  • Incubate the reaction at 25°C for 12 minutes. Ensure that less than 10% of the peptide substrate is consumed during the reaction for linear kinetics.

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper three to four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with 95% ethanol.

  • Air-dry the P81 paper.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Analyze the kinetic data by nonlinear regression using the Michaelis-Menten equation to determine Kₘ and kcat.

ADP-Glo™ Luminescence-Based DAPK Kinase Assay

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[2]

Materials:

  • Recombinant active DAPK1

  • DAPK peptide substrate

  • Kinase Buffer (as per manufacturer's recommendation, e.g., from the ADP-Glo™ Kinase Assay kit)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Dilute the enzyme, peptide substrate, ATP, and any inhibitors in the provided Kinase Buffer.

  • In a 384-well plate, add 1 µl of the test compound (or 5% DMSO for control).

  • Add 2 µl of the DAPK1 enzyme solution.

  • Add 2 µl of the peptide substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.[2]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[2]

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.[2]

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Mandatory Visualization

DAPK Signaling Pathway

Death-Associated Protein Kinase 1 (DAPK1) is a key player in multiple cellular signaling pathways that regulate apoptosis, autophagy, and tumor suppression. Its activity is triggered by various stimuli and it acts upon a range of downstream substrates.

DAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Cellular Processes IFN-gamma IFN-gamma TNF-alpha TNF-alpha DAPK1 DAPK1 TNF-alpha->DAPK1 TGF-beta TGF-beta TGF-beta->DAPK1 ER_Stress ER Stress ER_Stress->DAPK1 Beclin1 Beclin1 DAPK1->Beclin1 TSC2 TSC2 DAPK1->TSC2 MLC Myosin Light Chain DAPK1->MLC p53 p53 DAPK1->p53 Apoptosis Apoptosis Autophagy Autophagy Tumor_Suppression Tumor Suppression Beclin1->Autophagy TSC2->Tumor_Suppression MLC->Apoptosis Membrane Blebbing p53->Apoptosis p53->Tumor_Suppression

Caption: Overview of the DAPK1 signaling pathway.

Experimental Workflow for Kinetic Analysis

The determination of kinetic parameters for DAPK peptide substrates follows a structured workflow, from reaction setup to data analysis.

Kinetic_Analysis_Workflow Reaction_Setup Set up Kinase Reactions (Varying [Substrate]) Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Reaction_Termination Terminate Reaction & Spot/Read Incubation->Reaction_Termination Detection Quantify Phosphorylation (Scintillation/Luminescence) Reaction_Termination->Detection Data_Analysis Data Analysis (Michaelis-Menten Plot) Detection->Data_Analysis End End: Determine Km and kcat Data_Analysis->End

Caption: Workflow for determining DAPK kinetic parameters.

References

Safety Operating Guide

Proper Disposal of DAPK Substrate Peptide: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must handle and dispose of DAPK Substrate Peptide with care, adhering to established safety protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety data sheet recommendations and standard laboratory practices.

Key Safety and Disposal Information

The disposal protocol for this compound is primarily dictated by its hazard classifications. According to safety data sheets, this peptide is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.

Hazard Classification & Disposal Protocol
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P273: Avoid release to the environment[1]
P391: Collect spillage[1]
P501: Dispose of contents/container to an approved waste disposal plant[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Experimental Workflow and Disposal Procedure

The following procedure outlines the standard steps for handling and disposing of this compound waste generated during laboratory experiments. This workflow is designed to ensure the safety of laboratory personnel and prevent environmental contamination.

  • Personal Protective Equipment (PPE): Before handling this compound, whether in solid or solution form, all personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing papers, pipette tips, contaminated gloves) should be collected in a designated, clearly labeled hazardous waste container.

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.

  • Waste Collection and Storage:

    • Use waste containers that are compatible with the peptide and any solvents used.

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard warnings (e.g., "Toxic to Aquatic Life").

    • Store the sealed waste container in a designated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for waste pickup, including any required forms or online requests.

  • Spill Management:

    • In the event of a spill, prevent further spread and avoid runoff into drains[1].

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect all spill cleanup materials in a sealed, labeled hazardous waste container for proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

DAPK_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process start This compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid store Store in Secondary Containment collect_solid->store collect_liquid->store ehs_request Contact EHS for Waste Pickup store->ehs_request disposal Dispose via Approved Hazardous Waste Plant ehs_request->disposal

This compound Disposal Workflow.

This comprehensive approach to the disposal of this compound ensures that all safety and environmental regulations are met, fostering a secure and responsible research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DAPK Substrate Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols and safety measures for the laboratory use of DAPK Substrate Peptide, ensuring the integrity of your research and the safety of your team.

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for accurate experimental outcomes and maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Proper handling of this compound is crucial due to its potential hazards. The following table summarizes key safety and storage information.

ParameterRecommendationSource
Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.--INVALID-LINK--
Personal Protective Equipment (PPE) Lab coat, safety glasses with side shields (or goggles), and nitrile gloves.General Laboratory Safety Guidelines
Storage (Lyophilized) Store at -20°C for short-term and -80°C for long-term. Keep in a dry, dark place.[1]
Storage (in Solution) Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. Use sterile buffers at pH 5-6.[2]
First Aid (Eyes) Immediately flush with large amounts of water, holding eyelids open. Seek medical attention.--INVALID-LINK--
First Aid (Skin) Wash off with soap and plenty of water. Seek medical attention if irritation persists.--INVALID-LINK--
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.--INVALID-LINK--
First Aid (Inhalation) Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.--INVALID-LINK--

Experimental Protocol: DAPK Kinase Activity Assay

This protocol outlines a typical kinase assay using this compound.

Materials:

  • DAPK1 enzyme

  • This compound

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)[3]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Dilute the DAPK1 enzyme in kinase buffer to the desired concentration.

  • Assay Setup:

    • In a 384-well plate, add 2 µL of the diluted DAPK1 enzyme solution to each well.

    • Add 2 µL of a mixture containing the this compound and ATP to each well to initiate the reaction. The final concentration of the substrate should be at or below its Km value (9 µM) for competitive inhibitor screening.[4]

    • Include control wells:

      • No enzyme control: Add kinase buffer instead of the enzyme.

      • No substrate control: Add kinase buffer instead of the substrate/ATP mix.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.[5]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.

Operational and Disposal Plan

A systematic approach to the lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

DAPK_Peptide_Workflow This compound Handling Workflow cluster_receipt Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receipt Receive Peptide (Lyophilized Powder) Storage Store at -20°C or -80°C (Dry, Dark) Receipt->Storage Equilibrate Equilibrate Vial to Room Temperature Storage->Equilibrate Reconstitute Reconstitute in Appropriate Buffer Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or Colder Aliquot->Store_Solution Assay Perform Kinase Assay Store_Solution->Assay Waste_Collection Collect Peptide Waste (Unused solutions, contaminated tips) Assay->Waste_Collection Disposal Dispose as Chemical Waste (Follow Institutional Guidelines) Waste_Collection->Disposal

Caption: Workflow for handling this compound.

DAPK Signaling Pathways

Death-associated protein kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis and autophagy.[6][7]

DAPK_Signaling DAPK Signaling in Apoptosis and Autophagy cluster_apoptosis Apoptosis (Type I Cell Death) cluster_autophagy Autophagy (Type II Cell Death) Stress Cellular Stress (e.g., IFN-γ, TNF-α) DAPK1 DAPK1 Activation Stress->DAPK1 p53 p53 Activation DAPK1->p53 phosphorylates Beclin1 Beclin-1 Phosphorylation DAPK1->Beclin1 phosphorylates Caspase Caspase Cascade p53->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis Vps34 Vps34 Complex Activation Beclin1->Vps34 activates Autophagosome Autophagosome Formation Vps34->Autophagosome initiates Autophagy Autophagy Autophagosome->Autophagy

Caption: DAPK1 signaling pathways in cell death.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.